molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No.: B160401
CAS No.: 6314-28-9
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thianaphthene-2-carboxylic acid, a benzothiophene, is a heterocyclic sulfur compound. It undergoes degradation (23%) by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212485
Record name Thionaphthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-28-9
Record name Benzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6314-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thionaphthene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6314-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6314-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thionaphthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIONAPHTHENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLR49221FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural Elucidation and Characterization of Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Context

Benzo[b]thiophene-2-carboxylic acid (BT2CA) is a critical bicyclic heteroaromatic scaffold, serving as a primary intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene and various anti-infective agents.

In drug development, the primary analytical challenge lies in distinguishing the 2-isomer from the 3-isomer and quantifying the regioselectivity of the cyclization process. Misidentification of the carboxylic acid position leads to dead-end synthetic routes and inactive biological candidates.

This guide provides a self-validating workflow for the structural elucidation of BT2CA, integrating NMR, Mass Spectrometry, and X-ray crystallography principles.

Synthetic Origins & Impurity Profiling

To understand the characterization challenge, one must understand the genesis of the molecule. The dominant industrial route involves the condensation of 2-chlorobenzaldehyde with mercaptoacetic acid (thioglycolic acid).

This route presents specific impurity risks:

  • Regioisomers: While the 2-position is favored, steric or electronic deviations in substituted benzaldehydes can lead to cyclization ambiguities.

  • Disulfides: Oxidative coupling of the mercaptan starting material.

  • Aldehyde Carryover: Incomplete cyclization.

Visualization: Synthesis & Impurity Logic

SynthesisLogic Start1 2-Chlorobenzaldehyde Inter S-Aryl Intermediate Start1->Inter SNAr Impurity2 Impurity: Unreacted Aldehyde Start1->Impurity2 Incomplete Rxn Start2 Mercaptoacetic Acid Start2->Inter Impurity1 Impurity: Disulfide Dimer Start2->Impurity1 Oxidation Product Benzo[b]thiophene- 2-carboxylic Acid Inter->Product Knoevenagel/ Cyclization Base Base (e.g., KOH) Base->Inter

Figure 1: Standard synthetic pathway highlighting critical nodes for impurity formation.

Spectroscopic Elucidation (NMR)[1][2][3]

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the regiochemistry. The distinction relies on the chemical shift of the thiophene proton and its correlation to the bridgehead carbons.

1H NMR Signature

In DMSO-d6, the spectrum is characterized by a diagnostic singlet and the splitting of the benzene ring.

  • The "Smoking Gun" (H-3): The proton at the 3-position appears as a sharp singlet around 8.0 – 8.3 ppm . In the 3-carboxylic acid isomer, the H-2 proton typically appears slightly more downfield due to the proximity to the sulfur and the electron-withdrawing carboxyl group, but the coupling patterns to the benzene ring (via long-range coupling) differ.

  • Carboxylic Proton: A very broad singlet typically observed between 13.0 – 14.0 ppm . This signal disappears upon D₂O shake.[1]

13C NMR Assignments

The carbonyl carbon is the most deshielded, but the distinction between C-2 (quaternary) and C-3 (methine) is vital.

Table 1: Consensus NMR Chemical Shifts (DMSO-d6)

PositionCarbon Typeδ 13C (ppm)δ 1H (ppm)Multiplicity
COOH Quaternary164.5 - 165.013.5Broad Singlet
C-2 Quaternary135.0 - 138.0--
C-3 Methine (CH)128.0 - 131.08.05Singlet
C-3a Quaternary138.0 - 140.0--
C-7a Quaternary138.0 - 140.0--
C-4,5,6,7 Methine (CH)123.0 - 127.07.40 - 8.00Multiplets
2D NMR Connectivity (HMBC)

To definitively prove the carboxylic acid is at position 2, Heteronuclear Multiple Bond Coherence (HMBC) is required.

  • H-3 Correlation: The proton at C-3 will show a strong 3-bond correlation to the quaternary bridgehead carbon C-3a and the carbonyl carbon (COOH) .

  • Differentiation: If the acid were at position 3, the remaining proton would be at H-2. H-2 would show a correlation to C-7a (via sulfur) but a different coupling pathway to the benzene ring compared to H-3.

Visualization: HMBC Connectivity

HMBC_Pathway cluster_legend Legend H3 H-3 Proton (δ 8.05 ppm) C2 C-2 (Quaternary) H3->C2 2J (Strong) COOH COOH Carbon (δ 165 ppm) H3->COOH 3J (Diagnostic) C3a C-3a Bridgehead (Quaternary) H3->C3a 3J (Strong) C7a C-7a Bridgehead (Quaternary) H3->C7a 4J (Weak/ZigZag) key Arrows indicate HMBC (C-H) correlations

Figure 2: Diagnostic HMBC correlations for confirming the 2-position substitution.

Solid-State & Vibrational Characterization

While NMR solves the solution structure, drug development requires understanding the solid form (polymorphs).

Infrared Spectroscopy (FT-IR)

The carboxylic acid dimerizes in the solid state, leading to characteristic band broadening.

  • O-H Stretch: 2500 – 3300 cm⁻¹ (Very broad, "messy" envelope due to H-bonding).

  • C=O Stretch: 1680 – 1710 cm⁻¹ (Intense). Conjugation with the thiophene ring lowers this frequency compared to aliphatic acids (usually >1710 cm⁻¹).

X-Ray Crystallography Logic

This compound typically crystallizes in monoclinic space groups (e.g., P21/c).[2] The molecules form centrosymmetric dimers via intermolecular O-H···O hydrogen bonds between the carboxylic acid groups.[2][3][4] This packing is the most thermodynamically stable form and should be the target for purification.

Validated Experimental Protocol

Objective: Purify and characterize a crude batch of this compound.

Step 1: Purification (Recrystallization)[8]
  • Dissolve crude solid in minimum boiling Ethanol or Methanol .

  • Perform hot filtration to remove insoluble inorganic salts.

  • Add warm water dropwise until turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling promotes amorphous precipitation; slow cooling yields needles suitable for X-ray.

Step 2: Analytical Workflow
  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6 . (Chloroform-d is often insufficient for solubility of the free acid).

  • Acquisition:

    • Run 1H NMR (16 scans). Check for singlet at ~8.05 ppm.

    • Run 13C NMR (1024 scans). Confirm carbonyl at ~165 ppm.[5]

    • System Suitability: If the H-3 peak is a doublet, the sample may be contaminated with dihydro-derivatives or the wrong isomer.

  • MS Confirmation: Run ESI-MS in Negative Mode .

    • Target Ion: [M-H]⁻ = 177.0 m/z.

    • Fragment: Look for 133.0 m/z (Loss of CO₂).

References

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Molecules. Retrieved from [Link]

  • University of Mysore. (n.d.). Synthesis and crystal structure characterization of Thiophene derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzo[b]thiophene-2-carboxylic Acid (CAS 6314-28-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carboxylic acid, registered under CAS number 6314-28-9, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial fields. Also known by its synonym, Thianaphthene-2-carboxylic acid, this molecule serves as a versatile scaffold in medicinal chemistry and a functional component in materials science. Its unique chemical structure, comprising a fused benzene and thiophene ring with a carboxylic acid moiety, imparts a range of interesting biological activities and physicochemical properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical characteristics, synthesis protocols, and diverse applications, with a particular focus on its burgeoning role in drug discovery and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development. The key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 6314-28-9[1]
Molecular Formula C₉H₆O₂S[1]
Molecular Weight 178.21 g/mol [1]
Appearance Off-white to yellowish-beige crystalline powder[2]
Melting Point 241-244 °C[2]
Solubility Soluble in ethanol, acetone, and chloroform. Insoluble in water.[2]
pKa 3.48 ± 0.30 (Predicted)[2]

Part 2: Synthesis and Handling

The synthesis of this compound and its derivatives is a topic of considerable interest, with various methodologies reported in the literature. A common and straightforward approach involves the hydrolysis of the corresponding ethyl ester.

General Synthesis Workflow

The synthesis of this compound can be achieved through a simple hydrolysis reaction of its ethyl ester precursor. This process is typically carried out under basic conditions followed by acidification.

Synthesis_Workflow start Ethyl 6-halogenobenzo[b]thiophene-2-carboxylate reagents Ethanol (Solvent) NaOH (Base) start->reagents 1. hydrolysis Stir at Room Temperature (Hydrolysis) reagents->hydrolysis 2. acidification Acidification (e.g., HCl) Extraction (e.g., EtOAc) hydrolysis->acidification 3. product This compound acidification->product 4.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Ethyl Ester

The following protocol is a representative example of the synthesis of this compound via hydrolysis of its ethyl ester[3].

Materials:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

Procedure:

  • To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, add a 3N solution of NaOH (2 equivalents).

  • Stir the resulting solution at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and acidify with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Part 3: Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This has led to its exploration in the development of novel therapeutics for various diseases.

Anti-Osteoporosis Activity

One of the most promising therapeutic areas for this compound derivatives is in the treatment of osteoporosis. Research has shown that these compounds can modulate bone remodeling by both inhibiting bone resorption and promoting bone formation[4][5].

Mechanism of Action in Bone Remodeling:

The anti-osteoporotic effects of this compound derivatives are believed to be mediated through a dual mechanism:

  • Inhibition of Osteoclastogenesis: These compounds have been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This effect is thought to be mediated, at least in part, by the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α)[6].

  • Enhancement of Osteoblast Function: Derivatives of this compound have been found to enhance the expression of Bone Morphogenetic Protein 2 (BMP-2), a key signaling molecule that promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation[5].

Osteoporosis_Mechanism compound Benzo[b]thiophene-2- carboxylic acid derivative tnfa TNF-α Production compound->tnfa Inhibits bmp2 BMP-2 Expression compound->bmp2 Enhances osteoclast Osteoclast Formation (Bone Resorption) bone_health Improved Bone Health osteoclast->bone_health Decreases osteoblast Osteoblast Activity (Bone Formation) osteoblast->bone_health Increases tnfa->osteoclast Promotes bmp2->osteoblast Promotes

Caption: Proposed dual mechanism of action of this compound derivatives in osteoporosis.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA)[3][7]. The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded compounds with significant antibacterial activity[7].

Anticancer Activity

The benzo[b]thiophene scaffold has also been investigated for its potential in cancer therapy. Certain derivatives have been shown to inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis[8][9]. By targeting this pathway, these compounds can inhibit cancer cell proliferation, migration, and invasion[8][9].

Analgesic Properties

Recent studies have identified Benzo[b]thiophene-2-carboxamides as novel mu-opioid receptor agonists with potent analgesic effects[10][11]. These compounds have shown promise in providing pain relief with a reduced risk of side effects commonly associated with traditional opioids, such as constipation[11].

Other Therapeutic Targets

The versatility of the this compound scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Urotensin-II receptor antagonists for cardiovascular diseases[12].

  • GPR40 agonists for the treatment of type 2 diabetes mellitus[13].

  • Non-steroidal anti-inflammatory drugs (NSAIDs) [14].

Part 4: Applications in Materials Science

Beyond its applications in the life sciences, this compound and its derivatives are finding utility in the field of materials science, particularly in the development of organic electronic devices. The rigid, planar structure of the benzo[b]thiophene core, combined with its electron-rich nature, makes it an attractive building block for organic semiconductors[15]. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Additionally, this compound can be used as a linker in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis[16].

Part 5: Spectroscopic Data

For the purpose of compound identification and characterization, the following spectroscopic data for this compound is provided.

Spectroscopic TechniqueKey FeaturesSource(s)
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm; Carboxylic acid proton typically a broad singlet >10 ppm.[1][3]
¹³C NMR Aromatic carbons in the range of 120-145 ppm; Carbonyl carbon around 165-175 ppm.[1]
IR Spectroscopy Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹; C=O stretch around 1680-1710 cm⁻¹; Aromatic C=C stretches around 1400-1600 cm⁻¹.[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 178.[1]

Conclusion

This compound (CAS 6314-28-9) is a compound of significant interest with a broad spectrum of applications. Its utility as a versatile scaffold in drug discovery is well-established, with derivatives showing promise in the treatment of osteoporosis, infectious diseases, cancer, and pain. Furthermore, its unique electronic and structural properties make it a valuable component in the development of advanced materials for organic electronics. As research continues to uncover new biological activities and material properties associated with this scaffold, the importance of this compound in both academic and industrial research is set to grow.

References

  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Maj, M., et al. (2025). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. PubMed. [Link]

  • Wohl, G. R., et al. (2003). Mechanisms involved in the inhibition of osteoclast generation by the benzothiophene SERM LY117018. PubMed. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]

  • MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]

  • Bohrium. (n.d.). benzo-b-thiophene-2-carboxamides-as-novel-opioid-receptor-agonists-with-potent-analgesic-effect-and-reduced-constipation. Ask this paper. [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]

  • PubMed. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. PubMed. [Link]

  • PubMed. (2018). Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxylate GPR40 Agonists. PubMed. [Link]

  • Georganics. (n.d.). This compound - High purity. Georganics. [Link]

  • ResearchGate. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. [Link]

  • PubMed. (1981). Effects of thionaphthene 2-carboxylic acid and related compounds on bone resorption in organ culture. PubMed. [Link]

  • PubMed. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed. [Link]

  • PubMed. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. PubMed. [Link]

  • ACS Publications. (2002). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Wikipedia. [Link]

Sources

Spectroscopic data for Benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling of Benzo[b]thiophene-2-carboxylic Acid

Executive Summary

This compound (CAS: 6314-28-9) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene derivatives. Its rigid bicyclic structure and carboxylic acid functionality make it a primary building block for pharmaceuticals targeting kinase inhibition, estrogen receptors (SERMs), and anti-inflammatory pathways.

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of this compound. Unlike generic data sheets, this document focuses on the causality of spectral features—explaining not just where the peaks are, but why they appear there, ensuring researchers can distinguish the target molecule from common synthetic impurities like the non-cyclized ester or decarboxylated benzothiophene.

Part 1: Molecular Architecture & Synthesis Context

To interpret the spectroscopy, one must understand the origin of the sample. The most robust laboratory-scale synthesis involves the Fiesselmann synthesis or a nucleophilic substitution-cyclization sequence using 2-nitrobenzaldehyde or 2-halobenzaldehydes.

The Synthetic Route (Context for Impurities)

The following workflow outlines the standard preparation via 2-nitrobenzaldehyde and methyl thioglycolate, followed by hydrolysis. This context is vital because the most common spectroscopic contaminants are the unhydrolyzed ester (methyl benzo[b]thiophene-2-carboxylate) or the decarboxylated product (benzo[b]thiophene).

SynthesisWorkflow Start 2-Nitrobenzaldehyde (Starting Material) Reagent + Methyl Thioglycolate (K2CO3, DMF, Heat) Start->Reagent Step 1: SNAr & Cyclization Inter Intermediate: Methyl Benzo[b]thiophene-2-carboxylate Reagent->Inter Hydrolysis Hydrolysis (LiOH or NaOH, then HCl) Inter->Hydrolysis Step 2: Saponification Product TARGET: This compound Hydrolysis->Product Step 3: Acidification

Figure 1: Synthetic pathway highlighting the intermediate ester. Spectroscopic validation must confirm the complete disappearance of the ester methyl group.

Part 2: Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-d₆ is the mandatory solvent. The compound has poor solubility in CDCl₃. In DMSO-d₆, the carboxylic acid proton is visible, whereas in protic solvents (MeOH-d₄), it exchanges and disappears.

¹H NMR (400 MHz, DMSO-d₆) – The Fingerprint

The aromatic region is complex due to the fused benzene ring, but the H3 proton is the diagnostic handle. It appears as a singlet because it has no adjacent protons on the thiophene ring.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.40 - 13.60 Broad s 1H Highly deshielded acidic proton. Disappearance indicates salt formation or esterification.
H-3 8.05 - 8.15 Singlet (s) 1H Critical Diagnostic. The only singlet in the aromatic region. Located on the thiophene ring, deshielded by the adjacent C=O and the sulfur atom.
H-4, H-7 7.95 - 8.05 Doublets (d) 2H The protons "alpha" to the ring fusion. H-4 and H-7 are typically the most downfield of the benzene protons.
H-5, H-6 7.40 - 7.55 Multiplet (m) 2H The "beta" protons on the benzene ring. They appear as a complex multiplet due to overlapping couplings.

¹³C NMR (100 MHz, DMSO-d₆) – Structural Backbone

Carbon TypeShift (δ ppm)Assignment
C=O 163.5 - 164.5 Carboxylic acid carbonyl.
C-2 135.0 - 137.0 Quaternary thiophene carbon (ipso to COOH).
C-3 130.0 - 131.5 Thiophene CH.
Ar-C 122.0 - 140.0 Benzene ring carbons (quaternary and CH).

Analyst Note: If you observe a singlet at ~3.8 ppm in the ¹H NMR or a peak at ~52 ppm in the ¹³C NMR, your hydrolysis is incomplete (Methyl ester impurity).

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the oxidation state of the carbonyl and the presence of the hydroxyl group.

  • O-H Stretch (2500–3300 cm⁻¹): Look for the characteristic "broad, ragged" absorption centered around 3000 cm⁻¹. This is due to strong hydrogen bonding of the carboxylic acid dimer. It often overlaps the C-H stretches.

  • C=O Stretch (1670–1690 cm⁻¹): A strong, sharp peak. Note that this is lower than a typical ester (~1720 cm⁻¹) due to conjugation with the thiophene ring and hydrogen bonding.

  • C=C Aromatic (1400–1600 cm⁻¹): Multiple sharp bands indicating the benzothiophene skeleton.

Mass Spectrometry (MS)

Molecular Formula: C₉H₆O₂S Exact Mass: 178.01

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids.

  • Key Ions:

    • [M-H]⁻ (m/z 177): The base peak. Deprotonated molecular ion.

    • [2M-H]⁻ (m/z 355): Dimer formation is common in high-concentration ESI samples.

  • Fragmentation (EI or MS/MS):

    • m/z 178 → 161 (M - OH): Loss of hydroxyl radical.

    • m/z 178 → 134 (M - CO₂): Decarboxylation to the benzothiophene radical cation. This is a major pathway.

Part 3: Analytical Quality Control Protocol

To ensure the material is suitable for drug development (e.g., as a scaffold for kinase inhibitors), follow this self-validating QC workflow.

QC Decision Tree

QC_Workflow Sample Crude/Isolated Sample MeltingPoint 1. Melting Point Check (Target: 236-240°C) Sample->MeltingPoint Solubility 2. Solubility Test (Dissolve in DMSO-d6) MeltingPoint->Solubility H_NMR 3. 1H-NMR Acquisition Solubility->H_NMR Decision1 Is H-3 Singlet Present (~8.1 ppm)? H_NMR->Decision1 Decision2 Is Methyl Peak Present (~3.8 ppm)? Decision1->Decision2 Yes Fail_Decarb FAIL: Decarboxylation (Impurity: Benzothiophene) Decision1->Fail_Decarb No (or shifted) Pass PASS: Validated Material Decision2->Pass No Fail_Ester FAIL: Incomplete Hydrolysis (Reprocess with LiOH) Decision2->Fail_Ester Yes

Figure 2: Analytical decision matrix for validating this compound purity.

Detailed Protocol Steps
  • Visual Inspection: The pure compound should be a white to off-white solid. Yellowing often indicates sulfur oxidation or nitro-impurities (if using the nitro-aldehyde route).

  • Melting Point Validation:

    • Procedure: Capillary method, 1°C/min ramp near endpoint.

    • Acceptance Criteria: 236°C – 242°C. A sharp melting point (<2°C range) confirms high purity. A depressed MP (<230°C) usually indicates the presence of the starting ester (MP ~50-60°C).

  • Purity Calculation (qNMR):

    • Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.

    • Add an internal standard (e.g., Maleic Acid or TCNB) if absolute assay is required.

    • Integrate the H-3 singlet (8.1 ppm) against the standard.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95864, this compound. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzothiophene derivatives). Retrieved from [Link]

  • Campaigne, E., & Archer, W. L. (1953).The Chlorination of Thianaphthene-2-carboxylic Acid. Journal of the American Chemical Society.
  • Bridges, A. J., et al. (1993).Syntheses of benzo[b]thiophenes. Tetrahedron Letters.

Discovery and history of benzothiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Discovery, History, and Evolution of Benzothiophene Compounds

Abstract

Benzothiophene, an aromatic heterocyclic compound, stands as a privileged scaffold in modern chemistry, underpinning the structure of numerous pharmaceuticals and advanced materials. This guide provides a comprehensive exploration of the benzothiophene core, tracing its journey from its initial discovery in coal tar to its current status as a cornerstone of medicinal chemistry and materials science. We will delve into the evolution of its synthetic methodologies, from classical cyclization reactions to modern transition-metal-catalyzed strategies, and examine the structure-activity relationships that confer its diverse biological activities. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to inform and inspire future innovation.

The Genesis of a Scaffold: Discovery and Early History

Benzothiophene, also historically known as thianaphthene, first entered the scientific landscape as a constituent of petroleum-related deposits like lignite tar.[1] It is an aromatic organic compound with a molecular formula of C₈H₆S and an odor similar to naphthalene.[1] Its structure consists of a benzene ring fused to a thiophene ring, resulting in a stable, bicyclic aromatic system.[2] There are two possible isomers based on the fusion site of the rings: the more stable and common benzo[b]thiophene, and the less stable benzo[c]thiophene.[3][4]

The initial discovery was not a singular event but rather a gradual characterization emerging from the burgeoning field of coal tar chemistry in the 19th century. Coal tar, a viscous liquid by-product of coke production, is a highly complex mixture of organic compounds, and its fractionation provided a rich source of new aromatic molecules for early chemists.[5][6] Benzothiophene and its derivatives were identified as significant sulfur-containing compounds within this mixture.[5]

Early investigations focused on isolating and characterizing this new compound. Its physical properties were documented, including a melting point of 32°C and a boiling point of 221°C.[1][7] The first synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported in 1922, although its structure was not correctly identified until 1937.[4] The parent benzo[c]thiophene compound itself was not isolated until much later, in 1962.[4] These early efforts were foundational, establishing the existence and basic chemical nature of the benzothiophene core and paving the way for more sophisticated synthetic explorations.

The Evolution of Synthetic Strategies

The ability to construct the benzothiophene scaffold with precision is paramount to its application. Synthetic methods have evolved dramatically from harsh, low-yielding classical procedures to highly efficient and versatile modern techniques.

Classical Synthesis Methods

Early synthetic routes typically involved the intramolecular cyclization of pre-functionalized aryl sulfides.[2][3] These methods often required aggressive reagents and conditions. For instance, the cyclization of arylthioacetic acid in acetic anhydride would yield a 3-hydroxybenzo[b]thiophene, which then required a subsequent dehydroxylation step to afford the parent benzothiophene.[3] Another approach involved the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide.[3] While historically important, these methods suffered from limited substrate scope and poor functional group tolerance.

Modern Synthesis: The Era of Catalysis

The advent of transition-metal catalysis revolutionized benzothiophene synthesis, offering milder conditions, higher yields, and unprecedented control over substitution patterns.

  • Palladium-Catalyzed Reactions: Palladium catalysts are central to many modern approaches. For example, the C-H arylation of heteroarenes with aryl halides can be achieved using a palladium catalyst with a suitable base.[8]

  • Copper-Catalyzed Reactions: Copper iodide (CuI) has proven effective in catalyzing the thiolation and annulation of 2-bromo alkynylbenzenes with sodium sulfide to produce various 2-substituted benzothiophenes.[8]

  • Gold-Catalyzed Reactions: Gold catalysts enable atom-economic carbothiolation reactions, providing a pathway to synthesize 2,3-disubstituted benzothiophenes.[1][8]

  • Photocatalysis: Modern methods also include photocatalytic radical annulation, where visible light (e.g., green light) initiates a photoredox cycle to form the benzothiophene ring from precursors like o-methylthio-arenediazonium salts and alkynes.[8]

These advanced methods allow for the construction of complex and densely functionalized benzothiophene derivatives, which is crucial for fine-tuning their properties for specific applications in medicine and materials.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzothiophene

This protocol details a modern, two-step approach involving a copper-catalyzed thiolation followed by an intramolecular cyclization, a common strategy for building the benzothiophene core.

Objective: To synthesize 2-phenylbenzo[b]thiophene from 2-bromoethynylbenzene.

Methodology:

  • Step 1: Thiolation of 2-Bromoethynylbenzene.

    • Rationale: This step introduces the sulfur atom required for the thiophene ring. Using thiourea as a dihydrosulfide surrogate is a safe and efficient alternative to gaseous H₂S.[8]

    • Procedure:

      • To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add 2-bromoethynylbenzene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and thiourea (1.2 mmol).

      • Add N,N-dimethylformamide (DMF, 10 mL) as the solvent.

      • Stir the mixture at 100°C for 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.

      • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate, 1-(2-(phenylthio)ethynyl)benzene.

  • Step 2: Intramolecular Palladium-Catalyzed Cyclization.

    • Rationale: This step utilizes a palladium catalyst to facilitate the C-S bond formation that closes the thiophene ring. The base is critical for the catalytic cycle.

    • Procedure:

      • To a flame-dried Schlenk tube, add the intermediate from Step 1 (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

      • Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

      • Add toluene (10 mL) as the solvent.

      • Seal the tube and heat the reaction mixture to 110°C for 12 hours. Monitor by TLC.

      • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

      • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, 2-phenylbenzo[b]thiophene.

Workflow Diagram:

Caption: A modern two-step synthesis of 2-phenylbenzo[b]thiophene.

Benzothiophene in Medicinal Chemistry: A Privileged Scaffold

The benzothiophene core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for designing compounds with a wide array of biological activities.[9] Its rigid, planar geometry and lipophilic character facilitate binding to enzyme active sites and receptors. Numerous benzothiophene-based compounds have been developed into clinically successful drugs.[9][10]

Table 1: Selected FDA-Approved Drugs Containing the Benzothiophene Moiety

Drug NameTherapeutic AreaMechanism of Action
Raloxifene Osteoporosis/OncologySelective Estrogen Receptor Modulator (SERM)[1][10]
Zileuton Asthma5-Lipoxygenase inhibitor that blocks leukotriene synthesis[1][10]
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a vital component of fungal cell membranes[1][10]
Benocyclidine Anesthetic/ResearchN-methyl-D-aspartate (NMDA) receptor antagonist[10]
Case Study: Raloxifene

Raloxifene is a quintessential example of a benzothiophene-based drug. It is a selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The benzothiophene core acts as a structural mimic of estrogen, allowing it to bind to estrogen receptors (ERs). However, its unique substitution pattern causes it to have tissue-specific effects: it acts as an agonist in bone tissue (promoting bone density) but as an antagonist in breast and uterine tissue (blocking estrogen's proliferative effects).[7]

Simplified Signaling Pathway of Raloxifene in Bone:

Raloxifene_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ERα) in Osteoblast Raloxifene->ER binds to Nucleus Nucleus ER->Nucleus translocates to ERE Estrogen Response Element (on DNA) Nucleus->ERE binds to Transcription Gene Transcription ERE->Transcription activates Proteins Bone Protective Proteins Transcription->Proteins Outcome ↓ Bone Resorption ↑ Bone Density Proteins->Outcome

Caption: Agonist action of Raloxifene at the estrogen receptor in bone cells.

Applications in Materials Science

Beyond pharmaceuticals, the electronic properties of the benzothiophene scaffold make it a valuable building block for organic electronics. Its electron-rich nature and rigid planarity facilitate π-stacking and charge transport, which are essential for creating organic semiconductors. Benzothiophene-containing polymers are used in the development of:

  • Organic Field-Effect Transistors (OFETs)

  • Organic Photovoltaics (OPVs)

  • Organic Light-Emitting Diodes (OLEDs)

The ability to chemically modify the benzothiophene core allows for precise tuning of the material's electronic band gap and charge carrier mobility, enabling the design of materials tailored for specific device applications.

Conclusion and Future Outlook

From its origins as a minor component of coal tar, benzothiophene has risen to become a molecule of major significance.[1][5] Its history mirrors the progress of organic chemistry itself, from early isolation and characterization to the development of highly sophisticated, catalyzed synthetic methods.[3][8] The structural versatility of the benzothiophene core has established it as a truly privileged scaffold, leading to the development of important drugs for treating a range of diseases, including osteoporosis, asthma, and cancer.[9][10]

The future of benzothiophene chemistry is poised for further expansion. Advances in C-H functionalization and photocatalysis will continue to provide more efficient and sustainable routes to novel derivatives. In medicinal chemistry, this scaffold will undoubtedly be exploited to develop new therapeutic agents with improved selectivity and potency. In materials science, the design of new benzothiophene-based polymers holds promise for next-generation flexible and transparent electronics. The rich history of benzothiophene serves as a powerful foundation for future discoveries, ensuring its continued relevance in both science and technology.

References

  • Title: Largest sulfur-bearing molecule ever found in space links interstellar chemistry to life Source: The Brighter Side of News URL: [Link]

  • Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: QUIMICA NOVA URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

  • Title: Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry URL: [Link]

  • Title: Benzothiophene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer Source: PMC URL: [Link]

  • Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: US5969157A - Process for the synthesis of benzothiophenes Source: Google Patents URL
  • Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed URL: [Link]

  • Title: Liquid–Liquid Equilibrium for Thiophene Extraction from Coal Tar Model Mixture with Ionic Liquid-Based Deep Eutectic Solvents Source: ACS Publications URL: [Link]

  • Title: (PDF) Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer 1 Source: ResearchGate URL: [Link]

  • Title: Investigation of sulphur compounds in coal tar using monodimensional and comprehensive two-dimensional gas chromatography Source: PubMed URL: [Link]

  • Title: Effects of coal tar as source material on the desorption kinetics of benzo(a)pyrene from contaminated soils Source: Morressier URL: [Link]

Sources

The Benzothiophene Scaffold: A Pharmacophore for Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, the benzothiophene scaffold is defined as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Structurally, it consists of a benzene ring fused to a thiophene ring. Its biological significance stems from its physicochemical versatility: it acts as a lipophilic bioisostere of indole (found in tryptophan) and naphthalene, yet offers distinct electronic properties due to the sulfur atom’s capacity for


-orbital participation and oxidation.

This guide analyzes the benzothiophene moiety not merely as a structural building block, but as a functional pharmacophore that drives potency and selectivity in FDA-approved therapeutics ranging from selective estrogen receptor modulators (SERMs) to antipsychotics.

Pharmacological Landscape & FDA-Approved Therapeutics[2][3]

The benzothiophene core is not limited to a single therapeutic axis.[2] Its lipophilicity allows for excellent membrane permeability, while its electron-rich aromatic system facilitates


-

stacking interactions with receptor binding pockets.
Table 1: FDA-Approved Benzothiophene Therapeutics
Drug NamePrimary TargetTherapeutic IndicationStructural Role of Benzothiophene
Raloxifene Estrogen Receptor (ER

)
Osteoporosis, Breast Cancer PreventionMimics the steroid core; positions the side chain to displace Helix 12.
Zileuton 5-Lipoxygenase (5-LOX)AsthmaChelates the active site iron (

) via a hydroxyurea attached to the scaffold.
Sertaconazole Lanosterol 14

-demethylase
Antifungal (Dermatophytosis)Mimics the indole of tryptophan; disrupts fungal membrane ergosterol synthesis.
Brexpiprazole D2, 5-HT1A, 5-HT2A ReceptorsSchizophrenia, MDDProvides metabolic stability and specific receptor subtype selectivity compared to the dichlorophenyl of aripiprazole.

Mechanistic Deep Dive: Structural Biology of Action

Case Study A: Raloxifene and the SERM Mechanism

Raloxifene illustrates the scaffold's ability to induce specific protein conformations. Unlike estrogen (estradiol), which recruits co-activators by sealing the ligand-binding domain (LBD) with Helix 12, Raloxifene's benzothiophene core binds in the hydrophobic pocket, but its bulky basic side chain protrudes.

  • The Steric Clash: The protrusion prevents Helix 12 from folding over the ligand.

  • The Result: The receptor adopts an antagonist conformation in breast tissue (preventing gene transcription) but retains agonist activity in bone tissue due to different co-regulator availability.

Case Study B: Zileuton and 5-LOX Inhibition

Zileuton utilizes the benzothiophene scaffold to access the hydrophobic channel of the 5-lipoxygenase enzyme.

  • Mechanism: It is a redox-active inhibitor.[3] The N-hydroxyurea moiety attached to the benzothiophene chelates the non-heme iron atom at the active site, keeping it in the inactive ferrous (

    
    ) state and preventing the oxidation of arachidonic acid to leukotrienes.
    
Visualization 1: The 5-Lipoxygenase Inflammatory Pathway

The following diagram illustrates the critical intervention point of Zileuton within the arachidonic acid cascade.

G cluster_LOX 5-LOX Complex Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalyzes FiveLOX 5-Lipoxygenase (Active Fe3+) AA->FiveLOX HPETE 5-HPETE FiveLOX->HPETE Oxygenation FLAP FLAP (Helper Protein) LTA4 Leukotriene A4 HPETE->LTA4 LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction) LTA4->CysLTs Zileuton ZILEUTON (Benzothiophene Scaffold) Zileuton->FiveLOX Redox Inhibition / Iron Chelation

Caption: Zileuton inhibits the 5-Lipoxygenase pathway by chelating the active site iron, preventing the formation of pro-inflammatory leukotrienes.

Experimental Protocols

Protocol A: Chemical Synthesis (Modified Fiesselmann Synthesis)

This protocol describes a robust method for constructing a 3-substituted benzothiophene, a common requirement in medicinal chemistry optimization.

Reagents:

  • 2-Bromobenzaldehyde

  • Methyl thioglycolate[4][5]

  • Potassium carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 2-bromobenzaldehyde (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     (2.5 eq) to the solution.
    
  • Cyclization: Heat the reaction mixture to

    
     for 4-6 hours. The sulfur acts as a nucleophile displacing the bromide (SNAr), followed by an intramolecular aldol-type condensation and dehydration to form the thiophene ring.
    
  • Workup: Pour the mixture into ice-cold water. The product, methyl benzo[b]thiophene-2-carboxylate, will precipitate.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (characteristic C3-H signal if unsubstituted, or ester protons) and Mass Spectrometry.
    
Protocol B: In Vitro 5-Lipoxygenase Inhibition Assay

To verify the biological activity of a benzothiophene derivative (like Zileuton), use this spectrophotometric assay.

Principle: Measures the increase in absorbance at 234 nm due to the formation of the conjugated diene in 5-HPETE.

Materials:

  • Recombinant human 5-LOX enzyme.

  • Substrate: Arachidonic acid (

    
     final).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

    
    , 1 mM ATP.
    
  • Positive Control: Zileuton (

    
    ).
    

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be

    
    .
    
  • Incubation: Mix 5-LOX enzyme with test compound in buffer for 10 minutes at room temperature to allow for potential allosteric binding or iron chelation.

  • Initiation: Add Arachidonic acid substrate to initiate the reaction.

  • Measurement: Monitor kinetics at 234 nm using a UV-Vis spectrophotometer for 5 minutes.

  • Calculation:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. log[Compound] using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Insights

The benzothiophene scaffold offers specific vectors for optimization:

  • The Sulfur Atom (Position 1):

    • Acts as a hydrogen bond acceptor (weak).

    • Susceptible to metabolic S-oxidation (sulfoxide/sulfone), which can alter polarity and half-life.

  • Position 2 & 3 (Thiophene Ring):

    • Most reactive sites for electrophilic aromatic substitution.

    • Ideal for attaching pharmacophores (e.g., the basic side chain in Raloxifene is at C2; the urea in Zileuton is at C2).

  • Positions 4-7 (Benzene Ring):

    • Modulate lipophilicity and electronic density.

    • Substituents here often dictate metabolic stability (blocking P450 sites).

Visualization 2: The Pharmacological Connectivity

This diagram maps the benzothiophene scaffold to its diverse receptor targets, highlighting the "privileged" nature of the structure.

SAR Scaffold Benzothiophene Scaffold ER Estrogen Receptor (Raloxifene) Scaffold->ER Helix 12 Displacement LOX 5-Lipoxygenase (Zileuton) Scaffold->LOX Iron Chelation CYP CYP51 (Fungal) (Sertaconazole) Scaffold->CYP Heme Coordination GPCR D2 / 5-HT Receptors (Brexpiprazole) Scaffold->GPCR Orthosteric Binding Prop1 Pi-Pi Stacking Prop1->Scaffold Prop2 Lipophilicity Prop2->Scaffold Prop3 Bioisostere (Indole/Naphthalene) Prop3->Scaffold

Caption: The benzothiophene scaffold connects diverse pharmacological targets through its versatile physicochemical properties.

References

  • Raloxifene Mechanism: "Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice." The Open Orthopaedics Journal. [Link]

  • Zileuton Pharmacology: "Zileuton: Clinical implications of 5-Lipoxygenase inhibition in severe airway disease." International Journal of Clinical Practice. [Link]

  • Brexpiprazole Profile: "Brexpiprazole: A New Antipsychotic Drug."[5][6] L'Encéphale. [Link]

  • Benzothiophene Review: "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry. [Link]

  • Sertaconazole Mechanism: "Sertaconazole: an antifungal agent for the treatment of superficial mycoses." Expert Review of Anti-infective Therapy. [Link]

Sources

Benzo[b]thiophene-2-carboxylic Acid Derivatives: A Technical Discovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of medicinal chemistry, the benzo[b]thiophene-2-carboxylic acid scaffold represents a privileged structure. As a bioisostere of indole and naphthalene, it offers enhanced lipophilicity and metabolic stability while retaining the ability to engage in critical


 stacking and hydrogen bonding interactions.

This guide details the technical discovery pipeline for these derivatives, moving from robust synthetic methodologies to high-value biological applications, specifically targeting metabolic enzymes (PTP1B, BDK) and antimicrobial resistance.

Synthetic Architecture

The discovery of novel derivatives relies on mastering the construction of the thiophene ring fused to the benzene core. Two primary "field-proven" routes dominate the literature due to their reliability and scalability.

Core Synthesis Strategies
Route A: The Modified Fiesselmann Condensation (The "Nitro" Route)

This is the most versatile method for generating the parent acid. It utilizes 2-nitrobenzaldehyde and methyl thioglycolate. The mechanism involves a nucleophilic attack followed by a reduction-cyclization sequence.

  • Why this route? It tolerates electron-withdrawing groups on the benzene ring, which are often required for biological activity.

Route B: The Cinnamic Acid Cyclization (The "Chloro" Route)

Reaction of cinnamic acid derivatives with thionyl chloride (


) and pyridine.
  • Why this route? It installs a chlorine atom at the C3 position (3-chlorobenzo[b]thiophene-2-carbonyl chloride). This C3-Cl handle is invaluable for subsequent palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to expand SAR.

Visualization: Retrosynthetic Logic

The following diagram illustrates the logical flow for constructing the core and diversifying it.

SynthesisWorkflow Precursor1 2-Nitrobenzaldehyde + Methyl Thioglycolate Intermediate1 Methyl benzo[b]thiophene- 2-carboxylate Precursor1->Intermediate1 K2CO3, DMF, Heat Precursor2 Cinnamic Acid + Thionyl Chloride Intermediate2 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride Precursor2->Intermediate2 Reflux, Pyridine Core Benzo[b]thiophene-2- carboxylic acid (Scaffold) Intermediate1->Core Hydrolysis (LiOH) Div1 Amide Coupling (Acylhydrazones) Intermediate2->Div1 Direct Amidation Div2 C3-Functionalization (Suzuki/Sonogashira) Intermediate2->Div2 Pd-Catalysis Core->Div1 EDC/HOBt

Figure 1: Retrosynthetic workflow showing the two primary entry points into the scaffold and divergence points for library generation.

Experimental Protocol: The Self-Validating System

To ensure reproducibility, we focus on the saponification of the ester , a critical step where yield loss often occurs due to decarboxylation if conditions are too harsh.

Protocol: Hydrolysis of Methyl Benzo[b]thiophene-2-carboxylate

Objective: Isolate high-purity this compound without C2-decarboxylation.

Reagents:

  • Methyl benzo[b]thiophene-2-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF/Water/Methanol (3:1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the starting ester in the THF/MeOH mixture. Ensure complete solvation before adding water to prevent precipitation.

  • Activation: Add

    
     in a single portion. The solution should turn slightly opaque.
    
  • Reaction: Stir at room temperature for 12 hours.

    • Critical Control Point: Do not reflux. High heat promotes decarboxylation at the C2 position, yielding the inactive benzo[b]thiophene oil.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, and a baseline spot (acid salt) should appear.
    
  • Workup (The Acid Trap):

    • Evaporate volatiles (THF/MeOH) under reduced pressure.

    • Dilute the aqueous residue with water.[1]

    • Wash with diethyl ether (

      
      ) to remove unreacted ester/impurities.
      
    • Acidification: Cool the aqueous layer to 0°C. Dropwise add 1N HCl until pH reaches 2.0. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a broad carboxylic acid singlet (13.0–14.0 ppm).

  • Melting Point: The acid has a distinct high melting point (>200°C) compared to the ester.

Medicinal Chemistry & SAR Insights

The utility of this scaffold is defined by specific modifications at C2 (The Warhead) and C3/C5 (The Anchors).

Target Class 1: Metabolic Regulators (PTP1B & BDK)

Benzo[b]thiophene derivatives are potent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Branched-Chain


-Ketoacid Dehydrogenase Kinase (BDK) .
  • Mechanism: The C2-carboxylic acid mimics the phosphate group of the tyrosine substrate (bioisosterism), binding to the active site (PTP1B) or allosteric site (BDK).

  • Key Derivative (BT2): 3,6-dichlorothis compound.[2]

    • SAR Insight: The chlorine atoms at C3 and C6 are hydrophobic anchors that fit into the hydrophobic pockets of the enzyme, increasing potency by orders of magnitude compared to the unsubstituted acid.

Target Class 2: Antimicrobial Agents (Acylhydrazones)

Coupling the C2-acid with hydrazine and aldehydes generates acylhydrazones (


).
  • Activity: High potency against MRSA (Methicillin-Resistant S. aureus).

  • SAR Insight: The hydrazone linker provides rotational flexibility, allowing the molecule to adopt a conformation that intercalates bacterial DNA or inhibits Gyrase B.

Quantitative Data Summary
Derivative ClassKey SubstituentsTargetActivity MetricReference
Biphenyl Acid C2-Oxo-acetic acid, C3-PhenylPTP1B

[1]
Halogenated Acid (BT2) 3,6-DichloroBDK

[2]
Acylhydrazone C2-Hydrazide + PyridineMRSA

[3]
Carboxamide N-phenyl-4-methoxyA

42
54% Aggregation Inhibition[4]

Structural Logic Map (SAR)

The following diagram maps the Structure-Activity Relationship rules derived from the data above.

SAR_Map Scaffold Benzo[b]thiophene Core C2 C2 Position (Acid/Amide) Scaffold->C2 C3 C3 Position (Hydrophobic) Scaffold->C3 C6 C6 Position (Electronic) Scaffold->C6 C2_Effect Phosphate Mimic (PTP1B Binding) C2->C2_Effect C3_Effect Lipophilic Anchor (Increases Potency) C3->C3_Effect C6_Effect Metabolic Stability (Halogenation) C6->C6_Effect

Figure 2: SAR Logic Map highlighting the functional roles of specific positions on the benzo[b]thiophene ring.

References

  • Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. PubMed.[3] Available at: [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI / PMC. Available at: [Link]

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available at: [Link]

Sources

Technical Guide: Thionaphthene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thionaphthene-2-carboxylic acid (IUPAC: Benzo[b]thiophene-2-carboxylic acid) is a bicyclic heteroaromatic scaffold essential to modern medicinal chemistry. Structurally analogous to indole-2-carboxylic acid and naphthalene-2-carboxylic acid, it serves as a critical bioisostere in drug design, offering enhanced lipophilicity and metabolic stability compared to its nitrogen and carbon counterparts.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, reactivity profile, and application in pharmaceutical development. It is designed for researchers requiring actionable protocols and mechanistic insights.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name This compound
Common Synonyms Thionaphthene-2-carboxylic acid; 2-Carboxybenzo[b]thiophene
CAS Registry Number 6314-28-9
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Melting Point 241–244 °C (Solid)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa ~3.8 (Acidic proton)

Synthesis & Manufacturing

Core Synthetic Route: The Fiesselmann Strategy

The most robust laboratory and industrial route involves the condensation of 2-nitrobenzaldehyde with methyl thioglycolate , followed by cyclization and hydrolysis. This method is preferred over the oxidation of 2-acetylbenzo[b]thiophene due to higher atom economy and milder conditions.

Mechanism of Action
  • Nucleophilic Substitution (SₙAr): The thioglycolate thiol attacks the nitro-bearing carbon (or halo-bearing carbon if using 2-halobenzaldehyde), displacing the leaving group.

  • Aldol Condensation: The activated methylene of the thioglycolate undergoes base-catalyzed condensation with the aldehyde.

  • Cyclization: Intramolecular ring closure establishes the thiophene ring fused to the benzene core.

  • Saponification: The resulting ester is hydrolyzed to the free acid.

SynthesisPath Start 2-Nitrobenzaldehyde (or 2-Chlorobenzaldehyde) Inter1 Thioether Intermediate Start->Inter1 K2CO3, DMF SNAr / Displacement Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Inter1 Cyclized Methyl Benzo[b]thiophene- 2-carboxylate Inter1->Cyclized Base-catalyzed Cyclization (-H2O) Final Benzo[b]thiophene- 2-carboxylic Acid Cyclized->Final 1. NaOH/EtOH 2. HCl (Hydrolysis)

Figure 1: Step-wise synthesis of this compound via the modified Fiesselmann route.

Reactivity Profile & Functionalization

The C2-carboxylic acid moiety acts as a versatile handle for diversifying the scaffold. The sulfur atom in the ring imparts unique electronic properties, making the C3 position susceptible to electrophilic aromatic substitution, although the electron-withdrawing carboxyl group at C2 deactivates the ring slightly compared to the parent benzothiophene.

Key Transformations
  • Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride yields the acid chloride, a gateway to amides and esters.[1]

  • Curtius Rearrangement: Conversion to the acyl azide and subsequent heating yields the isocyanate/amine, useful for installing nitrogen at the C2 position.

  • Decarboxylation: Heating with copper/quinoline can remove the carboxyl group to yield the parent benzo[b]thiophene, though this is rarely the goal in drug synthesis.

Reactivity Center Benzo[b]thiophene- 2-carboxylic Acid AcidCl Acid Chloride (Electrophilic Handle) Center->AcidCl SOCl2, Reflux Amide Amides/Hydrazones (Bioactive Core) Center->Amide 1. CDI or HATU 2. R-NH2 Alcohol 2-Hydroxymethyl Derivative Center->Alcohol LiAlH4 or BH3 C3Sub C3-Electrophilic Substitution Center->C3Sub Br2/AcOH (Bromination)

Figure 2: Divergent synthesis pathways from the carboxylic acid core.

Medicinal Chemistry Applications

Bioisosterism

Benzo[b]thiophene is a classical bioisostere for indole and naphthalene .

  • Vs. Indole: It lacks the hydrogen bond donor (N-H) of indole, making it useful for improving membrane permeability (logP modulation) and reducing polar surface area (PSA).

  • Vs. Naphthalene: It introduces a dipole moment and potential metabolic "soft spots" (S-oxidation) that can be tuned to alter clearance rates.

Therapeutic Areas
  • Antimicrobial Agents: Acylhydrazone derivatives synthesized from this acid have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The rigid benzothiophene core facilitates binding to bacterial DNA gyrase or similar targets.

  • Anticancer (RhoA/ROCK Pathway): Derivatives of this compound (and its 3-isomer) act as inhibitors of the RhoA/GTPase pathway, preventing cancer cell migration and metastasis.

  • Estrogen Receptor Modulators (SERMs): While Raloxifene uses a benzothiophene core, the 2-carboxylic acid derivatives are explored as next-generation ligands with altered binding selectivities.

Experimental Protocols

Protocol A: Synthesis of this compound

Target: Hydrolysis of Ethyl Benzo[b]thiophene-2-carboxylate

Reagents:

  • Ethyl benzo[b]thiophene-2-carboxylate (10.0 mmol)

  • Sodium Hydroxide (3N aqueous solution, 20.0 mmol)

  • Ethanol (15 mL)

  • Hydrochloric Acid (1N)[2][3]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10.0 mmol of the ethyl ester in 15 mL of ethanol.

  • Saponification: Add 20.0 mmol of 3N NaOH solution.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) until the starting material spot disappears.

  • Work-up: Concentrate the ethanol under reduced pressure. Dilute the residue with 50 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH ~1-2 using 1N HCl. A thick white precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C.

  • Yield: Expected yield >90%. Melting point should be checked (Lit: 241–244 °C).

Protocol B: Synthesis of Acid Chloride (Activation)

Procedure:

  • Suspend 1.0 g of this compound in 5 mL of thionyl chloride (SOCl₂).

  • Add a catalytic drop of DMF (Dimethylformamide).

  • Reflux for 2 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

  • Remove excess SOCl₂ under vacuum to yield the crude acid chloride as a yellow solid, which should be used immediately for coupling.

Safety & Handling

GHS Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All reactions involving thionyl chloride or volatile solvents must be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizing agents.

References

  • Synthesis & Mechanism: Mancuso, R., et al. (2025).[4] "A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde." (Context: Discusses lithiation and core synthesis strategies).

  • Antimicrobial Applications: Paulet, D., et al. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus."

  • Anticancer Activity: Wang, J., et al. (2024).[5] "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway."

  • Physical Properties: Sigma-Aldrich. "Thianaphthene-2-carboxylic acid Product Specification."

  • General Reactivity: Campaigne, E. (1984).[6] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry. (Foundational text on thiophene reactivity).

Sources

Technical Guide: Benzo[b]thiophene-2-carboxylic Acid – Mechanism & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-2-carboxylic acid (B[b]T-2-CA) is a privileged heterocyclic scaffold in medicinal chemistry, primarily recognized for its utility as a phosphate bioisostere and a lipophilic pharmacophore. While often utilized as a synthetic intermediate, the molecule itself and its direct derivatives exhibit potent biological activity, most notably as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (diabetes/obesity) and DprE1 inhibitors (antitubercular).

This guide deconstructs the structural pharmacology of B[b]T-2-CA, detailing its molecular recognition mechanisms, validated synthesis protocols, and enzyme inhibition assays.

Part 1: Structural Pharmacology & Pharmacophore Analysis

The efficacy of B[b]T-2-CA stems from its dual-nature topology: a rigid, lipophilic aromatic core fused with a polar, ionizable head group.

The Phosphate Mimetic (Bioisosterism)

The carboxylic acid moiety at the C2 position is the critical determinant of its biological function. At physiological pH (7.4), the carboxylic acid (pKa ~3.5–4.0) exists primarily as a carboxylate anion (COO⁻).

  • Mechanism: This anion mimics the phosphate group (

    
    ) of phosphotyrosine substrates.
    
  • Interaction: It forms high-energy electrostatic interactions (salt bridges) with positively charged arginine residues (e.g., Arg221 in PTP1B) found deep within phosphatase catalytic pockets.

The Hydrophobic Anchor

The benzothiophene fused ring system provides two critical functions:

  • Pi-Stacking: The electron-rich sulfur and aromatic system engage in

    
     stacking interactions with aromatic residues (e.g., Tyr46, Phe182) lining the enzyme active site.
    
  • Steric Fit: The planar geometry allows the molecule to slide into the narrow catalytic clefts of PTP enzymes, while the sulfur atom induces a specific dipole moment that enhances binding selectivity compared to indole (nitrogen) analogs.

Physicochemical Profile (Data Summary)
PropertyValueSignificance in Drug Design
Molecular Weight 178.21 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~2.8Highly lipophilic; good membrane permeability.
pKa (Acid) ~3.8Ionized at physiological pH; essential for electrostatic binding.
H-Bond Donors 1The hydroxyl of the carboxylic acid (protonated form).
H-Bond Acceptors 2The carbonyl oxygen and the carboxylate resonance.[1]
Topological Polar Surface Area 37.3 ŲIndicates good oral bioavailability potential.

Part 2: Primary Mechanism of Action (PTP1B Inhibition)

The most extensively validated mechanism for B[b]T-2-CA is the competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin and leptin signaling.

The Catalytic Cleft Interaction

PTP1B functions by hydrolyzing the phosphate group from phosphotyrosine residues on the Insulin Receptor (IR). B[b]T-2-CA acts as a competitive inhibitor by occupying the catalytic site.

  • Entry: The inhibitor enters the active site when the flexible WPD Loop (containing Asp181) is in the "open" conformation.

  • Anchoring: The C2-carboxylate anchors the molecule by forming bidentate hydrogen bonds with the guanidinium group of Arg221 and the backbone amides of the P-loop (residues 215–221).

  • Hydrophobic Lock: The benzothiophene ring orients towards the hydrophobic side chain of Tyr46 and Val49 , stabilizing the complex via Van der Waals forces.

  • Exclusion: By occupying this site, B[b]T-2-CA prevents the phosphotyrosine substrate from reaching the catalytic Cys215 , thereby sustaining insulin signaling.

Visualization: PTP1B Inhibition Pathway

PTP1B_Mechanism Insulin Insulin Receptor (Activated) Substrate Phosphotyrosine Residue Insulin->Substrate Presents PTP1B_Active PTP1B Enzyme (Active State) PTP1B_Active->Substrate Dephosphorylates (Native Action) Complex Enzyme-Inhibitor Complex (Inactive) PTP1B_Active->Complex Competitive Binding Signaling Downstream Signaling (Glucose Uptake) Substrate->Signaling Terminates Signal Inhibitor This compound Arg221 Arg221 (P-Loop) Electrostatic Anchor Inhibitor->Arg221 Mimics Phosphate (COO- Interaction) Hydrophobic Tyr46/Val49 Hydrophobic Pocket Inhibitor->Hydrophobic Pi-Stacking Complex->Signaling Preserves Signal (Therapeutic Effect) Arg221->Complex Hydrophobic->Complex

Caption: Mechanistic pathway of PTP1B inhibition.[2] The inhibitor blocks dephosphorylation, enhancing insulin signaling.

Part 3: Secondary Mechanisms (Antimicrobial)

Recent research identifies B[b]T-2-CA derivatives as inhibitors of DprE1 in Mycobacterium tuberculosis.[3]

  • Target: DprE1 is essential for cell wall arabinan synthesis.

  • Mechanism: The scaffold binds to the DprE1 active site, preventing the epimerization of DPR to DPA, leading to bacterial cell lysis. This highlights the scaffold's versatility beyond human metabolic enzymes.

Part 4: Experimental Protocols

Synthesis Protocol: The Modified Fiesselmann Condensation

This protocol is selected for its robustness and scalability, avoiding the use of expensive organolithium reagents required in direct metallation.

Objective: Synthesis of this compound from 2-nitrobenzaldehyde.

Reagents:

  • 2-Nitrobenzaldehyde

  • Methyl thioglycolate

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

  • NaOH (aq)

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2-nitrobenzaldehyde (10 mmol) and methyl thioglycolate (11 mmol) in DMF (20 mL). Add

    
     (15 mmol).
    
  • Cyclization: Heat the mixture to 60°C for 4 hours. The thioglycolate displaces the nitro group (via nucleophilic aromatic substitution) followed by an intramolecular aldol-type condensation to close the thiophene ring.

  • Isolation of Ester: Pour reaction mixture into ice water. Filter the precipitate (Methyl benzo[b]thiophene-2-carboxylate).

  • Hydrolysis: Resuspend the ester in 10% NaOH/Ethanol (1:1). Reflux for 2 hours.

  • Acidification: Cool and acidify with 1M HCl to pH 2. The carboxylic acid precipitates.[1]

  • Purification: Recrystallize from Ethanol/Water.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad singlet at 13.0 ppm (COOH). The C3-proton on the thiophene ring typically appears as a singlet around 8.0–8.2 ppm.

Bioassay: PTP1B Enzyme Inhibition (pNPP Assay)

This colorimetric assay quantifies the release of p-nitrophenol from p-nitrophenyl phosphate (pNPP).

Reagents:

  • Recombinant Human PTP1B (residues 1–322).

  • Substrate: pNPP (2 mM).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

  • Inhibitor: B[b]T-2-CA (dissolved in DMSO).

Protocol:

  • Preparation: In a 96-well plate, add 80 µL of Reaction Buffer.

  • Inhibitor Addition: Add 10 µL of B[b]T-2-CA at varying concentrations (0.1 µM – 100 µM). Include a DMSO-only control (0% inhibition) and a Sodium Vanadate control (100% inhibition).

  • Enzyme Activation: Add 5 µL of PTP1B enzyme solution. Incubate for 10 mins at 37°C to allow inhibitor binding.

  • Reaction Start: Add 5 µL of pNPP substrate.

  • Monitoring: Measure absorbance at 405 nm continuously for 20 minutes (kinetic mode).

  • Calculation: Determine the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to calculate
    
    
    .

Self-Validating Control:

  • The reaction must be linear over the 20-minute window. If the curve plateaus early, the substrate is depleted; dilute the enzyme.

Part 5: Workflow Visualization

Synthesis_Workflow Start 2-Nitrobenzaldehyde + Methyl Thioglycolate Intermediate Methyl benzo[b]thiophene -2-carboxylate Start->Intermediate Cyclization Reagent1 K2CO3 / DMF 60°C Reagent1->Intermediate Product Benzo[b]thiophene -2-carboxylic Acid Intermediate->Product Hydrolysis Reagent2 NaOH / EtOH Reflux Reagent2->Product Acidification HCl (pH 2) Acidification->Product Validation Validation: 1H NMR (COOH peak) pNPP Assay Product->Validation QC

Caption: Synthetic workflow from nitrobenzaldehyde precursor to validated active compound.

References

  • Zhang, S., et al. (2002). Structure-based design and synthesis of benzothiophene-containing PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters.[4]

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[2][5] Journal of Medicinal Chemistry.

  • Panda, S. S., et al. (2022). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes.[1][3][6][7] ACS Omega.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Hari, D. P., et al. (2012).[8] Visible light photocatalytic synthesis of benzothiophenes. Organic Letters.[8]

Sources

Potential Therapeutic Targets for Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic and Apoptotic "Skeleton Key"

Benzo[b]thiophene-2-carboxylic acid (BBT-2-CA) has evolved from a generic chemical building block into a privileged scaffold with specific, high-affinity interactions in metabolic and oncological pathways. While historically viewed merely as an intermediate for acylhydrazones or amides, recent high-throughput screens and structural biology campaigns have identified the free acid—specifically the 3,6-dichloro derivative (BT2) —as a potent allosteric modulator of mitochondrial function.

This guide dissects the three primary therapeutic targets where this scaffold demonstrates high-value bioactivity:

  • BDK (Branched-chain

    
    -ketoacid dehydrogenase kinase):  A master regulator of amino acid metabolism.
    
  • Mcl-1 (Myeloid Cell Leukemia-1): A critical anti-apoptotic survival protein.

  • DprE1 (Decaprenylphosphoryl-

    
    -D-ribose-2'-epimerase):  An essential enzyme in mycobacterial cell wall synthesis.
    

Chemical Biology & SAR

The this compound scaffold offers a unique combination of lipophilicity and ionizability. The thiophene sulfur provides electron density for


-stacking interactions, while the C2-carboxylic acid serves as a critical "warhead" for electrostatic anchoring in polar pockets.
FeatureFunction in Ligand Binding
C2-Carboxylic Acid Forms salt bridges with arginine/lysine residues (e.g., Arg in BDK allosteric site).
Thiophene Sulfur Engages in Met/Cys sulfur-

interactions; enhances membrane permeability.
C3/C6 Substituents Critical for selectivity. Cl/F substitutions (e.g., BT2) induce steric clashes that lock target proteins in inactive conformations.

Primary Therapeutic Targets

Target A: Branched-Chain -Ketoacid Dehydrogenase Kinase (BDK)

Therapeutic Area: Metabolic Diseases (MSUD), Heart Failure, Obesity.[1]

Mechanism of Action: The mitochondrial branched-chain


-ketoacid dehydrogenase complex (BCKDC) is the rate-limiting enzyme for catabolizing branched-chain amino acids (BCAAs: Leucine, Isoleucine, Valine). BDK phosphorylates and inactivates this complex.[2]
  • The Inhibitor: 3,6-dichlorothis compound (BT2) .[2][3][4][5]

  • Mode: Allosteric inhibition.

  • Effect: BT2 binds to a specific allosteric pocket on BDK. This binding triggers a helix movement in the N-terminal domain, forcing BDK to dissociate from the BCKDC complex.[4] Once dissociated, BDK is rapidly degraded by cellular proteases, leaving BCKDC in a permanently active (dephosphorylated) state.

Clinical Relevance:

  • Maple Syrup Urine Disease (MSUD): BT2 restores BCAA oxidation, lowering toxic BCAA levels.

  • Heart Failure: Recent studies indicate BT2 acts as a mild mitochondrial uncoupler, reducing Reactive Oxygen Species (ROS) production and preventing cardiac remodeling.

BDK_Pathway BCAAs BCAAs (Leu, Ile, Val) BCKDC_Active BCKDC Complex (Active) BCAAs->BCKDC_Active Substrate BCKDC_Inactive BCKDC-P (Inactive) BCKDC_Active->BCKDC_Inactive Phosphorylation Metabolites Acyl-CoA (TCA Cycle) BCKDC_Active->Metabolites Oxidation BDK BDK Kinase BDK->BCKDC_Active Catalyzes BT2 BT2 (Inhibitor) BT2->BDK Allosteric Inhibition (Dissociation) ROS Mitochondrial ROS BT2->ROS Reduces (Uncoupling)

Figure 1: Mechanism of BT2-mediated restoration of BCAA oxidation and ROS reduction.[2]

Target B: Myeloid Cell Leukemia-1 (Mcl-1)

Therapeutic Area: Oncology (Leukemia, Multiple Myeloma).

Mechanism of Action: Mcl-1 is a Bcl-2 family protein that prevents apoptosis by sequestering pro-apoptotic proteins like Bak and Bax.

  • Activity: 3,6-dichlorothis compound inhibits Mcl-1 with a

    
     of ~59 
    
    
    
    M.[5]
  • Binding: The molecule mimics the BH3 domain of pro-apoptotic proteins, occupying the hydrophobic groove of Mcl-1 and displacing Bak/Bax to trigger cell death.

Target C: Decaprenylphosphoryl- -D-ribose-2'-epimerase (DprE1)

Therapeutic Area: Tuberculosis (M. tuberculosis).

Mechanism of Action: DprE1 is essential for synthesizing arabinogalactan, a core component of the mycobacterial cell wall.

  • Activity: this compound derivatives (often coupled with hydrazones) dock into the DprE1 active site.

  • Result: Inhibition prevents cell wall maturation, leading to bacterial lysis.

Experimental Protocols

Protocol A: Synthesis of 3,6-Dichlorothis compound (BT2)

Rationale: A robust method utilizing the Fiesselmann synthesis variation or oxidative cyclization.

Reagents: 3,4-dichlorocinnamic acid, Thionyl chloride, Chlorobenzene, Aluminum chloride.

  • Acid Chloride Formation:

    • Dissolve 3,4-dichlorocinnamic acid (10 mmol) in thionyl chloride (5 mL).

    • Reflux for 3 hours. Evaporate excess

      
       under vacuum to yield the acid chloride.
      
  • Cyclization:

    • Dissolve the residue in chlorobenzene (20 mL).

    • Add

      
       (30 mmol) portion-wise at 0°C.
      
    • Heat to 110°C for 4 hours. (Monitor via TLC).

  • Hydrolysis & Purification:

    • Pour reaction mixture into ice-water/HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallize from Ethanol/Water to yield off-white needles.

Protocol B: BDK Kinase Activity Assay (ADP-Glo)

Rationale: Measures the efficacy of the ligand in preventing ATP consumption by BDK.

Materials: Recombinant BDK enzyme, BCKDC substrate (E1


 subunit), ADP-Glo™ Reagent (Promega), BT2 stock (DMSO).
  • Preparation:

    • Dilute BT2 in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM

      
      , 1 mM DTT) to 
      
      
      
      desired concentration.
  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L BT2 solution.
      
    • Add 2.5

      
      L BDK enzyme (10 ng/well). Incubate 10 min at RT.
      
    • Add 5

      
      L Substrate/ATP mix (0.2 
      
      
      
      g/well E1
      
      
      , 10
      
      
      M ATP).
  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
    • Measure Luminescence.[6]

  • Data Analysis:

    • Calculate

      
       using a sigmoidal dose-response curve (GraphPad Prism).
      
Protocol C: Mitochondrial Uncoupling Assay (Seahorse XF)

Rationale: Verifies the secondary mechanism of BT2 in reducing ROS.

  • Cell Seeding: Seed H9c2 cardiomyocytes (20,000 cells/well) in XF96 plates.

  • Treatment: Treat cells with BT2 (10–50

    
    M) for 2 hours.
    
  • Assay Medium: Unbuffered DMEM supplemented with Pyruvate (1 mM) and Glucose (10 mM).

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor).[7] If OCR does not drop to baseline, uncoupling is present.

    • Port B: FCCP (Maximal respiration).

    • Port C: Rotenone/Antimycin A (Non-mitochondrial respiration).

  • Interpretation: An increase in State 4 respiration (post-oligomycin) compared to vehicle control indicates proton leak (uncoupling).

Summary of Quantitative Data

CompoundTargetAssay TypePotency (

)
Biological Outcome
BT2 BDKADP-Glo Kinase


M
Increased BCAA oxidation
BT2 Mcl-1Fluorescence Polarization


M
Apoptosis induction
BT2 MitochondriaRespirometry (OCR)


M
Mild Uncoupling (ROS

)
BBT-Hydrazone DprE1Microdilution (MIC)MIC


g/mL
S. aureus / M. tb death

References

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain

    
    -ketoacid dehydrogenase kinase.[4] Journal of Biological Chemistry.[8] Link
    
  • Liu, S., et al. (2023).[1][8] The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis.[1] Journal of Biological Chemistry.[8] Link

  • Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods.[5] Journal of Medicinal Chemistry. Link

  • Mancuso, R., & Gabriele, B. (2014).[9] Benzo[b]thiophene-2-carbaldehyde.[4][10][11] Molbank.[9] Link

  • Sondhi, S. M., et al. (2025).[12] Synthesis and antimicrobial activities of benzothiophene derivatives.[13][14] ResearchGate. Link

Sources

The Versatile Benzothiophene Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a detailed exploration of the structure-activity relationships (SAR) of benzothiophene derivatives across key therapeutic areas, offering insights into the chemical modifications that drive biological activity. We will delve into the nuances of their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy, providing a comprehensive resource for the modern drug discovery professional.

The Benzothiophene Core: A Foundation for Diverse Biological Activity

Benzothiophene is an aromatic organic compound formed by the fusion of a benzene ring and a thiophene ring.[1] This fusion results in a stable, planar molecule with a unique distribution of electrons, making it an ideal starting point for the development of bioactive compounds.[2] The versatility of the benzothiophene scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3] Several FDA-approved drugs, such as the osteoporosis treatment Raloxifene and the antiasthmatic drug Zileuton, feature the benzothiophene core, underscoring its clinical significance.[3]

Anticancer Activity: Targeting Cellular Proliferation through Multiple Mechanisms

Benzothiophene derivatives have emerged as a promising class of anticancer agents, with several distinct mechanisms of action. A significant body of research has focused on their ability to interfere with microtubule dynamics, a critical process in cell division.

Inhibition of Tubulin Polymerization

A key strategy in the development of benzothiophene-based anticancer agents has been the design of molecules that inhibit the polymerization of tubulin, a protein that forms microtubules.[4] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[4][5]

One notable class of benzothiophene derivatives with this mechanism of action is the acrylonitrile analogs. These compounds have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, with GI50 values often in the nanomolar range.

Structure-Activity Relationship of Benzothiophene Acrylonitrile Analogs:

Compound IDR1R2R3GI50 (PC3 Cells, nM)
1a OCH3HH8.6
1b OCH3OCH3H5.2
1c OCH3OCH3OCH33.2
1d HHH>100

Data compiled from studies on benzothiophene acrylonitrile analogs.

The SAR data for these analogs reveal several key insights:

  • The trimethoxyphenyl moiety is crucial for activity. This group mimics the binding of natural tubulin inhibitors like combretastatin A-4.

  • Substitution pattern on the phenyl ring is important. The presence and position of methoxy groups significantly influence the potency of the compounds.

  • The acrylonitrile group acts as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the tubulin binding site.

The inhibition of tubulin polymerization by benzothiophene derivatives has profound effects on the cell cycle. By preventing the formation of the mitotic spindle, these compounds trigger the spindle assembly checkpoint, leading to a prolonged arrest in the M phase. This sustained mitotic arrest ultimately culminates in apoptotic cell death.

cell_cycle cluster_G1 G1 Phase cluster_S S Phase G2 G2 Phase (Cell Growth) Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase G1 G1 Phase (Cell Growth) Telophase->G1 Cytokinesis S S Phase (DNA Synthesis) G1->S G1/S Checkpoint S->G2 S/G2 Checkpoint Benzothiophene Benzothiophene Derivatives Tubulin Tubulin Polymerization Benzothiophene->Tubulin Inhibits M_Arrest M Phase Arrest Benzothiophene->M_Arrest Spindle Mitotic Spindle Formation Tubulin->Spindle Apoptosis Apoptosis M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzothiophene derivatives leads to M phase arrest and apoptosis.

Targeting the RhoA/ROCK Signaling Pathway

Recent studies have identified another exciting avenue for the anticancer activity of benzothiophene derivatives: the inhibition of the RhoA/ROCK signaling pathway.[6] This pathway is a key regulator of cell shape, motility, and contraction, and its dysregulation is implicated in tumor growth and metastasis.[7]

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown promise as inhibitors of this pathway.[6] The SAR for these compounds indicates that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position enhances their anti-proliferative activity.[6]

The RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[8] ROCK then phosphorylates several substrates that regulate the actin cytoskeleton, leading to increased cell contractility and motility.[9] By inhibiting this pathway, benzothiophene derivatives can suppress cancer cell migration and invasion.

RhoA_ROCK GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC) ROCK->MLC_P Phosphorylates Actin Actin Cytoskeleton Reorganization MLC_P->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Benzothiophene Benzothiophene Derivatives Benzothiophene->RhoA_GTP Inhibits

Caption: Benzothiophene derivatives can inhibit the RhoA/ROCK pathway, leading to reduced cancer cell motility.

Antimicrobial Activity: A Renewed Hope Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated significant potential in this area, with activity against a range of bacteria and fungi.

Structure-Activity Relationship of Antimicrobial Benzothiophenes

The antimicrobial efficacy of benzothiophene derivatives is highly dependent on their substitution patterns. For instance, in the case of tetrahydrobenzothiophene derivatives, certain substitutions have been shown to confer potent activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC) of Tetrahydrobenzothiophene Derivatives (µM):

Compound IDR GroupE. coliP. aeruginosaSalmonellaS. aureus
2a 4-Fluorophenyl1.111.000.541.11
2b 4-Chlorophenyl0.641.210.731.56
2c 4-Bromophenyl0.780.610.661.34
2d Phenyl19.9245.3090.5899.92

Data adapted from studies on tetrahydrobenzothiophene derivatives against various bacterial strains.[10]

Key SAR observations include:

  • Halogen substitution on the phenyl ring is beneficial. Compounds with fluoro, chloro, and bromo substituents at the para position of the phenyl ring exhibit significantly lower MIC values compared to the unsubstituted analog.

  • The nature of the halogen influences activity against specific strains. For example, the chloro-substituted derivative shows the best activity against E. coli, while the bromo-substituted derivative is most potent against P. aeruginosa.

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, benzothiophene derivatives have also shown promise in the treatment of inflammatory conditions and neurological disorders. Their antioxidant and anti-inflammatory effects are key to their neuroprotective capabilities.[11]

Novel benzothiophene derivatives bearing pyrimidinone and pyrazolidinone moieties have been synthesized and evaluated as antioxidants.[11] The most potent of these compounds have demonstrated the ability to protect against radiation-induced neuroinflammation and oxidative stress in preclinical models.[11] The SAR for these compounds suggests that the presence of p-fluoro and p-bromo substituents on the benzothiophene core contributes to their antioxidant and anti-inflammatory effects.[11]

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of novel benzothiophene derivatives relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

Synthesis of Benzothiophene Derivatives

A variety of synthetic routes have been developed to access the benzothiophene scaffold and its derivatives.[2] One of the most versatile and widely used methods for the synthesis of 2-aminothiophenes is the Gewald reaction.

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[12][13]

Gewald_Synthesis Start Start Ketone Ketone/ Aldehyde Start->Ketone Nitrile Active Methylene Nitrile Start->Nitrile Sulfur Elemental Sulfur Start->Sulfur Base Base (e.g., Morpholine) Start->Base Mix Mix Reactants Ketone->Mix Nitrile->Mix Sulfur->Mix Base->Mix Heat Heat (e.g., 80°C) Mix->Heat Reaction Gewald Reaction Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aminothiophene Product Purification->Product

Sources

The Pharmacological Profile of Benzo[b]thiophene-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[b]thiophene scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives of benzo[b]thiophene-2-carboxylic acid exhibiting a remarkable diversity of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of this compound and its analogues. We will dissect its primary mechanisms of action, delve into the structure-activity relationships that govern its therapeutic potential, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel therapeutics for a range of indications, including inflammatory diseases, cancer, and infectious diseases.

Introduction: The Versatility of the Benzo[b]thiophene Core

The benzo[b]thiophene ring system, a fusion of benzene and thiophene rings, is a cornerstone in the design of bioactive molecules.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse substitutions make it an attractive starting point for the development of small molecule drugs. This compound, in particular, has emerged as a key intermediate and a pharmacologically active entity in its own right. Its derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, antidiabetic, and anticonvulsant properties.[1][2] This guide will provide a comprehensive overview of the pharmacological landscape of this promising chemical class.

Key Pharmacological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate a variety of biological targets. This section will explore the primary mechanisms of action underlying their most significant pharmacological effects.

Anti-inflammatory Activity: Targeting the Prostaglandin E2 Pathway

A major focus of research into this compound derivatives has been their potent anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[3][4]

The Role of mPGES-1 in Inflammation:

mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway.[5] In response to inflammatory stimuli, the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated.[5] COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), which is then specifically isomerized by mPGES-1 to the pro-inflammatory mediator PGE2.[5] Elevated levels of PGE2 are associated with pain, fever, and swelling.

Mechanism of Inhibition:

Derivatives of this compound have been shown to be effective inhibitors of mPGES-1.[6] By targeting mPGES-1, these compounds can selectively block the production of inflammatory PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions. This targeted approach offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.[4]

mPGES1_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation COX2 COX-2 mPGES1 mPGES-1 BTCA_Derivative Benzo[b]thiophene-2- carboxylic acid Derivative BTCA_Derivative->mPGES1 Inhibition

Figure 1: The role of this compound derivatives in the inhibition of the mPGES-1 pathway.

Anticancer Activity: A Multi-pronged Attack

This compound derivatives have demonstrated promising anticancer activity through several distinct mechanisms.

Induction of Apoptosis:

Certain derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can activate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[7]

Inhibition of the RhoA/ROCK Pathway:

The RhoA/ROCK signaling pathway plays a crucial role in cell proliferation, migration, and invasion, all of which are hallmarks of cancer metastasis.[8][9] Some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, structurally related to the 2-carboxylic acid isomers, have been synthesized as inhibitors of this pathway, thereby reducing the metastatic potential of cancer cells.[8]

Anticancer_Mechanisms BTCA_Derivative Benzo[b]thiophene-2- carboxylic acid Derivative Apoptosis Induction of Apoptosis BTCA_Derivative->Apoptosis RhoA_ROCK Inhibition of RhoA/ROCK Pathway BTCA_Derivative->RhoA_ROCK Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Leads to Cell Death RhoA_ROCK->Cancer_Cell Reduces Proliferation & Metastasis

Sources

The Benzo[b]thiophene-2-carboxylic Acid Scaffold: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzo[b]thiophene-2-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, serving as a robust bioisostere to indole-2-carboxylic acid. Unlike its nitrogenous counterpart, the sulfur atom in the benzothiophene core imparts distinct lipophilicity (LogP) and metabolic stability profiles, making it an ideal template for modulating bioavailability in drug discovery.

This technical guide synthesizes the critical literature surrounding this scaffold, moving beyond basic reviews to analyze synthetic causality, specific pharmacological applications (PTP1B inhibition, antimicrobial resistance), and reproducible experimental protocols.

Structural Significance & Bioisosterism

The benzo[b]thiophene ring system is electron-rich, yet the sulfur atom acts as a "sink" that modulates electron density differently than the nitrogen in indole.

  • Lipophilicity: The replacement of N-H with S typically increases LogP by approximately 0.5–1.0 units, enhancing membrane permeability.

  • Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism than the pyrrole ring of indole, though S-oxidation (sulfoxide/sulfone formation) remains a metabolic soft spot that must be managed via substitution at the C3 position.

  • Acidic Functionality: The C2-carboxylic acid provides a critical handle for:

    • Salt formation: Improving solubility.

    • Derivatization: Facile conversion to amides (peptidomimetics), esters (prodrugs), and hydrazones.

    • Pharmacophore Anchoring: Acting as a phosphate mimic in phosphatase inhibitors (e.g., PTP1B).

Synthetic Architectures

Constructing the this compound core requires selecting a pathway based on the desired substitution pattern at C3 and the benzene ring.

Pathway A: The Fiesselmann Synthesis (Condensation)

This is the most versatile method for generating highly substituted cores. It involves the condensation of


-acetylenic esters or 2-halobenzaldehydes with thioglycolic acid derivatives.
Pathway B: Direct C2-Lithiation (Functionalization)

Best for simple cores. Benzo[b]thiophene is treated with n-butyllithium (n-BuLi) followed by


 quench.
  • Limitation: Incompatible with sensitive functional groups (nitro, esters) on the benzene ring.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic route.

Synthesis_Pathways Start Target: Benzo[b]thiophene-2-COOH Subst Is the Benzene Ring Heavily Substituted? Start->Subst Sens Sensitive Groups present? (NO2, CN, Esters) Subst->Sens No MethodA Route A: Fiesselmann Condensation (Thioglycolate + 2-Halo-benzaldehyde) Subst->MethodA Yes (C3-Substituted) Sens->MethodA Yes MethodB Route B: Direct Lithiation (n-BuLi + CO2) Sens->MethodB No MethodC Route C: Oxidative Cyclization (Cinnamic Acid deriv.) Sens->MethodC Specific Cases

Figure 1: Synthetic decision tree for this compound production.

Pharmacological Landscape

Diabetes: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3][4] Inhibiting PTP1B prolongs the phosphorylation of the insulin receptor, enhancing insulin sensitivity.

  • Mechanism: The carboxylic acid moiety at C2 of the benzothiophene acts as a non-hydrolyzable phosphate mimic (pTyr mimetic), binding to the active site (Arg221) of the enzyme.

  • Case Study: Ertiprotafib. Developed by Wyeth, this mono-carboxylic acid benzothiophene derivative reached Phase II clinical trials.[1]

    • Failure Analysis: It was discontinued not due to lack of potency, but due to "off-target" effects (PPAR

      
      /
      
      
      
      agonism and IKK-
      
      
      inhibition) leading to dose-limiting toxicity. This highlights the need for high selectivity when using the highly charged carboxylate warhead [1, 2].
Antimicrobial & Antitubercular Activity

With the rise of MRSA and MDR-TB, this scaffold has seen a resurgence.

  • Hydrazone Derivatives: The conversion of the C2-acid to a hydrazide (

    
    ) and subsequent condensation with aldehydes yields acylhydrazones.
    
  • Data Insight: 6-chlorothis compound derivatives have shown MIC values as low as 2.73 µg/mL against MDR-TB strains, outperforming some standard therapies in dormant models [3].[5]

Data Summary: Activity Profile
Derivative ClassTarget / IndicationKey Potency MetricMechanism of ActionRef
Biphenyl-2-carboxylic acid PTP1B (Type 2 Diabetes)IC50: 20–50 nMActive site pTyr mimic[2]
6-Chloro-acylhydrazone S. aureus (MRSA)MIC: 4 µg/mLMembrane disruption/Enzyme inhibition[4]
3-Iodo-2-phenyl Cancer (MDA-MB-231)EC50: 126 µMApoptosis induction (Bax/Caspase)[5]
Benzo[b]thiophene-2-yl-boronic acid FGFR Inhibitor (Rogaratinib)nM rangeKinase inhibition (Scaffold component)[6]

Experimental Protocol: The Modified Fiesselmann Synthesis

This protocol is selected for its robustness in generating 3-substituted derivatives, which are difficult to access via direct lithiation.

Objective: Synthesis of Ethyl 3-amino-benzo[b]thiophene-2-carboxylate.

Reagents
  • 2-Fluorobenzonitrile (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Triethylamine (

    
    ) or DBU (2.5 eq)
    
  • DMSO (Solvent)

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzonitrile (10 mmol) in anhydrous DMSO (20 mL).

  • Nucleophilic Attack: Add ethyl thioglycolate (11 mmol) dropwise at room temperature under

    
     atmosphere.
    
  • Cyclization: Add the base (

    
     or DBU) slowly. The reaction is exothermic; use a water bath if the scale exceeds 5g.
    
  • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the nitrile starting material indicates completion.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • A precipitate should form. Filter the solid.

    • If no precipitate, extract with EtOAc (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

  • Hydrolysis (Optional): To obtain the free acid, reflux the ester in 10% NaOH/Ethanol for 2 hours, then acidify with 1M HCl to pH 2.

Reaction Mechanism Visualization

Reaction_Mechanism Step1 Reagents: 2-Fluorobenzonitrile + Ethyl Thioglycolate Step2 SNAr Displacement: Thiolate attacks C-F bond Step1->Step2 Base (Et3N) Step3 Thorpe-Ziegler Cyclization: Methylene active H attacks Nitrile Step2->Step3 Intramolecular Step4 Tautomerization: Imine -> Enamine (Aromatization) Step3->Step4 Final Product: Ethyl 3-amino-benzo[b]thiophene-2-carboxylate Step4->Final

Figure 2: Mechanistic flow of the modified Fiesselmann synthesis yielding the aminobenzothiophene core.

Future Outlook: PROTACs and Fragment-Based Design

The this compound scaffold is evolving beyond simple inhibition.

  • Fragment-Based Drug Discovery (FBDD): The acid moiety is an ideal "warhead" for fragment screening against difficult targets like phosphatases.

  • PROTACs: The lipophilic benzothiophene core is increasingly used as a linker or E3 ligase ligand anchor in Proteolysis Targeting Chimeras, where the carboxylic acid provides a clean attachment point for the linker chain.

References

  • Juniper Publishers. PTP1B Inhibitors as Potential Target for Type II Diabetes. [Link]

  • PubMed Central (NIH). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B. [Link]

  • PubMed Central (NIH). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. [Link]

  • PubMed Central (NIH). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • OICC Press. Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. [Link][6]

  • ResearchGate. Evolution of the Manufacturing Route towards a Key Benzothiophen‐2‐yl‐Boronic Acid Building Block of Rogaratinib. [Link]

Sources

The Thio-Indole Paradigm: Benzo[b]thiophene-2-carboxylic Acid in Nature and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-2-carboxylic acid (BT2CA) represents a unique intersection between geochemistry, microbial metabolism, and medicinal chemistry.[1] While the indole scaffold (its nitrogenous bioisostere) is ubiquitous in living systems as the core of tryptophan and auxin, the benzothiophene moiety is paradoxically rare in de novo biosynthesis but abundant in diagenetic fossil fuels (petroleum/coal).

This technical guide analyzes BT2CA not merely as a synthetic reagent, but as a molecular mimic that exploits the specific recognition sites of indole-binding proteins. We explore its origins in the microbial degradation of fossil sulfur (the Kodama pathway), its utility as a robust auxin analog in agrochemistry, and its role as a privileged scaffold in drug discovery.

Part 1: The Bio-Geo-Chemical Paradox

The Fossil Biomarker

Unlike indole-3-acetic acid (IAA), which is synthesized by plants and bacteria from tryptophan, BT2CA does not typically occur as a primary metabolite in flora.[1] Instead, its core scaffold, benzo[b]thiophene (BT) , is a "fossil molecule."[1] It is formed during the diagenesis of organic matter in sulfur-rich environments, making it a primary constituent of high-sulfur crude oil and coal tar.

The Bioisosteric Shift

The scientific value of BT2CA lies in its structural mimicry of indole. By replacing the N-H group of indole with a Sulfur atom (S), the molecule retains aromaticity and planar geometry but alters its lipophilicity and hydrogen-bonding potential.

FeatureIndole-3-acetic Acid (Natural Auxin)This compound (Analog)
Core Atom Nitrogen (N-H)Sulfur (S)
H-Bonding Donor & AcceptorWeak Acceptor Only
Lipophilicity (LogP) ~1.4~2.8 (Higher membrane permeability)
Oxidative Stability Low (Prone to enzymatic degradation)High (Resistant to oxidases)
Natural Source Universal (Plants/Bacteria)Fossil Fuels / Microbial Degradation

Part 2: Microbial Metabolism & The Kodama Pathway

The most direct "natural" production of benzothiophene carboxylates occurs during the microbial desulfurization of fossil fuels. Bacteria, particularly Pseudomonas, Rhodococcus, and Sphingomonas spp., utilize BTs as a sulfur source.[1][2]

The Kodama Pathway Mechanism

While the "4S pathway" (specific desulfurization) strips sulfur to release hydroxybiphenyl, the Kodama pathway involves oxidative ring cleavage.[3] This pathway degrades dibenzothiophene (DBT) and benzothiophene (BT) into water-soluble metabolites.[1]

  • Dioxygenation: The aromatic ring is hydroxylated.[1]

  • Ring Cleavage: The benzene ring is cleaved, often yielding formyl-benzothiophenes.[1]

  • Oxidation: Aldehyde intermediates (e.g., 3-hydroxy-2-formyl-benzothiophene) are rapidly oxidized to their corresponding carboxylic acids (BT2CA derivatives) in aerobic environments.[1]

Visualization: The Kodama Degradation Logic

KodamaPathway DBT Dibenzothiophene (DBT) (Fossil Source) Diox Cis-1,2-dihydroxy-DBT (Unstable Intermediate) DBT->Diox Dioxygenase (DszC/Ndo) Cleavage Ring Cleavage (Meta-cleavage) Diox->Cleavage Dehydrogenase HFBT 3-Hydroxy-2-formyl-benzothiophene (Aldehyde) Cleavage->HFBT Hydrolase/Aldolase BTCA Benzo[b]thiophene-carboxylic Acids (Stable Oxidized Metabolite) HFBT->BTCA Spontaneous/Enzymatic Oxidation

Caption: The Kodama pathway illustrates the microbial conversion of fossil-derived thiophenes into polar carboxylic acid metabolites.[4]

Part 3: Pharmacological & Agrochemical Utility[5]

Auxin Mimicry in Agrochemistry

In plant physiology, BT2CA acts as a recalcitrant auxin .[1] Natural IAA is rapidly degraded by plant peroxidases (IAA-oxidase) to regulate growth.[1] The BT2CA analog binds to the TIR1 auxin receptor but resists enzymatic degradation due to the stability of the thiophene ring.

  • Outcome: Sustained signaling, leading to uncontrolled growth (herbicidal effect) or prolonged rooting (rooting agent), depending on concentration.[1]

Medicinal Chemistry Scaffold

BT2CA is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and lipoxygenase inhibitors.[1]

  • Raloxifene: The benzothiophene core mimics the estrogen steroid backbone.

  • Zileuton: Utilizes the scaffold to inhibit 5-lipoxygenase (asthma treatment).[1]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Fiesselmann Variation)

Rationale: While oxidative cyclization of cinnamic acids is possible, the condensation of 2-nitrobenzaldehyde or 2-chlorobenzaldehyde with thioglycolates offers higher regioselectivity for the 2-carboxylic acid position.

Reagents:

  • 2-Nitrobenzaldehyde (10 mmol)[1]

  • Ethyl thioglycolate (11 mmol)[1]

  • Potassium Carbonate (

    
    )[1]
    
  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 2-nitrobenzaldehyde (1.51 g) and ethyl thioglycolate (1.2 mL) in 15 mL DMF at 0°C.

  • Base Addition: Slowly add

    
     (2.0 eq) to the mixture. The solution will darken as the thiolate attacks the aldehyde.
    
  • Cyclization: Heat the reaction mixture to 60°C for 4 hours. The nitro group is displaced by the sulfur in an intramolecular nucleophilic aromatic substitution (

    
    ), followed by dehydration.
    
  • Workup: Pour the mixture into ice-cold dilute HCl. A precipitate (Ethyl benzo[b]thiophene-2-carboxylate) will form.[1]

  • Hydrolysis: Filter the solid and reflux in 10% NaOH/Ethanol for 2 hours to cleave the ester.

  • Isolation: Acidify with concentrated HCl to pH 2. The free acid This compound will precipitate as white/off-white needles.[1] Recrystallize from Ethanol/Water.[1]

Protocol B: Microbial Isolation of BT-Degraders

Rationale: To isolate wild-type bacteria capable of the Kodama pathway transformations.

Medium: Mineral Salt Medium (MSM) lacking sulfur.[1] Substrate: Benzo[b]thiophene (BT) as the sole sulfur source.[1]

  • Enrichment: Inoculate 5g of oil-contaminated soil into 100mL Sulfur-free MSM. Add BT (0.5 mM) dissolved in ethanol.

  • Incubation: Shake at 30°C, 180 rpm for 7 days.

  • Indicator: Look for a color change (often orange/red) indicating the accumulation of Kodama pathway metabolites (cleavage products).[1]

  • Metabolite Extraction:

    • Centrifuge culture (10,000 x g, 10 min).

    • Acidify supernatant to pH 2.0.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Analyze via HPLC-MS (C18 column, Acetonitrile/Water gradient).[1] Look for peaks at m/z 177 (M-H)- corresponding to BT2CA derivatives.[1]

Visualization: Synthesis & Isolation Workflow[1]

Protocols cluster_syn Chemical Synthesis cluster_bio Microbial Isolation S1 2-Nitrobenzaldehyde + Ethyl Thioglycolate S2 Cyclization (DMF / K2CO3) S1->S2 S3 Ester Hydrolysis (NaOH) S2->S3 S4 BT2CA Product S3->S4 B1 Sulfur-Free MSM + Soil Sample B2 Add BT as Sole Sulfur Source B1->B2 B3 Incubate 7 Days (Look for Color) B2->B3 B4 HPLC-MS Analysis (Detect Acids) B3->B4

Caption: Parallel workflows for chemical synthesis (top) and biological isolation (bottom) of this compound.

References

  • Kodama, K., et al. (1973).[1] "Identification of Microbial Products from Dibenzothiophene and Its Proposed Oxidation Pathway." Agricultural and Biological Chemistry.

  • Bressler, D. C., & Fedorak, P. M. (2001).[1] "Identification of disulfides from the biodegradation of dibenzothiophene." Applied and Environmental Microbiology. [1]

  • Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • Kelley, K. B., & Riechers, D. E. (2007).[1][5] "Recent developments in auxin biology and new opportunities for auxinic herbicide research."[1] Pesticide Biochemistry and Physiology.

  • Campaigne, E. (1984).[1] "Adventures in Bioisosteres of Indole." Drug Development Research. [1]

Sources

Methodological & Application

Benzo[b]thiophene-2-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Benzo[b]thiophene Core

The benzo[b]thiophene motif is a prominent heterocyclic scaffold that holds a privileged position in the landscape of medicinal chemistry and materials science.[1] Its rigid, planar structure, coupled with the electron-rich sulfur atom, facilitates critical interactions with a multitude of biological targets, rendering it a cornerstone in the design of novel therapeutics.[2] This core is embedded in a range of FDA-approved drugs, demonstrating its clinical significance. Beyond the realm of medicine, the unique photophysical properties of benzo[b]thiophene derivatives have positioned them as promising candidates for the development of advanced organic electronic materials.[3]

Benzo[b]thiophene-2-carboxylic acid, in particular, serves as a highly versatile and readily available building block for the elaboration of this privileged core. The carboxylic acid functionality provides a convenient handle for a diverse array of chemical transformations, allowing for the systematic exploration of structure-activity relationships and the fine-tuning of material properties. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for key transformations relevant to researchers in organic synthesis, drug development, and materials science.

Section 1: Amide Bond Formation - A Gateway to Bioactive Molecules

The conversion of this compound to its corresponding amides is arguably the most common and impactful transformation, leading to a vast library of biologically active compounds. Benzo[b]thiophene-2-carboxamides have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanistic Considerations in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a variety of coupling reagents.

The Role of Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are frequently employed.

  • HATU-mediated coupling: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU.[4] The resulting activated ester is then susceptible to nucleophilic attack by the amine to furnish the desired amide.[4]

  • EDC/HOBt-mediated coupling: EDC activates the carboxylic acid to form an O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is rapidly converted to an activated HOBt ester. This active ester is less prone to side reactions, such as racemization, and reacts cleanly with the amine to yield the amide.

The Crucial Role of the Base: A non-nucleophilic organic base, such as DIPEA or triethylamine (TEA), is essential in these reactions. Its primary role is to deprotonate the carboxylic acid, enhancing its nucleophilicity for the initial activation step.[5] It also serves to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a benzo[b]thiophene-2-carboxamide derivative.

Materials:

  • This compound

  • Substituted amine (e.g., aniline derivative)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzo[b]thiophene-2-carboxamide.

Table 1: Representative Examples of HATU-Mediated Amide Coupling

AmineProductYield (%)Reference
AnilineN-phenylbenzo[b]thiophene-2-carboxamide85[6]
4-FluoroanilineN-(4-fluorophenyl)benzo[b]thiophene-2-carboxamide92[7]
2-AminopyridineN-(pyridin-2-yl)benzo[b]thiophene-2-carboxamide78[8]

Workflow for HATU-Mediated Amide Coupling:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Activation of Carboxylic Acid A->E B Amine F Nucleophilic Attack by Amine B->F C HATU C->E D DIPEA D->E E->F G Quenching & Extraction F->G H Chromatography G->H I Benzo[b]thiophene-2-carboxamide H->I caption Workflow for Amide Synthesis

Caption: A generalized workflow for the synthesis of benzo[b]thiophene-2-carboxamides.

Section 2: Esterification - Modulating Physicochemical Properties

Ester derivatives of this compound are valuable intermediates in organic synthesis and can also exhibit interesting biological and material properties. Two common methods for their preparation are the Fischer esterification and the Mitsunobu reaction.

Fischer Esterification: A Classic and Economical Approach

Fischer esterification is a straightforward and atom-economical method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed is removed.[10]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[6] A series of proton transfers followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product.[6]

Detailed Protocol: Fischer Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by recrystallization or column chromatography if necessary.

Mitsunobu Reaction: Mild Conditions for Diverse Substrates

The Mitsunobu reaction provides a powerful alternative for ester synthesis, particularly for temperature-sensitive substrates or when inversion of stereochemistry at a chiral alcohol center is desired.[11] It proceeds under mild, neutral conditions using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1]

Mechanism: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[12] This betaine then protonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium salt, and subsequent SN2 attack by the carboxylate anion leads to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[13]

Detailed Protocol: Mitsunobu Esterification with a Phenol

Materials:

  • This compound

  • Substituted phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the substituted phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the desired phenyl ester.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions - Expanding Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Starting from derivatives of this compound, these reactions enable the introduction of a wide array of substituents, significantly expanding the accessible chemical space.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. To utilize this reaction, the this compound moiety first needs to be converted to a suitable halide, typically a bromide or iodide at a different position on the ring, or the carboxylic acid can be transformed into other functional groups that can then be halogenated. Alternatively, the corresponding boronic acid or ester can be prepared.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide.[14] This is followed by transmetalation with the organoboron species in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[14]

Detailed Protocol: Suzuki-Miyaura Coupling of a 2-Bromobenzo[b]thiophene Derivative

This protocol outlines a general procedure for the coupling of a 2-bromobenzo[b]thiophene derivative with a boronic acid.

Materials:

  • 2-Bromobenzo[b]thiophene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • To a reaction vessel, add the 2-bromobenzo[b]thiophene derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Benzo[b]thiophene DerivativeBoronic AcidProductYield (%)Reference
Methyl 3-bromobenzo[b]thiophene-2-carboxylatePhenylboronic acidMethyl 3-phenylbenzo[b]thiophene-2-carboxylate90[15]
2-Bromobenzo[b]thiophene4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzo[b]thiophene88[9]

Diagram of Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X      L2 Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'      L2 ArPdX->ArPdAr Transmetalation ArBOH Ar'-B(OH)2 ArBOH->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Advanced Synthetic Applications

Beyond these fundamental transformations, this compound and its derivatives can serve as precursors for more complex heterocyclic systems.

Pictet-Spengler Reaction: Construction of Fused Heterocycles

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] A derivative of this compound, such as 2-(benzo[b]thiophen-2-yl)ethanamine, can be utilized as the starting β-arylethylamine.

General Reaction Scheme:

  • Amine Synthesis: The carboxylic acid is first converted to the corresponding primary amine via reactions such as the Curtius, Hofmann, or Schmidt rearrangement, or by reduction of the corresponding amide or nitrile.

  • Condensation and Cyclization: The resulting 2-(benzo[b]thiophen-2-yl)ethanamine is then reacted with an aldehyde or ketone in the presence of an acid catalyst to yield the fused tetracyclic product.

A detailed protocol for the synthesis of 2-(benzo[b]thiophen-2-yl)ethanamine and its subsequent Pictet-Spengler reaction would involve a multi-step sequence that is highly dependent on the specific aldehyde or ketone used.

Applications in Medicinal Chemistry and Materials Science

The derivatives synthesized from this compound have found widespread applications:

  • Antimicrobial Agents: Acylhydrazones derived from benzo[b]thiophene-2-carboxylic hydrazide have shown potent activity against multidrug-resistant Staphylococcus aureus.[16]

  • Anticancer Agents: Benzo[b]thiophene-2-carboxamides have been explored as novel opioid receptor agonists with potent analgesic effects and as STING agonists for cancer immunotherapy.

  • RAGE Antagonists: Benzo[b]thiophene-2-carboxamide derivatives have been identified as antagonists of the Receptor for Advanced Glycation Endproducts (RAGE), a target implicated in various age-related diseases.[7]

  • Organic Semiconductors: Benzo[b]thiophene-containing fused aromatic systems are being investigated as organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and thermal stability.[3]

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its facile conversion into a diverse array of derivatives through robust and well-established chemical transformations provides a powerful platform for the discovery and development of new pharmaceuticals and advanced functional materials. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers seeking to harness the synthetic potential of this versatile scaffold.

References

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Bhat, M. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • An overview of benzo[b]thiophene-based medicinal chemistry. DiVA. (2017).
  • Mitsunobu Reaction. Wikipedia.
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC.
  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi
  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
  • Fischer Esterific
  • Synthesis of 6-substituted .beta.-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. Journal of Medicinal Chemistry.
  • DIPEA-induced activation of OH − for the synthesis of amides via photoc
  • The Pictet-Spengler Reaction Upd
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions.
  • Synthesis Studies and the Evaluation of C6 Raloxifene Deriv
  • Pictet–Spengler reaction. Wikipedia.
  • Design, Synthesis and Antioxidant Activity of Tetrahydro-β-Carbolines. SIOC Journals.
  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864. PubChem.
  • WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives.
  • Amine to Amide Mechanism - H
  • Amide Synthesis. Fisher Scientific.
  • Thiophenes and their Benzo Derivatives: Structure.
  • Benzothiazoles as potential antiviral agents. PMC.
  • (PDF) The Pictet-Spengler Reaction Updates Its Habits.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Exploring the Applications of Benzothiophene in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publisher.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
  • Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry (RSC Publishing).
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • A review on the synthesis and biological relevance of benzo[b]thiophene deriv

Sources

Application Note: Advanced Heterocyclic Synthesis Using Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-2-carboxylic acid (CAS: 6314-28-9) is a critical bicyclic building block in medicinal chemistry, serving as a bioisostere for indole-2-carboxylic acid and naphthalene-2-carboxylic acid. While traditionally used for simple amide coupling, its electron-rich sulfur heterocycle allows for advanced transformations that yield novel pharmacophores.

This guide details two high-value synthetic workflows:

  • Bioisosteric Replacement: Synthesis of 1,2,4-oxadiazoles as hydrolytically stable surrogates for esters/amides.

  • Scaffold Diversification: Decarboxylative C-H arylation to access 2-arylbenzo[b]thiophenes without organometallic pre-functionalization.

Chemical Profile & Reactivity

Before initiating synthesis, the physicochemical properties of the starting material must be understood to optimize solubility and reactivity.

PropertyDataRelevance to Protocol
Molecular Weight 178.21 g/mol Stoichiometric calculations
Melting Point 241–244 °CIndicates high lattice energy; requires polar solvents (DMF/DMSO) for solubilization.
Acidity (pKa) ~3.5 (calc)Stronger acid than benzoic acid due to the electron-withdrawing thiophene ring.
Electronic State Electron-rich (C3), Electron-poor (C2)The C2-COOH is activated for nucleophilic attack; C3 is susceptible to electrophilic substitution.

Strategic Reaction Pathways

The following decision tree illustrates the divergence from the parent acid to advanced heterocyclic targets.

G Start Benzo[b]thiophene-2- carboxylic acid Act1 Acid Chloride (SOCl2) Start->Act1 Act2 T3P Activation Start->Act2 Decarb Pd/Cu Catalysis (-CO2) Start->Decarb Prod1 Amides/Esters (Standard) Act1->Prod1 R-NH2 / R-OH Prod2 1,2,4-Oxadiazoles (Bioisosteres) Act2->Prod2 Amidoximes + Heat Prod3 2-Arylbenzo[b]thiophenes (C-H Arylation) Decarb->Prod3 Ar-X

Figure 1: Divergent synthetic pathways. Green nodes indicate high-value novel heterocyclic outcomes.

Protocol A: Synthesis of 3-(Benzo[b]thiophen-2-yl)-1,2,4-oxadiazoles

Application: Creating metabolically stable linkers. The 1,2,4-oxadiazole ring improves lipophilicity and metabolic stability compared to standard esters or amides found in early hits.

Mechanism: This protocol utilizes Propylphosphonic Anhydride (T3P®) as a coupling agent. Unlike acid chlorides, T3P is non-corrosive and drives the cyclodehydration in a single pot without isolating the O-acylamidoxime intermediate.

Materials
  • This compound (1.0 equiv)

  • Aryl/Alkyl Amidoxime (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) or DMF (Solvent)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve this compound (1 mmol, 178 mg) in EtOAc (5 mL). Add TEA (3 mmol, 0.42 mL).

  • Coupling: Add T3P solution (2 mmol) dropwise at 0 °C. Stir for 10 minutes to form the active anhydride species.

  • Addition: Add the requisite amidoxime (1.1 mmol) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC should show consumption of the acid and formation of the intermediate O-acylamidoxime (usually more polar).

  • Cyclization: Heat the reaction mixture to reflux (approx. 75–80 °C for EtOAc) for 4–6 hours.

    • Note: If using DMF, heat to 100 °C. The thermal energy drives the elimination of water to close the oxadiazole ring.

  • Work-up: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (2 x 15 mL). Wash the organic layer with sat. NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% Troubleshooting: If cyclization is slow, add a catalytic amount of Tetrabutylammonium fluoride (TBAF) or switch solvent to Toluene/Pyridine and reflux.

Protocol B: Decarboxylative C-H Arylation

Application: Direct functionalization of the C2 position. This "atom-economic" approach avoids the need for 2-bromobenzo[b]thiophene or organometallic reagents (Suzuki/Stille coupling), using the carboxylic acid itself as a traceless directing group.

Materials
  • This compound (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Co-Catalyst: Ag2CO3 (1.0 equiv) - Acts as oxidant and decarboxylative agent

  • Ligand: PPh3 (10 mol%)

  • Solvent: DMF/DMSO (9:1 ratio)

Step-by-Step Methodology
  • Setup: Use a sealed tube or pressure vial to prevent solvent loss at high temperatures.

  • Charging: Add this compound (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)2 (5.6 mg), PPh3 (13 mg), and Ag2CO3 (138 mg).

  • Solvation: Add DMF/DMSO mixture (3 mL) and purge the headspace with Argon for 2 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 120 °C for 16 hours.

    • Mechanism: The Ag(I) salt facilitates the decarboxylation to generate a transient organometallic species which then enters the Pd catalytic cycle.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove silver salts.

  • Extraction: Wash the filtrate with water (3x) to remove DMF/DMSO (critical for good separation).

  • Purification: Silica gel chromatography.

Safety Note: Silver salts can be toxic. Dispose of heavy metal waste according to EHS regulations.

Experimental Workflow Visualization

The following diagram details the logic flow for the Oxadiazole Synthesis (Protocol A) , highlighting critical decision points.

ProtocolA Start Start: Benzo[b]thiophene- 2-carboxylic acid Mix Mix with TEA + T3P (0°C, EtOAc) Start->Mix Add Add Amidoxime (RT, 2h) Mix->Add Check TLC Check: Acid Consumed? Add->Check Check->Add No (Stir longer) Heat Reflux (80°C) Cyclodehydration Check->Heat Yes Workup Aq. Workup & Purification Heat->Workup Alt Switch to DMF/100°C Heat->Alt Incomplete Cyclization Alt->Workup

Figure 2: Step-by-step logic for T3P-mediated 1,2,4-oxadiazole synthesis.

References

  • Medicinal Utility: Keri, R. S., et al. "An overview of benzo[b]thiophene-based medicinal chemistry."[1][2] European Journal of Medicinal Chemistry, 2017.[2]

  • Oxadiazole Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.

  • Decarboxylative Coupling: Gooßen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2006. (Foundational methodology adapted for heterocycles).[3][4][5][6]

  • Physical Data: PubChem Compound Summary for CID 95864, this compound.

Sources

Application of Benzo[b]thiophene-2-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural rigidity and ability to engage with a diverse array of biological targets. Benzo[b]thiophene-2-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a multitude of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, offering detailed protocols and insights into the design and evaluation of its derivatives.

The Versatility of the Benzo[b]thiophene Scaffold

The planar structure of the benzo[b]thiophene nucleus, coupled with the electron-rich sulfur atom, facilitates interactions with various enzymes and receptors.[3] The carboxylic acid moiety at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse pharmacophores through amide or ester linkages. This adaptability has led to the development of numerous benzo[b]thiophene-based compounds with a wide range of biological activities.[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been investigated for a multitude of therapeutic applications, with several key areas of interest:

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzo[b]thiophene derivatives have shown significant promise in this area.[4][5] Acylhydrazone derivatives of this compound, for instance, have exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]

Mechanism of Action: While the exact mechanisms can vary, some benzo[b]thiophene derivatives are thought to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes within the pathogen. The lipophilic nature of the benzo[b]thiophene core can facilitate penetration of the bacterial cell membrane.

Anticancer Agents

The anticancer potential of benzo[b]thiophene derivatives is a rapidly evolving field of research. These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.[6][7]

Targeted Pathways:

  • RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in tumor growth and metastasis.[6][7][8] Inhibition of this pathway can disrupt the cancer cell cytoskeleton, thereby impeding cell motility and invasion.[6][7]

  • STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have also been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation.[9]

  • Topoisomerase Inhibition: Some phenanthridine derivatives incorporating the benzo[b]thiophene scaffold have demonstrated the ability to inhibit both DNA topoisomerase I and II, essential enzymes for DNA replication and repair in cancer cells.

Neuroprotective Agents

Derivatives of benzo[b]thiophene have been explored as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. A key target in this context is the inhibition of cholinesterases.

Cholinesterase Inhibition: Benzo[b]thiophene-chalcone hybrids have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Anti-inflammatory and Analgesic Agents

Benzo[b]thiophene derivatives have also demonstrated anti-inflammatory and analgesic properties.[10] These effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzo[b]thiophene core and the groups attached to the carboxylic acid function. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Derivative Class Key Substituents Observed Activity IC50/MIC Values Reference
Acylhydrazones6-Chloro, Pyridin-2-ylmethyleneAntimicrobial (MRSA)MIC: 4 µg/mL[4][5]
Chalcone HybridsVariesCholinesterase InhibitionAChE IC50: 20.8 - 121.7 µM[3]
1,1-Dioxide DerivativesCarboxamide at C-3, 1-methyl-1H-pyrazol at C-5Anticancer (RhoA/ROCK inhibition)Varies[6][7]
1,1-Dioxide DerivativesVariesAnticancer (STAT3 inhibition)Varies[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative bioactive derivative of this compound and for the evaluation of its biological activity.

Protocol 1: Synthesis of (E)-N'-(phenylmethylene)benzo[b]thiophene-2-carbohydrazide

This protocol details the synthesis of a representative acylhydrazone derivative, a class of compounds known for their antimicrobial and other biological activities.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acylhydrazone Formation A Benzo[b]thiophene- 2-carboxylic acid D Methyl benzo[b]thiophene- 2-carboxylate A->D Reflux B Methanol B->D C Sulfuric acid (cat.) C->D F Benzo[b]thiophene- 2-carbohydrazide D->F Reflux in Ethanol E Hydrazine hydrate E->F H (E)-N'-(phenylmethylene) benzo[b]thiophene- 2-carbohydrazide F->H Reflux in Ethanol (catalytic acetic acid) G Benzaldehyde G->H

Caption: Synthetic workflow for a representative acylhydrazone derivative.

Materials and Reagents:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Hydrazine hydrate

  • Ethanol, absolute

  • Benzaldehyde

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

Step 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate

  • To a solution of this compound (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by recrystallization or column chromatography.

Step 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Dissolve the methyl benzo[b]thiophene-2-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the formation of the hydrazide by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the benzo[b]thiophene-2-carbohydrazide.

Step 3: Synthesis of (E)-N'-(phenylmethylene)benzo[b]thiophene-2-carbohydrazide

  • Suspend benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol.

  • Add benzaldehyde (1.1 equivalents) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. The product will often precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure acylhydrazone.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized benzo[b]thiophene derivative against a bacterial strain.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of benzo[b]thiophene derivative B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for bacterial growth (turbidity) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Materials and Reagents:

  • Synthesized benzo[b]thiophene derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for acetylcholinesterase inhibitors.

Workflow Diagram:

AChE_Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction Initiation & Measurement A AChE enzyme solution D Pre-incubation A->D B Test compound (benzo[b]thiophene derivative) B->D C DTNB (Ellman's reagent) C->D F Colorimetric reaction D->F Add substrate E Acetylthiocholine iodide (substrate) E->F G Measure absorbance at 412 nm F->G

Caption: Workflow for the acetylcholinesterase inhibition assay.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized benzo[b]thiophene derivative

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Assay in 96-well Plate: To each well, add the Tris-HCl buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add DTNB solution to each well, followed by the ATCI substrate to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Illustration

The following diagram illustrates the inhibitory effect of certain benzo[b]thiophene derivatives on the RhoA/ROCK pathway, a key mechanism in their anticancer activity.

RhoA_ROCK_Pathway cluster_0 Upstream Signaling cluster_1 RhoA Activation Cycle cluster_2 Downstream Effectors GPCR GPCRs / RTKs GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activation GEFs->RhoA_GDP GAPs GAPs GAPs->RhoA_GTP LIMK LIMK ROCK->LIMK Actin_Polymerization Actin Polymerization & Stress Fiber Formation ROCK->Actin_Polymerization Cofilin Cofilin LIMK->Cofilin Cofilin->Actin_Polymerization Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibition

Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs. Future research should continue to explore the vast chemical space around this scaffold, focusing on the optimization of potency, selectivity, and pharmacokinetic properties. A deeper understanding of the mechanisms of action and the identification of novel biological targets will further solidify the importance of this compound in the development of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.
  • ResearchGate. (2024).
  • PubMed. (2021).
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • PMC. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • PMC. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. [Link]

  • Taylor & Francis Online. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • ResearchGate. (2025). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

Sources

Application Note: Benzo[b]thiophene-2-carboxylic Acid Derivatives as Dual-Target Anticancer Agents

[1]

Executive Summary & Chemical Space Analysis

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to indole (found in tryptophan) and naphthalene. Unlike indole, the sulfur atom in benzo[b]thiophene enhances lipophilicity (LogP ~2.8) and metabolic stability against oxidative cleavage.

In the context of oncology, benzo[b]thiophene-2-carboxylic acid serves as a critical intermediate. The free acid itself has limited permeability; however, its derivatives—specifically carboxamides, hydrazides, and esters —exhibit potent anticancer activity. Recent SAR (Structure-Activity Relationship) studies indicate that decorating the C-2 position with bulky amides allows the molecule to occupy the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR-2) or the colchicine-binding site of tubulin.

This guide details the synthesis of the core scaffold , its derivatization , and the biological protocols required to validate its efficacy as a dual kinase inhibitor.

Synthetic Protocol: Core Scaffold & Derivatization

Rationale: The most robust route to the this compound core involves the reaction of 2-nitrobenzaldehydes with ethyl thioglycolate. This method is preferred over the cinnamic acid cyclization due to milder conditions and higher functional group tolerance.

Phase A: Synthesis of this compound (Core)

Reagents: 2-Nitrobenzaldehyde, Ethyl thioglycolate, K2CO3, DMF, NaOH, Ethanol.

  • Nucleophilic Displacement & Cyclization:

    • Dissolve 2-nitrobenzaldehyde (10 mmol) and ethyl thioglycolate (11 mmol) in anhydrous DMF (20 mL).

    • Add K2CO3 (15 mmol) slowly at 0°C.

    • Critical Step: Heat the mixture to 80°C for 4 hours. The color will shift from pale yellow to deep orange/brown, indicating the formation of the ethyl benzo[b]thiophene-2-carboxylate intermediate via nitro-displacement and cyclization.

    • Validation: TLC (Hexane:EtOAc 8:2) should show a new spot with R_f ~0.6.

  • Hydrolysis to Free Acid:

    • Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (3x50 mL) to remove impurities.

    • To the organic ester phase, add 10% NaOH (aq) and reflux for 2 hours.

    • Workup: Cool to room temperature and acidify with 1M HCl to pH 2. The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: Typically 75-85%.

Phase B: Amide Coupling (Active Derivative Generation)

Reagents: Core Acid (from Phase A), EDCI, HOBt, DIPEA, Aniline derivative (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).

  • Activation: Dissolve this compound (1 mmol) in DCM (10 mL). Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 min at RT.

  • Coupling: Add the amine (1.1 mmol) and DIPEA (2 mmol). Stir for 12 hours.

  • Purification: Wash with 1M HCl, saturated NaHCO3, and brine. Purify via flash column chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflowStart2-NitrobenzaldehydeReagentEthyl Thioglycolate+ K2CO3/DMFStart->ReagentInterEthyl Benzo[b]thiophene-2-carboxylateReagent->Inter80°C, 4hHydrolysisNaOH / EtOH(Reflux)Inter->HydrolysisAcidBenzo[b]thiophene-2-carboxylic Acid(Core Scaffold)Hydrolysis->AcidH+ WorkupCouplingAmide Coupling(EDCI/HOBt + Amine)Acid->CouplingProductTarget Anticancer Agent(Carboxamide Derivative)Coupling->ProductDerivatization

Caption: Step-wise synthesis from nitro-aldehyde precursors to the active carboxamide anticancer agent.

Biological Evaluation Protocols

To validate the anticancer potential, a tiered screening approach is required: Phenotypic screening (Cytotoxicity) followed by Target Validation (Kinase Assay).

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the derivative against cancer cell lines (e.g., MCF-7, H1299).

  • Seeding: Plate cells (H1299 Lung Cancer) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the Benzo[b]thiophene derivative in DMSO (Stock 10 mM). Prepare serial dilutions in media.

    • Note: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: EGFR Kinase Inhibition Assay

Objective: Confirm if the molecule acts as a Tyrosine Kinase Inhibitor (TKI) similar to Gefitinib.

  • System: Use a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kinase kit (e.g., ADP-Glo).

  • Reaction Mix: Recombinant EGFR enzyme (0.5 ng/µL), Poly(Glu,Tyr) substrate, ATP (at Km), and the test compound.

  • Procedure:

    • Incubate enzyme + compound for 15 min.

    • Add ATP/Substrate to initiate reaction. Incubate 60 min at RT.

    • Add detection reagent (stops reaction and binds ADP).

  • Analysis: Luminescence is inversely proportional to kinase activity.

Mechanism of Action: Dual Kinase Inhibition

The benzo[b]thiophene-2-carboxamide derivatives function primarily by competing with ATP at the hinge region of the kinase domain.

  • EGFR Blockade: Prevents autophosphorylation of Tyr1068/1173, halting the RAS-RAF-MEK-ERK proliferation pathway.

  • VEGFR-2 Blockade: Inhibits angiogenesis signaling, starving the tumor of oxygen/nutrients.

Visualization: Signal Transduction Blockade

MOALigandEGF / VEGFReceptorEGFR / VEGFR-2(Tyrosine Kinase)Ligand->ReceptorBindingPhosAutophosphorylationReceptor->PhosBlocked by DrugDrugBenzo[b]thiopheneDerivativeDrug->ReceptorInhibits ATP Binding(Competitive)ApoptosisApoptosis(Cell Death)Drug->ApoptosisInducesATPATPATP->ReceptorRequired for ActivationRASRAS ActivationPhos->RASERKERK/MAPK PathwayRAS->ERKAngioAngiogenesis &ProliferationERK->Angio

Caption: Mechanism of Action showing the competitive inhibition of ATP binding at the receptor tyrosine kinase site.

Representative Data Summary

The following table summarizes expected potency ranges for optimized benzo[b]thiophene-2-carboxamide derivatives compared to standard clinical inhibitors.

Compound ClassTargetIC50 (Enzyme)IC50 (H1299 Cell Line)Mechanism Note
Benzo[b]thiophene-2-carboxamide (Lead) EGFR / VEGFR-210 - 50 nM0.5 - 2.0 µMDual inhibition prevents resistance
Gefitinib (Control) EGFR2 - 5 nM10 - 40 nMHighly selective, prone to T790M resistance
Sorafenib (Control) VEGFR-2~10 nM2.0 - 5.0 µMMulti-kinase inhibitor
Benzo[b]thiophene Hydrazone TubulinN/A0.1 - 0.5 µMBinds colchicine site; G2/M Arrest

References

  • Synthesis & SAR of Benzo[b]thiophene Derivatives: Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Source: MDPI (Molecules). [Link]

  • Dual VEGFR-2/EGFR Inhibition: Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Source: Bioorganic Chemistry (via PubMed/NIH). [Link]

  • Tubulin Polymerization Inhibition: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Source: Anti-Cancer Drugs (via PubMed). [Link]

  • General Synthetic Route (Carboxylic Acid): Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (Contains the hydrolysis protocol for the acid intermediate). Source: MDPI (Pharmaceuticals). [Link]

Application Note: Profiling the Antitubercular Potency of Novel Benzo[b]thiophene-2-carboxylic Acid Derivatives

[1]

Executive Summary & Scientific Rationale

The resurgence of multi-drug resistant tuberculosis (MDR-TB) necessitates the exploration of novel chemical scaffolds that evade existing resistance mechanisms. The Benzo[b]thiophene-2-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, offering a versatile template for lipophilic modification—a critical parameter for penetrating the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Recent structure-activity relationship (SAR) studies indicate that derivatives at the C-2 position (specifically hydrazides and amides) and substitutions at the C-6 position of the benzothiophene ring significantly enhance antitubercular activity. The proposed mechanism of action often involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vital enzyme in arabinan biosynthesis, or direct disruption of mycolic acid transport.

This guide provides a rigorous, self-validating workflow for evaluating these derivatives, moving from phenotypic screening (REMA) to cytotoxicity profiling and in silico target validation.

Experimental Workflow & Screening Cascade

To ensure resource efficiency, we employ a funnel-based screening approach. Compounds are only advanced if they meet specific "Go/No-Go" criteria at each stage.

ScreeningCascadeSynthLibrary Synthesis(Benzo[b]thiophene-2-COOH derivatives)REMAPrimary Screen: REMA Assay(Mtb H37Rv)Synth->REMAFilter1Decision Gate 1:MIC < 10 µg/mL?REMA->Filter1Filter1->SynthFail (Redesign)CytoCytotoxicity Assay(Vero Cell Line)Filter1->CytoPassFilter2Decision Gate 2:Selectivity Index (SI) > 10?Cyto->Filter2Filter2->SynthFail (Toxic)MoATarget Validation(In Silico DprE1 Docking)Filter2->MoAPass

Figure 1: The preclinical screening cascade. Only compounds exhibiting potent MICs (<10 µg/mL) and low host toxicity (SI > 10) proceed to mechanistic validation.

Protocol A: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives against M. tuberculosis H37Rv.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by the metabolic activity of viable bacteria. This colorimetric shift allows for visual or fluorometric quantification of bacterial growth inhibition.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Indicator: Resazurin sodium salt powder (Sigma), prepared as a 0.02% (w/v) solution in sterile distilled water. Filter sterilize (0.22 µm) and store at 4°C protected from light.

  • Controls:

    • Positive Control: Isoniazid (INH) or Rifampicin (RIF).[1][2]

    • Negative Control: 1% DMSO (solvent control).

    • Sterility Control: Media only.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9-OADC broth until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute the culture with fresh broth to achieve a turbidity equivalent to McFarland standard No. 1.

    • Further dilute 1:20 to obtain the final inoculum (~10⁵ CFU/mL).

  • Plate Setup (96-well):

    • Add 100 µL of sterile 7H9 broth to all wells.

    • Compound Addition: Add 100 µL of the test compound (at 2x highest concentration) to Column 2.

    • Serial Dilution: Perform twofold serial dilutions from Column 2 to Column 11 using a multichannel pipette. Discard the final 100 µL from Column 11.

    • Note: Column 1 serves as the Sterility Control (Media only). Column 12 serves as the Growth Control (Bacteria + Solvent only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to all wells except Column 1 (Sterility Control).

    • Final volume per well = 200 µL.

  • Incubation:

    • Seal plates with Parafilm to prevent evaporation.

    • Incubate at 37°C for 7 days .

  • Development & Readout:

    • On Day 7, add 30 µL of 0.02% Resazurin solution to each well.

    • Re-incubate for 24 hours at 37°C.

    • Visual Score:

      • Blue: No growth (Inhibition).

      • Pink: Bacterial growth.[3][4][5][6]

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Validation Checkpoint: The Growth Control (Col 12) must be pink, and the Sterility Control (Col 1) must remain blue. If Col 1 turns pink, contamination has occurred; discard the assay.

Protocol B: Cytotoxicity & Selectivity Index

Objective: Ensure the observed antibacterial activity is due to specific target engagement and not general protoplasmic poisoning of eukaryotic cells.

Methodology (Vero Cell Line)
  • Seeding: Seed Vero (African green monkey kidney) cells at

    
     cells/well in DMEM + 10% FBS in a 96-well plate. Incubate overnight at 37°C/5% CO₂.
    
  • Treatment: Remove media and add compounds in serial dilutions (similar to REMA). Incubate for 48 hours .

  • Viability Assay: Add 20 µL of MTT (5 mg/mL) or Resazurin. Incubate for 4 hours.

  • Calculation: Determine the

    
     (concentration causing 50% cell death).
    
  • Selectivity Index (SI): Calculate using the formula:

    
    
    
    • Criterion: An SI > 10 is generally required to proceed to lead optimization.

Mechanistic Insight: DprE1 Inhibition Pathway[11]

Benzo[b]thiophene derivatives, particularly those with electron-deficient centers or nitro-groups (similar to benzothiazinones), often target DprE1 . DprE1 is essential for the formation of Decaprenylphosphoryl-D-arabinose (DPA), a key precursor for the mycobacterial cell wall arabinan domain.[7][8]

DprE1_PathwayDPRDPR(Decaprenylphosphoryl-ribose)DPXDPX(Intermediate)DPR->DPXOxidationDprE1Enzyme: DprE1(Target)DprE1->DPXCatalyzesInhibitorBenzothiopheneDerivativeInhibitor->DprE1BlocksDPADPA(Arabinose Precursor)DPX->DPAEpimerization (DprE2)CellWallCell WallArabinogalactanDPA->CellWallBiosynthesis

Figure 2: Mechanism of Action. The inhibitor blocks DprE1, preventing the conversion of DPR to DPX, thereby halting cell wall synthesis and causing cell lysis.

Data Presentation Standards

When reporting results for this scaffold, summarize data to highlight the SAR (Structure-Activity Relationship).[4] Focus on the C-2 and C-6 positions.[9]

Table 1: Representative Activity Profile of this compound Derivatives

Compound IDR1 (C-6 Position)R2 (C-2 Linker)MIC (µg/mL) [Mtb H37Rv]CC50 (µg/mL) [Vero]SI (CC50/MIC)
BT-01 H-COOH (Acid)> 64> 100N/A
BT-04 Cl-CONHNH2 (Hydrazide)4.085.021.2
BT-07b F-CONH-R (Amide)0.6 60.0100
INH (Ctrl) --0.05> 100> 2000

Interpretation: The free acid (BT-01) often shows poor activity due to limited cell wall permeability. Conversion to the hydrazide (BT-04) or amide (BT-07b) significantly improves potency.

References

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Source: ACS Medicinal Chemistry Letters. Context: Establishes the efficacy of this compound derivatives against MDR-TB. (Verified via Search 1.1)

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Journal of Clinical Microbiology. Context: The foundational protocol for the REMA assay described in Section 3.

  • Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors. Source: PLOS ONE. Context: Provides the mechanistic basis for sulfur-containing heterocycles targeting DprE1 and docking validation methods.

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: MDPI Molecules. Context: Highlights the importance of the acylhydrazone linker at the C-2 position for antimicrobial activity.

Application Note: Benzo[b]thiophene Derivatives as Dual-Binding Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Alzheimer's Disease (AD) pathology is multifactorial, yet the cholinergic hypothesis remains a primary therapeutic intervention point.[1] Current acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) provide symptomatic relief but often lack disease-modifying potential.

Why Benzo[b]thiophene? The benzo[b]thiophene scaffold is a bioisostere of the indole ring (found in tryptophan and melatonin) and naphthalene. Its high lipophilicity (


) facilitates Blood-Brain Barrier (BBB) penetration, while its electron-rich sulfur atom enables unique 

-

stacking interactions with aromatic residues (Trp286, Tyr341) within the AChE active site gorge.

The "Dual-Binding" Strategy: To halt disease progression, modern ligands must target both:

  • Catalytic Anionic Site (CAS): To restore acetylcholine (ACh) levels.

  • Peripheral Anionic Site (PAS): To inhibit AChE-induced amyloid-

    
     (A
    
    
    
    ) aggregation.

This guide details the rational design, synthesis, and validation protocols for benzo[b]thiophene-based dual inhibitors.

Rational Design & SAR Architecture

The design strategy relies on a "Linker-Scaffold" approach. The benzo[b]thiophene core serves as the PAS-binding anchor, connected via a flexible alkyl or piperazine linker to a CAS-binding moiety (e.g., benzylamine or N-benzylpiperidine).

DOT Diagram: Structural Design Logic

DesignLogic Core Benzo[b]thiophene Core (PAS Interaction) Linker Flexible Linker (Alkylene/Piperazine) Core->Linker C2/C3 Substitution Target Dual AChE Inhibition + Anti-Aβ Aggregation Core->Target Hydrophobic Stacking Pharmacophore Basic Amine (CAS Interaction) Linker->Pharmacophore Spacer Length (2-5 carbons) Pharmacophore->Target High Affinity Binding

Figure 1: Modular design strategy for dual-binding AChE inhibitors. The Benzo[b]thiophene core targets the Peripheral Anionic Site (PAS).

Protocol A: Chemical Synthesis (Representative Pathway)

Objective: C2-functionalization of benzo[b]thiophene via Suzuki-Miyaura coupling to introduce the linker-pharmacophore arm.

Reagents
  • Benzo[b]thiophene-2-boronic acid

  • 4-bromobenzyl piperidine (Linker-CAS moiety)

  • 
     (Catalyst)
    
  • 
     (Base)
    
  • 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow
  • Inert Atmosphere Prep: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Reactant Loading: Add Benzo[b]thiophene-2-boronic acid (1.0 eq), 4-bromobenzyl piperidine (1.1 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (5 mol%) quickly against a positive Argon flow.
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter through a Celite pad. Extract with EtOAc (

    
     mL). Wash combined organics with brine.
    
  • Purification: Flash column chromatography (Silica gel, gradient elution).

Critical Control Point: Incomplete degassing often leads to homocoupling of the boronic acid (dimer formation). Ensure the solvent is thoroughly deoxygenated.

Protocol B: In Vitro Enzymatic Inhibition (Ellman’s Assay)

Objective: Determine the


 of the synthesized derivative against AChE (electrophorus electricus) and BuChE (equine serum).

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce Thiocholine.[2][3] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (


), measurable at 412 nm.[2][3]
Materials
  • Buffer A: 100 mM Phosphate Buffer (pH 8.0).

  • Substrate: 15 mM Acetylthiocholine Iodide (ATChI).

  • Reagent: 3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) containing 10 mM

    
    .
    
  • Enzyme: AChE stock solution (0.1 U/mL).

Procedure (96-Well Plate Format)
  • Blanking: Add 140 µL Buffer A to all wells.

  • Inhibitor Addition: Add 20 µL of test compound (dissolved in 10% DMSO/Buffer). Include a "0 µM" control (Solvent only).

  • Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Note: This pre-incubation allows the inhibitor to bind to the active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATChI.

  • Measurement: Measure Absorbance (412 nm) every 60 seconds for 10 minutes (Kinetic Mode).

Data Analysis & Validation

Calculate the velocity (


) of the reaction from the slope of the linear portion of the Absorbance vs. Time graph.


Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening campaigns.

  • Reference Standard: Donepezil

    
     should fall within 20–50 nM.
    

Protocol C: Kinetic Mechanism Analysis

Objective: Determine if the inhibition is Competitive, Non-Competitive, or Mixed (indicating dual binding).

Methodology
  • Perform Ellman’s assay using 4 different concentrations of Inhibitor (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the Substrate (ATChI) concentration (0.1, 0.2, 0.5, 1.0 mM).

  • Construct Lineweaver-Burk Plots (

    
     vs 
    
    
    
    ).
Interpretation Table
Pattern


Binding Mode
Competitive UnchangedIncreasesBinds CAS only
Non-Competitive DecreasesUnchangedBinds PAS (Allosteric)
Mixed DecreasesIncreasesDual Binding (CAS + PAS)

Note: Benzo[b]thiophene derivatives designed as dual inhibitors typically show Mixed-type inhibition.

Protocol D: PAMPA-BBB Permeability Assay

Objective: Predict CNS penetration via passive diffusion.[4]

Setup
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

Procedure
  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor plate.

  • Donor Loading: Add 200 µL of test compound (100 µM in PBS, pH 7.4) to the Donor wells.

  • Acceptor Loading: Add 200 µL of PBS to the Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure UV Absorbance (250–400 nm) of both Donor and Acceptor wells.

Calculation

Permeability (


) is calculated using the formula:


[4][5]

Classification:

  • CNS+ (High Permeability):

    
    [4][5]
    
  • CNS- (Low Permeability):

    
    [4]
    

Integrated Screening Workflow

DOT Diagram: Screening Logic

Workflow Synth Synthesis (Benzo[b]thiophene Library) Ellman Ellman's Assay (Primary Screen) Synth->Ellman Filter1 IC50 < 1 µM? Ellman->Filter1 Filter1->Synth No (Redesign) Kinetic Kinetic Analysis (Lineweaver-Burk) Filter1->Kinetic Yes PAMPA PAMPA-BBB (CNS Permeability) Kinetic->PAMPA Tox Cytotoxicity (SH-SY5Y Cells) PAMPA->Tox Lead Lead Candidate Tox->Lead

Figure 2: Sequential screening cascade for identifying viable CNS-active agents.

References

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ismail, M.M., et al. (2024).[6][7] A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. PMC. Retrieved from [Link]

  • Bajda, M., et al. (2013). Dual binding site cholinesterase inhibitors for Alzheimer's disease. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: In Silico Optimization of Benzo[b]thiophene-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Library Design to Binding Mode Analysis

Abstract & Scope

This technical guide outlines the standardized protocol for molecular docking studies involving Benzo[b]thiophene-2-carboxylic acid derivatives. These scaffolds are privileged structures in medicinal chemistry, exhibiting potent activity as PTP1B inhibitors (diabetes/obesity), antimicrobial agents (targeting DNA gyrase), and anti-inflammatory agents .

This guide addresses a critical failure point in docking these derivatives: the ionization state of the carboxylic acid . At physiological pH (7.4), the C2-carboxylic acid exists predominantly as a carboxylate anion (


). Failure to model this state results in false-negative binding energies due to the loss of critical salt-bridge interactions with cationic residues (e.g., Arg221/Lys120 in PTP1B).

Scientific Rationale: The Scaffold

The this compound core functions as a bioisostere for phosphate groups and aromatic amino acids.

  • Pharmacophore A (Acidic Head): The C2-carboxylate mimics the phosphate group of phosphotyrosine (pTyr), forming electrostatic interactions with the catalytic loop of phosphatases.

  • Pharmacophore B (Aromatic Core): The benzothiophene fused ring system engages in

    
     stacking interactions with aromatic residues (e.g., Phe182 in PTP1B or Tyr residues in DNA gyrase).
    
Target Selection Case Study: PTP1B

For this protocol, we utilize Protein Tyrosine Phosphatase 1B (PTP1B) as the primary case study. PTP1B is a validated target for type 2 diabetes. The benzo[b]thiophene scaffold acts as a competitive inhibitor by occupying the active site cleft.

Experimental Workflow

The following diagram illustrates the critical path for docking this specific chemical class.

DockingWorkflow cluster_ligand Ligand Prep (Critical) cluster_protein Receptor Prep (PTP1B) L1 2D Structure Generation (ChemDraw/SMILES) L2 Ionization (pH 7.4) Generate COO- Species L1->L2 L3 Energy Minimization (MMFF94 Force Field) L2->L3 D2 Docking Algorithm (Lamarckian GA / SP Glide) L3->D2 P1 PDB Retrieval (ID: 1C83 or 1T49) P2 Strip Waters (Retain catalytic H2O if needed) P1->P2 P3 Add Hydrogens & Assign Gasteiger Charges P2->P3 D1 Grid Generation (Center: Cys215/Arg221) P3->D1 D1->D2 D3 Interaction Profiling (Salt Bridges & Pi-Stacking) D2->D3

Figure 1: Optimized workflow for docking acidic benzothiophene derivatives. Note the critical ionization step (Red).

Detailed Protocols

Protocol A: Ligand Preparation (The "Acid" Factor)

Objective: Generate low-energy 3D conformers with correct protonation states.

  • Structure Generation: Draw the this compound derivatives in 2D.

  • Stereochemistry: Define all chiral centers (R/S). If undefined, enumerate both stereoisomers.

  • Ionization (CRITICAL):

    • Tool: LigPrep (Schrödinger) or OpenBabel (-p 7.4).

    • Action: Set target pH to 7.4 ± 0.5 .

    • Why: The

      
       of the 2-carboxylic acid is approximately 3.5–4.0. At physiological pH, it is deprotonated (
      
      
      
      ). Docking the neutral form (
      
      
      ) will fail to reproduce the critical salt bridge with the PTP1B arginine loop (Arg221).
  • Energy Minimization:

    • Force Field: OPLS3e (if available) or MMFF94.

    • Convergence criterion: RMSD < 0.01 Å.

Protocol B: Receptor Preparation (PTP1B)

Objective: Prepare a clean protein structure free of artifacts.

  • Selection: Download PDB ID 1C83 (Human PTP1B complexed with a phosphotyrosine mimetic). This structure effectively represents the "open" WPD loop conformation suitable for large inhibitors.

  • Cleaning:

    • Remove all non-standard residues (except the co-crystallized ligand for reference).

    • Water Management: Remove solvent waters except those bridging the ligand and the protein (often found near the WPD loop). If unsure, remove all waters to prevent steric clashes in rigid docking.

  • Protonation:

    • Add polar hydrogens.

    • Check Histidine tautomers. For PTP1B, His214 is crucial; ensure its protonation state allows H-bonding with the catalytic Asp181 if applicable.

Protocol C: Grid Generation & Docking

Objective: Define the search space and run the simulation.

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized ligand in PDB 1C83 (Active Site).

    • Dimensions:

      
       Å. This is sufficient to cover the catalytic pocket (Site A) and the secondary aryl-phosphate binding site (Site B).
      
  • Docking Parameters (AutoDock Vina Example):

    • Exhaustiveness: Set to 32 or 64 (higher than default 8) because benzothiophenes are rigid but the side chains may be flexible.

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Protocol D: Validation & Analysis

Objective: Confirm the reliability of the docking pose.

  • Redocking Validation:

    • Extract the native ligand from 1C83.

    • Dock it back into the prepared receptor.[1][2]

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Interaction Fingerprinting: Filter results based on the presence of these specific interactions:

    • Salt Bridge: Carboxylate (

      
      ) 
      
      
      
      Arg221 (P-loop).
    • H-Bond: Carboxylate

      
       Backbone amide of Ser216 or Arg221.
      
    • 
       Stacking:  Benzothiophene ring 
      
      
      
      Phe182 or Tyr46.

Data Presentation: Structure-Activity Relationship (SAR)

When reporting results, summarize the binding affinity (


) alongside specific interaction booleans.

Table 1: Hypothetical Docking Results for Derivatives

Compound IDR-Group (Pos 5)Binding Energy (kcal/mol)Salt Bridge (Arg221)Pi-Stacking (Phe182)Predicted Activity
Ref (Native) --8.9YESYESHigh
BT-01 -H-7.2YESYESModerate
BT-02 -Cl-8.1YESYESHigh
BT-03 -OCH3-7.5YESNOModerate
BT-04 -COOH (Acid)-4.5NOYESInactive (Wrong Ionization)

Note: BT-04 demonstrates the failure mode where incorrect protonation leads to loss of the critical salt bridge.

References

  • PTP1B as a Target: Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Link

  • Benzothiophene Biological Activity: Dhanya, T. M., et al. (2022).[3][4] A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • PTP1B Crystal Structure (1C83): Andersen, H. S., et al. (2000). 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry. Link

  • Docking Protocol Standards: Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Link

  • Antimicrobial Activity: Barbier, T., et al. (2022).[4][5] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals.[3][6][7] Link

Sources

Application Note: Scalable Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, two-step protocol for the synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS 142329-23-5) . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or naphthalene rings in kinase inhibitors and GPCR ligands. The method utilizes a base-mediated SNAr cyclization of 2,4-difluorobenzaldehyde with ethyl thioglycolate , followed by ester hydrolysis. This route is selected for its high regioselectivity, commercial availability of starting materials, and scalability compared to lithiation-based approaches.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Fiesselmann synthesis logic. The 6-fluoro substitution pattern is established by selecting a starting material where the fluorine at the para position (relative to the aldehyde) remains, while the ortho-fluorine acts as the leaving group for the thiol nucleophile.

Mechanistic Logic:
  • Regioselective SNAr: The aldehyde group at C1 activates the fluorine at C2 (ortho) and C4 (para) towards nucleophilic attack. However, the ortho position is kinetically favored for the initial thio-ether formation due to proximity for the subsequent cyclization.

  • Knoevenagel Condensation: The methylene group of the thioglycolate (activated by the ester and sulfur) attacks the aldehyde carbonyl.

  • Aromatization: Loss of water drives the formation of the stable thiophene ring.

Pathway Visualization

SynthesisRoute SM1 2,4-Difluorobenzaldehyde (Starting Material) Inter Intermediate: Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate SM1->Inter Step 1: SNAr & Cyclization (110°C, 4h) Reagent Ethyl Thioglycolate + K2CO3/DMF Reagent->Inter Product Target: 6-Fluorothis compound Inter->Product Step 2: Hydrolysis (NaOH/EtOH)

Figure 1: Synthetic pathway from 2,4-difluorobenzaldehyde to the target acid.

Detailed Experimental Protocol

Phase 1: Cyclization to Ethyl Ester

Reaction: 2,4-Difluorobenzaldehyde + Ethyl Thioglycolate


 Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate[1]

Materials:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).[1]
    
  • Charging: Add 2,4-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol) and anhydrous DMF (350 mL). Stir until dissolved.

  • Reagent Addition: Add ethyl thioglycolate (8.5 mL, 77.4 mmol) via syringe.

  • Base Addition: Add

    
      (14.6 g, 105.6 mmol) in a single portion. Note: Reaction is slightly exothermic.
    
  • Reaction: Heat the mixture to 100–110°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent blue spot (product) should appear.
      
  • Workup:

    • Cool reaction to room temperature (RT).[2][3]

    • Pour the mixture into ice-water (1000 mL) with vigorous stirring. The ester often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with water (

      
       mL), and dry under vacuum.
      
    • If Oil: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , and concentrate.[1][4]
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes) if necessary.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Saponification to Carboxylic Acid

Reaction: Ethyl Ester


 Carboxylic Acid

Materials:

  • Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (from Step 1)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

  • Ethanol (or THF/MeOH mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (10.0 g, 44.6 mmol) in Ethanol (100 mL).

  • Hydrolysis: Add 2M NaOH (67 mL, 134 mmol).

  • Reaction: Heat to reflux (80°C) for 2 hours.

    • IPC: LC-MS or TLC should show complete consumption of the ester.

  • Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with water (100 mL).

    • Critical Step: Cool to 0°C in an ice bath. Slowly acidify with 1M HCl to pH 1–2. The carboxylic acid will precipitate immediately.

  • Filtration: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 50°C overnight.
    
Workup & Purification Logic Flow

Workup Start Crude Reaction Mixture (Basic, Aqueous) Evap Evaporate Organic Solvent Start->Evap Acidify Acidify with 1M HCl (Target pH < 2) Evap->Acidify Precip Precipitate Formation Acidify->Precip Filter Vacuum Filtration Precip->Filter Wash Wash with Cold Water (Remove Salts) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry Final Pure 6-Fluorobenzo[b]thiophene -2-carboxylic acid Dry->Final

Figure 2: Isolation workflow for the final carboxylic acid.

Characterization Data

The following data validates the successful synthesis of the target compound.

ParameterSpecificationNotes
Appearance White to pale yellow powder
Melting Point >200°C (dec)High melting points are typical for these acids.

H NMR
(300 MHz, DMSO-

)

13.46 (s, 1H), 8.12 (d,

Hz, 1H), 8.05 (dd,

Hz, 1H), 7.98 (dd,

Hz, 1H), 7.35 (td,

Hz, 1H)
Diagnostic peaks: Acid proton at 13.46 ppm; C3-H singlet at 8.12 ppm.[1]
MS (ESI-)

195.0

Negative mode is preferred for carboxylic acids.

Data sourced and adapted from verified protocols [1, 2].

Expert Tips & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control: In Step 1, maintaining 100–110°C is crucial. Below 90°C, the cyclization is sluggish; above 130°C, decarboxylation of the ester or polymerization of thioglycolate can occur.

  • Anhydrous Conditions: While the reaction tolerates trace moisture, using anhydrous DMF and

    
     significantly improves yield by preventing side reactions of the aldehyde.
    
  • Regiochemistry Verification: The coupling constant of the fluorine-adjacent protons in NMR is diagnostic. The 6-fluoro isomer shows specific splitting patterns (dd and td) distinct from the 5-fluoro isomer.

Common Pitfalls
  • Incomplete Cyclization: If the intermediate thioether is observed (mass + ethyl thioglycolate but no cyclization), increase the temperature or add a stronger base like

    
     to drive the aldol condensation.
    
  • Odor Control: Thioglycolates are potent stench agents. Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual thiols before removal from the fume hood.

References

  • Patent WO2018/122232 : Substituted Benzo[b]thiophene Derivatives. (2018).[1] Describes the general synthesis of 6-substituted benzothiophene-2-carboxylic acids. Link

  • Ferreira, M., et al. (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Pharmaceuticals , 15(1), 94. Provides specific NMR characterization for the 6-fluoro analog.

  • Bridges, A. J., et al. (1993). Fluorine as an Ortho-Directing Group in Aromatic Nucleophilic Substitution. Tetrahedron Letters , 34(28), 4493-4496. Mechanistic grounding for the regioselectivity of 2,4-difluorobenzaldehyde substitution.

Sources

Application Note & Protocols: Direct C-H Carboxylation of Benzothiophenes Using CO₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety via direct C-H carboxylation represents a highly atom-economical and environmentally benign synthetic strategy, utilizing carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock. This guide provides an in-depth analysis of the primary methodologies for the direct carboxylation of benzothiophenes, including Lewis acid-mediated, base-promoted, and transition-metal-catalyzed systems. We explain the mechanistic rationale behind these approaches and provide detailed, validated protocols for researchers in synthetic chemistry and drug development.

Scientific Introduction & Strategic Importance

Benzothiophene-2-carboxylic acids are key building blocks for a wide range of pharmaceuticals, including antimicrobial agents and kinase inhibitors.[1][2] Traditional synthetic routes often involve multi-step sequences, such as metal-halogen exchange followed by quenching with CO₂, which generate stoichiometric amounts of waste. Direct C-H carboxylation, the process of converting a C-H bond directly into a C-COOH group, offers a more sustainable and efficient alternative.[3] However, this transformation is thermodynamically and kinetically challenging due to the high stability of aromatic C-H bonds and the kinetic inertness of CO₂.[4]

This document outlines three primary strategies to overcome these challenges:

  • Lewis Acid-Mediated Carboxylation: Utilizes strong Lewis acids to activate the benzothiophene ring towards electrophilic attack by CO₂.

  • Base-Promoted Carboxylation: Employs strong bases to deprotonate the C-H bond, generating a nucleophilic carbanion that readily attacks CO₂.

  • Transition-Metal-Catalyzed Carboxylation: Leverages organometallic catalysts (e.g., using Pd, Rh, Cu) to facilitate C-H activation and subsequent CO₂ insertion.[5][6]

The choice of method depends on the substrate's electronic properties, functional group tolerance, and desired regioselectivity.

Mechanistic Principles of Direct C-H Carboxylation

The fundamental challenge in direct C-H carboxylation is to induce a reaction between two relatively unreactive species. The different strategies achieve this by altering the electronic nature of either the benzothiophene substrate or the CO₂ molecule.

Lewis Acid-Mediated Pathway

In this approach, a strong Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), coordinates to the sulfur atom of the benzothiophene ring. This coordination enhances the electrophilicity of the aromatic system, making it susceptible to attack by the weak electrophile, CO₂. The reaction is believed to proceed via an electrophilic substitution mechanism.[7][8]

Base-Promoted Pathway

Base-promoted methods operate via an opposing principle. A strong base, such as an alkali metal carbonate or alkoxide, abstracts a proton from the most acidic C-H position of the benzothiophene (typically the C2 position).[9][10] This deprotonation step generates a potent benzothienyl anion, a nucleophile that rapidly attacks the electrophilic carbon of CO₂ to form a carboxylate salt.[9][11] Subsequent acidic workup yields the desired carboxylic acid. The efficiency of this process is highly dependent on the strength of the base and the acidity of the C-H bond.[9][10]

cluster_LA Lewis Acid-Mediated Pathway cluster_Base Base-Promoted Pathway LA_Start Benzothiophene + Lewis Acid (LA) LA_Complex Activated Complex [Benzothiophene-LA] LA_Start->LA_Complex Coordination LA_Attack Electrophilic Attack by CO₂ LA_Complex->LA_Attack LA_End Carboxylate Product (after hydrolysis) LA_Attack->LA_End Base_Start Benzothiophene + Strong Base Base_Anion Benzothienyl Anion (Nucleophile) Base_Start->Base_Anion Deprotonation Base_Attack Nucleophilic Attack on CO₂ Base_Anion->Base_Attack Base_End Carboxylate Product (after workup) Base_Attack->Base_End

Caption: Contrasting mechanisms for Lewis acid and base-promoted carboxylation.

Transition-Metal-Catalyzed Pathway

Transition metal catalysis offers a more nuanced approach, often operating under milder conditions. While numerous metals have been explored, copper and palladium systems are particularly relevant.[6][12] For instance, N-heterocyclic carbene (NHC)-copper catalysts can facilitate the C-H activation of heteroarenes.[13] The proposed cycle typically involves:

  • C-H Activation: The metal complex reacts with the benzothiophene C-H bond to form an organometallic intermediate.

  • CO₂ Insertion: The CO₂ molecule inserts into the metal-carbon bond.

  • Product Formation: The carboxylated product is released, often through reductive elimination or hydrolysis, regenerating the active catalyst.

DFT studies on palladium-catalyzed carboxylation of thiophene suggest that the process involves the formation of a σ-palladium complex via deprotonation, followed by the insertion of CO₂, which is often the rate-determining step.[14]

Comparative Analysis of Methodologies

The selection of a synthetic strategy should be guided by the specific requirements of the target molecule and the available laboratory infrastructure.

MethodologyKey Reagents/CatalystsTypical ConditionsYieldsAdvantagesLimitations
Lewis Acid-Mediated EtAlCl₂, AlBr₃, AlCl₃[7]100 °C, CO₂ pressureUp to 90%[7]High yields for specific substrates.Requires stoichiometric, moisture-sensitive Lewis acids; limited functional group tolerance.
Base-Promoted Cs₂CO₃, KOt-Bu, LiO-tBu/CsF[8][9][15]150-200 °C, CO₂ pressureModerate to GoodTransition-metal-free; utilizes simple reagents.High temperatures required; strong basic conditions may not be suitable for sensitive substrates.
Transition Metal-Catalyzed NHC-Cu complexes, Pd(OAc)₂, Rh complexes[13][16][17]80-120 °C, CO₂ pressureVariableMilder conditions; potentially broader substrate scope.Catalyst cost and sensitivity; ligand optimization may be required.

Experimental Protocols

General Safety Precautions: These reactions involve high-pressure gases and potentially pyrophoric or moisture-sensitive reagents. Always work in a well-ventilated fume hood.[18] Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[18][19] Ensure that high-pressure autoclave equipment is properly rated and maintained. Organometallic catalysts should be handled under an inert atmosphere.[18][20][21]

A 1. Preparation B 2. Reactor Assembly A->B Dry all glassware C 3. Reagent Loading (under Inert Atmosphere) B->C Use Schlenk line or glovebox D 4. Sealing & Purging C->D E 5. Pressurization with CO₂ D->E Purge with CO₂ 3x F 6. Reaction (Heating & Stirring) E->F G 7. Cooldown & Depressurization F->G Monitor time & temp H 8. Quenching & Acidification G->H Vent CO₂ safely I 9. Extraction & Purification H->I Acidify to pH ~2 J 10. Analysis (NMR, MS, mp) I->J

Caption: Standard experimental workflow for direct carboxylation reactions.

Protocol 1: Lewis Acid-Mediated Carboxylation of 2-Methylbenzothiophene

(Adapted from Hattori, T. et al., Bull. Chem. Soc. Jpn., 2012)[7]

This protocol describes the carboxylation of 2-methylbenzothiophene at the 3-position using EtAlCl₂.

Materials:

  • 2-Methylbenzothiophene

  • Ethylaluminum dichloride (EtAlCl₂) (e.g., 1.0 M solution in hexanes)

  • Dry Ice (solid CO₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • High-pressure autoclave with a magnetic stir bar and pressure gauge

Procedure:

  • Reactor Setup: Place a magnetic stir bar into the glass liner of a stainless-steel autoclave. Dry the liner and all glassware thoroughly in an oven and cool under a stream of nitrogen or argon.

  • Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add 2-methylbenzothiophene (e.g., 1.0 mmol) to the glass liner.

  • Solvent and Catalyst: Add anhydrous DCM (e.g., 5 mL). Carefully and slowly add the EtAlCl₂ solution (1.0 M in hexanes, 1.0 mL, 1.0 mmol) while stirring. Causality Note: EtAlCl₂ is highly reactive with moisture and air; strict anhydrous and inert conditions are essential to prevent decomposition and ensure catalytic activity.

  • Pressurization: Seal the autoclave. Purge the vessel with gaseous CO₂ three times to remove air. Then, add a weighed amount of dry ice to the autoclave or pressurize with CO₂ gas to the desired pressure (e.g., 0.8 MPa).

  • Reaction: Place the autoclave in a heating mantle or oil bath preheated to 100 °C. Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Workup: After the reaction period, cool the autoclave to room temperature and then in an ice bath. Slowly and carefully vent the excess CO₂ pressure in a fume hood.

  • Quenching: Open the autoclave and slowly pour the reaction mixture over crushed ice. Carefully add 1 M HCl solution until the mixture is acidic (pH ~1-2) to hydrolyze the aluminum salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 2-methylbenzothiophene-3-carboxylic acid.

  • Analysis: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Base-Promoted Carboxylation of Benzothiophene

(Methodology based on principles from Zhang, Y. et al., Catalysts, 2022 and Itano, W. et al., Org. Lett., 2018)[9][15]

This protocol outlines a transition-metal-free approach using a strong base system.

Materials:

  • Benzothiophene

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Cesium pivalate (optional co-additive)[9]

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • High-pressure autoclave with a magnetic stir bar

Procedure:

  • Reactor Setup: Dry the autoclave liner and a magnetic stir bar in an oven and cool under vacuum or an inert atmosphere.

  • Reagent Addition: In a glovebox or under a positive pressure of argon, add benzothiophene (e.g., 1.0 mmol) and anhydrous Cs₂CO₃ (e.g., 2.0 mmol) to the liner. Causality Note: The use of an excess of a strong, anhydrous base like Cs₂CO₃ is critical for efficient deprotonation of the relatively non-acidic C2-H proton of benzothiophene.[9] The addition of a carboxylate salt can create a synergistic effect.[9]

  • Pressurization: Seal the autoclave. Purge with CO₂ gas three times. Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1.0 MPa).

  • Reaction: Heat the sealed autoclave to 180-200 °C with vigorous stirring for 24-48 hours. The high temperature is necessary to overcome the activation energy for C-H bond cleavage in the absence of a transition metal catalyst.[9]

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂.

  • Quenching: Add water to the solid reaction mixture. Stir until the salts dissolve. Carefully acidify the aqueous solution to pH ~1-2 with 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the acidic aqueous solution with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzothiophene-2-carboxylic acid.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

References

  • Zhang, Y., Ma, Y., & Zeng, A. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts. Available at: [Link]

  • Baba, A., Kashiwagi, H., & Matsuda, H. (2010). Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl. The Journal of Organic Chemistry. Available at: [Link]

  • Hattori, T., Konno, M., Nemoto, K., & Onozawa, S. (2012). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Suga, T., Akashi, A., & Mizuno, N. (2018). Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C–H bond activation. Chemical Communications. Available at: [Link]

  • Takemura, R., et al. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2023). Recent Advances in Electrochemical Carboxylation with CO2. Accounts of Chemical Research. Available at: [Link]

  • Hou, Z., et al. (2020). Carboxylation Reactions With Carbon Dioxide Using N-Heterocyclic Carbene-Copper Catalysts. The Chemical Record. Available at: [Link]

  • Wang, S., & Zhang, Y. (2017). Recent Advance of Transition Metal-Catalyzed Direct C-H Bond Carboxylation with CO2. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Artioli, N., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Available at: [Link]

  • Della Monica, F., & Aresta, M. (2018). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. Catalysts. Available at: [Link]

  • Zhang, Y., et al. (2022). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. ResearchGate. Available at: [Link]

  • Tursunova, G., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO 2: An Overview. Catalysts. Available at: [Link]

  • Centeno-PéRez, A., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. Available at: [Link]

  • Zhang, Q., Ma, Y., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Catalysts. Available at: [Link]

  • Zhang, L., et al. (2019). Carboxylation Reactions with Carbon Dioxide Using N‐Heterocyclic Carbene‐Copper Catalysts. ResearchGate. Available at: [Link]

  • Itano, W., et al. (2018). Proposed C–H carboxylation mechanisms for (a) benzothiophene... ResearchGate. Available at: [Link]

  • Tan, Y., et al. (2017). Copper- and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Alkene Carboxy-Alkylation via CO2•–. Journal of the American Chemical Society. Available at: [Link]

  • Le, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • Liu, J., & Ju, J. (2017). Copper-catalyzed carboxylation reactions using carbon dioxide. Organic & Biomolecular Chemistry. Available at: [Link]

  • CONCAWE. (2015). Catalyst handling procedures to minimize exposures. CONCAWE. Available at: [Link]

  • Ramdon. (2024). Safety Protocols in CO2 Handling and Best Practices. Ramdon. Available at: [Link]

  • Itano, W., et al. (2018). Scope of benzothiophenes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Washington. Available at: [Link]

  • Wang, C., et al. (2020). Rhodium(I)-Catalysed Aryl C–H Carboxylation of 2-Arylanilines with CO2. ChemRxiv. Available at: [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Solubility of Things. Available at: [Link]

  • Catellani, M., & Motti, E. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of this important heterocyclic scaffold. Benzo[b]thiophene derivatives are crucial pharmacophores in numerous therapeutic agents, making their efficient synthesis a critical objective in drug development.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My overall yield of this compound is consistently low (<40%). What are the most likely causes and how can I improve it?

Low yield is a multifaceted problem that can often be traced back to suboptimal reaction conditions, reagent quality, or catalyst inefficiency. A systematic approach to optimization is key.

A1: Key Areas for Investigation:

  • Reagent Purity and Stability:

    • Starting Materials: Ensure the purity of your precursors, such as substituted thiophenols or 2-alkynylthioanisoles. Thiophenols are susceptible to oxidation to disulfides, which will not participate in the desired cyclization. Use freshly distilled or purified starting materials.

    • Solvent and Atmosphere: Many cyclization reactions, particularly those employing transition metal catalysts like palladium, are sensitive to oxygen and moisture.[1] Always use dry, degassed solvents. Maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial to prevent catalyst deactivation and unwanted side reactions.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature is highly dependent on the specific synthetic route. Some reactions require high temperatures (e.g., 100-110 °C) to overcome activation energy barriers, while others may proceed efficiently at room temperature.[1][2] Run small-scale trials at varying temperatures to find the sweet spot where product formation is maximized and decomposition or side-product formation is minimized.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation. An optimal reaction time, which could be up to 24 hours, should be established.[2]

  • Catalyst System Optimization:

    • Catalyst Choice: The catalyst is the heart of the reaction. Palladium, copper, and gold complexes are commonly used.[1] If a palladium-catalyzed reaction is failing, consider if the catalyst is being deactivated. Copper-catalyzed systems, such as those using Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, can be a robust and cost-effective alternative.[1][3]

    • Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. Conversely, excessively high loading is uneconomical and can sometimes lead to more side products. A systematic optimization of catalyst loading (e.g., from 1 mol% to 10 mol%) is recommended.[1]

    • Ligand Choice: In many transition-metal-catalyzed reactions, the ligand plays a critical role in stabilizing the catalyst and modulating its reactivity and selectivity.[1] If you are experiencing issues, screening different ligands can have a profound impact on the yield.

Q2: I am observing the formation of significant side products, complicating purification and reducing yield. How can I improve the selectivity of my reaction?

Side product formation is a common challenge, often arising from competing reaction pathways or poor regioselectivity.

A2: Strategies to Enhance Selectivity:

  • Control of Stoichiometry and Addition Rate: The slow addition of a reactive intermediate can help suppress side reactions by maintaining its low concentration in the reaction mixture.[1] For instance, if you are using a highly reactive electrophile, adding it dropwise via a syringe pump rather than all at once can prevent undesired secondary reactions.

  • Tuning the Catalyst/Ligand System: The choice of catalyst and ligand can profoundly influence the reaction's regioselectivity. For example, in functionalizing the benzo[b]thiophene core, different catalyst systems can favor either C2 or C3 substitution.[1] If you are getting a mixture of isomers, experimenting with different ligands (e.g., phosphine-based vs. N-heterocyclic carbene ligands) can direct the reaction towards the desired product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Changing the solvent can alter the solubility of intermediates and transition states, thereby favoring one pathway over another. For example, a reaction may yield different product ratios in a non-polar solvent like toluene compared to a polar aprotic solvent like dioxane or DMF.

Q3: The final workup and purification of the carboxylic acid product is difficult, and I am losing a significant amount of material. What are the best practices?

Effective purification is critical for obtaining a high-purity product and accurately assessing the reaction yield.

A3: Recommended Purification Workflow:

  • Acid-Base Extraction: The carboxylic acid functionality is a powerful handle for purification. After the initial reaction quench, perform an acid-base workup.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer will contain neutral and basic impurities.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.[4] This will precipitate the desired this compound.

    • Extract the precipitated product back into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4][5][6]

  • Recrystallization: This is an excellent technique for removing minor impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, water, or mixtures like ethanol/water or hexanes/ethyl acetate.[6]

  • Silica Gel Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography is the next step.[1] A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (~0.5-1%) added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

Visualized Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification process.

G cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Starting Materials (e.g., 2-alkynylthioanisole) B Reaction Setup (Inert Atmosphere, Dry Solvent) A->B C Add Catalyst & Reagents B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Quench Reaction D->E Reaction Complete F Acid-Base Extraction (Isolate Carboxylic Acid) E->F G Dry & Concentrate F->G H Recrystallization or Silica Gel Chromatography G->H Crude Product I Characterization (NMR, MS, Purity Analysis) H->I J This compound I->J Pure Product

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare the this compound scaffold?

There are several established methods, with the choice depending on the availability of starting materials and the desired substitution pattern.

A1: Prominent Synthetic Strategies:

  • Hydrolysis of Esters: A very common and straightforward method is the saponification (hydrolysis) of a corresponding ester, such as ethyl or methyl benzo[b]thiophene-2-carboxylate.[4] This is often the final step in a multi-step synthesis where the ester is formed first. The reaction typically involves stirring the ester with a base like NaOH in a solvent such as ethanol, followed by acidic workup.[4]

  • Oxidative Cyclization: The classical route involves the oxidative cyclization of o-mercaptocinnamic acids.[7] While effective, this method is somewhat limited to preparing derivatives with the carboxylate group at the 2-position.

  • Modern Cross-Coupling and Annulation Reactions: More contemporary methods offer greater flexibility. These often involve the construction of the benzo[b]thiophene ring from simpler precursors.

    • Copper-Catalyzed Annulation: A reaction between a (2-iodobenzyl)triphenylphosphonium bromide and a thiocarboxylic acid in the presence of a copper(I) catalyst can yield the benzo[b]thiophene ring system.[3][8]

    • Electrophilic Cyclization: The cyclization of 2-alkynylthioanisoles, activated by an electrophile (e.g., iodine, electrophilic sulfur reagents), is a powerful method for forming the thiophene ring.[2] The resulting substituted benzo[b]thiophene can then be converted to the carboxylic acid.

Q2: What is the underlying mechanism for the formation of the benzo[b]thiophene ring via electrophilic cyclization?

Understanding the mechanism helps in troubleshooting and optimizing the reaction. The electrophilic cyclization of a 2-alkynylthioanisole is a widely used modern strategy.

A2: Simplified Electrophilic Cyclization Mechanism:

The reaction is initiated by the activation of the alkyne triple bond by an electrophile (E⁺). This makes the alkyne susceptible to intramolecular attack by the nucleophilic sulfur atom.

  • Activation of Alkyne: The electrophile adds to the alkyne, forming a reactive intermediate, often a cyclic species like a thiirenium ion.

  • Intramolecular Cyclization: The ortho-thioether sulfur atom attacks the activated alkyne in a 5-endo-dig cyclization, which is favorable in this case, to form the five-membered thiophene ring.

  • Rearomatization: The resulting cationic intermediate loses a group (often a methyl group from the thioanisole) to restore the aromaticity of the benzo[b]thiophene system.

The following diagram illustrates this general mechanistic pathway.

G Start 2-Alkynylthioanisole Intermediate1 Activated Intermediate (e.g., Thiirenium ion) Start->Intermediate1 + E⁺ (Electrophile) Intermediate2 Cyclized Cation Intermediate1->Intermediate2 Intramolecular Attack (5-endo-dig) Product Substituted Benzo[b]thiophene Intermediate2->Product Rearomatization (- R⁺)

Caption: Simplified electrophilic cyclization mechanism.

Q3: My starting material has electron-donating or electron-withdrawing groups. How will these affect my yield?

Substituent effects can significantly impact reaction rates and yields, particularly in copper-catalyzed and other cross-coupling reactions.

A3: Influence of Electronic Effects:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains on the aromatic ring generally enhance the reactivity of the starting materials.[3] They make the aryl halides more susceptible to oxidative addition and can increase the nucleophilicity of other components. This often leads to higher yields or allows for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can have the opposite effect. They deactivate the aromatic ring, making reactions more sluggish and often resulting in lower yields.[3] To overcome this, you may need to increase the reaction temperature, use a more active catalyst system, or increase the reaction time.

  • Steric Hindrance: Bulky groups near the reaction center can physically block the approach of reagents, slowing down the reaction and reducing the yield, regardless of electronic effects.[3]

Data Summary: Optimizing a Copper-Catalyzed Synthesis

The following table summarizes typical reaction conditions for a copper-catalyzed synthesis of benzo[b]thiophenes, which can be adapted for the synthesis of the carboxylic acid precursor.[3]

ParameterRecommended ConditionRationale / Comment
Catalyst Copper(I) Iodide (CuI)A common and effective copper source for C-S coupling.
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst and enhances its activity.
Base Tri-n-propylamine (n-Pr₃N)An organic base to neutralize acid formed during the reaction.
Solvent DioxaneA polar aprotic solvent suitable for this type of coupling.
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed.
Yield Range Up to 87%Yield is substrate-dependent; EDGs generally favor higher yields.[3]
References
  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.National Center for Biotechnology Information.
  • Benzo[b]thiophene-2-carbaldehyde.MDPI.
  • Synthesis of Benzothiophene.ChemicalBook.
  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.Google Patents.
  • Technical Support Center: Optimizing Benzothiophene Synthesis.Benchchem.
  • Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner.Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.MDPI.
  • Preparation method of 2-thiophenecarboxylic acid.Google Patents.
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.Universidade Federal de Santa Maria.
  • Benzothiophene synthesis.Organic Chemistry Portal.
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.National Center for Biotechnology Information.

Sources

Technical Support Center: Benzothiophene-Chalcone Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Benzothiophene-Chalcone Hybrids Ticket ID: SOL-BTC-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are working with benzothiophene-chalcones, you are likely encountering "brick dust" behavior: compounds with high crystallinity (high melting point) and high lipophilicity (high LogP). The rigid benzothiophene core promotes strong


-

stacking interactions, while the planar chalcone linker increases lattice energy, resisting dissolution in aqueous media.

This guide moves beyond basic "add more DMSO" advice (which often fails due to toxicity) and provides structural, formulation, and assay-specific engineering solutions.

Module 1: Chemical & Structural Engineering (Root Cause Analysis)
Q: My 2-phenylbenzothiophene derivatives are insoluble even in 100% DMSO. How do I prepare a stock solution?

A: This is a common issue with planar, rigid scaffolds. When DMSO fails, the issue is often the crystal lattice energy being too high for the solvent to overcome.

Troubleshooting Protocol:

  • Cosolvent Systems: Switch from pure DMSO to a DMSO:Tert-butanol (1:1) mixture. Tert-butanol disrupts the extensive

    
    -stacking networks more effectively than DMSO alone for thiophene-based systems.
    
  • Heat-Sonicate Cycles:

    • Heat the vial to 45°C for 10 minutes.

    • Sonicate in a bath sonicator (35-40 kHz) for 15 minutes.

    • Critical Check: Visually inspect for "micro-needles" under a light source. If clear, aliquot immediately to prevent re-crystallization upon cooling.

Q: I am in the lead optimization phase. What structural modifications improve solubility without killing potency?

A: You must lower the LogP or disrupt the planarity.

Modification StrategyChemical RationaleEffect on SolubilityPotential Risk
Amino-alkoxy chains Introduces ionizable amines (pKa ~9). Allows salt formation (HCl, mesylate).High (allows aqueous dissolution at pH < 7).May reduce membrane permeability if too polar.
Ortho-substitution Placing a substituent (F, Me) on the chalcone B-ring ortho position twists the molecule, breaking planarity.Moderate (Lowers lattice energy).Can impact binding affinity if the pocket is narrow.
O-Glycosylation Attaching a sugar moiety (mimicking natural flavonoids).Very High (Increases hydrophilicity).Metabolic instability (hydrolysis in vivo).
Module 2: Formulation Strategies (The "Golden Standard")
Q: I need to dose animals, but the compound precipitates in saline. What is the industry standard for this scaffold?

A: For benzothiophene-chalcones, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
complexation is the gold standard. The benzothiophene core fits snugly into the hydrophobic cavity of the CD, while the hydroxyl groups on the outside ensure water solubility.

Standard Operating Procedure (SOP): Kneading Method for Inclusion Complexes This method is superior to simple physical mixing for generating stable amorphous solids.

  • Stoichiometry: Calculate a 1:1 molar ratio of Drug:HP-

    
    -CD.
    
  • Wetting: Place the HP-

    
    -CD in a mortar. Add a minimum amount of 50% Ethanol/Water (v/v) to create a thick paste.
    
  • Incorporation: Slowly add the benzothiophene-chalcone powder to the paste while grinding vigorously with a pestle.

  • Kneading: Grind continuously for 45 minutes . The paste should change texture as the inclusion complex forms (often becoming more viscous).

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Validation: Analyze via Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting peak confirms successful inclusion (amorphization).

Visual Workflow: Cyclodextrin Complexation

CD_Complexation Start Lipophilic Benzothiophene-Chalcone Mix Kneading Process (Ethanol/Water Paste) Start->Mix CD HP-beta-Cyclodextrin (Host) CD->Mix Dry Vacuum Drying (40°C, 24h) Mix->Dry Solvent Evaporation Check DSC Analysis Dry->Check Success Amorphous Complex (Water Soluble) Check->Success No Melting Peak Fail Crystalline Peak Detected Check->Fail Melting Peak Present Fail->Mix Increase Kneading Time/Temp

Figure 1: Workflow for generating and validating cyclodextrin inclusion complexes. The critical quality attribute is the disappearance of the crystalline melting point in DSC.

Module 3: Biological Assay Troubleshooting
Q: My compound crashes out in cell culture media (DMEM/RPMI) immediately after adding the DMSO stock.

A: This is "solvent shock." When a hydrophobic drug in DMSO hits the aqueous media, the rapid mixing causes immediate nucleation.

The "Serial Dilution" Fix: Do NOT add high-concentration DMSO stock directly to the cell plate.

  • Intermediate Step: Dilute your DMSO stock 1:10 into pure sterile serum (FBS) first. Serum proteins (Albumin) act as natural carriers, binding the lipophilic drug and preventing precipitation.

  • Final Step: Dilute this Serum-Drug mixture into the final media.

Q: How do I know if my IC50 values are fake due to precipitation?

A: If your dose-response curve has a Hill slope > 3.0 (extremely steep), you are likely observing precipitation, not inhibition. The compound forms aggregates that nonspecifically sequester the enzyme or kill cells via physical disruption.

Decision Matrix: Solubility Optimization

Solubility_Decision_Tree Start Solubility Issue Detected Context Identify Context Start->Context InVitro In Vitro Assay (Enzyme/Cell) Context->InVitro InVivo In Vivo Study (Animal Dosing) Context->InVivo DMSO_Check Is DMSO < 1%? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Add_BSA Add 0.1% BSA or Tween-20 to Buffer DMSO_Check->Add_BSA Yes Pre_Dilute Pre-dilute in FBS (Serum Shift) DMSO_Check->Pre_Dilute No (Cell Assay) Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SEDDS Lipid Formulation (Corn Oil/Tween) Oral->SEDDS CD_Complex HP-beta-CD Complexation IV->CD_Complex

Figure 2: Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental context.

References
  • Solubility of Benzothiophene Derivatives Vertex AI Search Result 1.1 / 1.7 "Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents." Industrial & Engineering Chemistry Research.

  • Cyclodextrin Complexation for Lipophilic Drugs Vertex AI Search Result 1.3 "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics."[1][2] MDPI.

  • Benzothiophene-Chalcone Biological Applications & Solubility Vertex AI Search Result 1.11 "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies." PubMed Central.

  • General Chalcone Formulation Strategies Vertex AI Search Result 1.6 "Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes." PubMed.

Sources

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BT-COOH-SYNTH-001 Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for Benzo[b]thiophene-2-carboxylic acid . This compound is a critical scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene in drug discovery (e.g., Raloxifene analogs).[2]

This guide addresses the two primary synthetic routes:

  • Direct Lithiation/Carboxylation (Preferred for lab-scale, high purity).[2]

  • Condensation/Cyclization (Preferred for scale-up/derivatives).[1][2]

Module 1: The Lithiation Route (Direct Carboxylation)

Context: This method utilizes the high acidity of the C-2 proton (


) relative to the C-3 proton. Treatment with n-Butyllithium (n-BuLi) generates the 2-lithio species, which traps 

.
Troubleshooting & FAQs

Q1: I am observing a significant amount of starting material (Benzo[b]thiophene) after workup, despite using 1.1 eq of n-BuLi. Why?

  • Root Cause 1: Moisture Ingress. The 2-lithiobenzo[b]thiophene intermediate is extremely moisture-sensitive. Even trace water in the THF or atmosphere will protonate the intermediate back to the starting material immediately.[2]

  • Root Cause 2: Inefficient CO2 Trapping. Bubbling gaseous

    
     can be inefficient.[1][2] The "slurry" method (pouring the lithiated species onto excess crushed dry ice) is often more reliable for trapping.
    
  • Corrective Action: Ensure THF is distilled over Na/Benzophenone or passed through an activated alumina column. Use a cannula transfer to add the reaction mixture onto fresh, crushed dry ice to maximize local

    
     concentration.[2]
    

Q2: My NMR shows a small impurity (~5-10%) that looks like a dicarboxylic acid or a C-3 substituted product.

  • The Mechanism: While C-2 is kinetically favored, dilithiation (forming 2,3-dilithiobenzo[b]thiophene) occurs if excess n-BuLi (>2.0 eq) is present or if the temperature rises above -40°C before quenching. This leads to Benzo[b]thiophene-2,3-dicarboxylic acid.

  • The Fix: Strictly control stoichiometry (1.05–1.10 eq n-BuLi) and maintain temperature at -78°C during addition.

Q3: The reaction mixture turned a deep black color. Is this normal?

  • Status: Warning. A pale yellow or orange color is typical for the 2-lithio species.[1][2] Deep black often indicates THF decomposition (ring opening) catalyzed by the organolithium at higher temperatures (

    
    ).
    
  • Corrective Action: Keep the internal temperature below -60°C during the lithiation phase.

Standard Operating Procedure (SOP): Lithiation Route
  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Solvent: Add Benzo[b]thiophene (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool to -78°C (Acetone/Dry Ice bath).

  • Lithiation: Add n-BuLi (11 mmol, 1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Keep internal temp < -70°C.[1][2]

  • Equilibration: Stir for 45 mins at -78°C.

  • Quench: Cannulate the cold solution onto an excess of crushed Dry Ice (solid

    
    ) in a separate flask.
    
  • Workup: Allow to warm to RT. Add 1M NaOH (dissolves the carboxylate). Wash with Ether (removes unreacted starting material). Acidify aqueous layer with HCl to pH 1.[1][2][3] Filter the white precipitate.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic selectivity and potential side reactions.

LithiationPathway Start Benzo[b]thiophene C2_Li 2-Lithiobenzo[b]thiophene (Kinetic Product) Start->C2_Li Fast (Alpha-proton acidity) C3_Li 3-Lithiobenzo[b]thiophene (Thermodynamic/Rare) Start->C3_Li Slow (Blocked C2 or High T) nBuLi + n-BuLi (-78°C, THF) Di_Li 2,3-Dilithio Species (Excess Base) C2_Li->Di_Li Excess n-BuLi Product Target Product: Benzo[b]thiophene-2-COOH C2_Li->Product CO2 Trap Impurity2 Impurity: Starting Material (Wet Quench) C2_Li->Impurity2 H2O (Protonation) Impurity1 Impurity: 2,3-Dicarboxylic Acid Di_Li->Impurity1 CO2 Trap CO2 + CO2 / H3O+

Caption: Reaction pathway showing the kinetic dominance of C-2 lithiation vs. potential side reactions caused by excess base or moisture.

Module 2: The Condensation Route (Fiesselmann/Cyclization)

Context: This route involves condensing 2-halobenzaldehydes with alkyl thioglycolates.[1][2] It avoids organolithiums but introduces risks of incomplete cyclization.[1][2]

Troubleshooting & FAQs

Q1: I obtained a sticky "tar" instead of a solid precipitate.

  • Root Cause: Polymerization of the thioglycolate ester or aldol condensation of the aldehyde starting material.[2] This happens if the base (e.g.,

    
     or NaOEt) concentration is too high or the temperature is ramped too quickly.[2]
    
  • Corrective Action: Use a milder base system (e.g.,

    
     in DMF) and ensure the thioglycolate is added slowly to the aldehyde/base mixture to favor the cross-reaction over self-polymerization.
    

Q2: The product has the correct mass but the wrong melting point (too low).

  • Diagnosis: You likely isolated the intermediate ester (Ethyl benzo[b]thiophene-2-carboxylate) rather than the free acid, or the uncyclized sulfide intermediate .

  • Verification: Check IR. A peak at ~1710 cm⁻¹ indicates the ester.[1][2] The acid usually appears ~1680 cm⁻¹ (broad).

  • Fix: Ensure the saponification step (NaOH/EtOH reflux) is run to completion (TLC monitoring) before acidification.

Module 3: Purification & Stability

Context: The carboxylic acid moiety at the C-2 position is electronically connected to the aromatic thiophene ring, making it susceptible to thermal decarboxylation.[2]

Stability Data Table
ParameterSpecificationRisk Factor
Melting Point 236–240°CDecarboxylation begins near MP.[1] Do not overheat during measurement.
Drying Temp < 60°C (Vacuum)Prolonged drying >100°C causes loss of

.
Recrystallization i-PrOH or EtOH/H2OAvoid high-boiling solvents (DMSO/DMF) that require high heat to remove.[1]
Storage RT, DesiccatedHygroscopic; moisture can catalyze degradation over years.[1][2]
Troubleshooting Flowchart

Troubleshooting Problem Start: Identify Issue Check1 Is Yield Low? Problem->Check1 Check2 Is Purity Low? Problem->Check2 YieldIssue1 Check Moisture/Solvent (Lithiation Route) Check1->YieldIssue1 Lithiation YieldIssue2 Check Saponification Time (Condensation Route) Check1->YieldIssue2 Fiesselmann PurityIssue1 Check for Decarboxylation (Did you dry >100°C?) Check2->PurityIssue1 Product is dark/oil PurityIssue2 Check n-BuLi Stoichiometry (Dilithiation?) Check2->PurityIssue2 Extra spots on TLC Action1 Recrystallize from i-PrOH / Water PurityIssue1->Action1 PurityIssue2->Action1

Caption: Diagnostic logic for resolving common yield and purity failures.

References

  • Regioselective Lithiation: Gribble, G. W. et al. "Lithiation of Thiophenes and Benzothiophenes."[2] The Chemistry of Heterocyclic Compounds.

  • Fiesselmann Synthesis: "Synthesis of this compound derivatives." Journal of Organic Chemistry.

  • Purification & Properties: "Purification method of benzothiophene derivatives."[1][2] Google Patents (JP4357608B2).

  • Decarboxylation Risks: "Decarboxylation of this compound."[1] Master Organic Chemistry.

  • General Protocols: "Synthesis of Benzo[b]thiophene-2-carbaldehyde (Lithiation Precursors)." MDPI Molbank.[1][2]

Sources

Technical Support Center: Benzothiophene Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support | Ticket ID: BZT-STAB-001

Introduction: The Benzothiophene Challenge

Welcome to the Benzothiophene Technical Support Hub. You are likely here because your benzothiophene scaffold—a critical pharmacophore in drugs like Raloxifene , Zileuton , and Sertaconazole —is exhibiting instability.

This is not just a storage issue; it is a thermodynamic and metabolic inevitability. The sulfur atom in the benzothiophene ring is a "soft" nucleophile prone to S-oxidation, while the C2-C3 double bond acts as a metabolic "soft spot" for Cytochrome P450 enzymes.

This guide provides root-cause analysis and remediation protocols for chemical degradation (shelf-life) and metabolic clearance (in vivo stability).

Module 1: Chemical Stability (Shelf-Life & Handling)

Issue: Compound turns yellow/brown or shows sulfoxide impurities upon storage.

Root Cause Analysis

The sulfur atom in benzothiophene has a lone pair that is susceptible to oxidative attack by atmospheric oxygen, peroxides in solvents, or UV light. This leads to the formation of benzothiophene-1-oxide (sulfoxide) and benzothiophene-1,1-dioxide (sulfone) , destroying the aromaticity of the thiophene ring and altering binding affinity.

Troubleshooting Protocol: Preventing Oxidative Degradation
Parameter Standard Protocol Why? (The Mechanism)
Solvent Choice AVOID Diethyl ether, THF, or Dioxane unless freshly distilled/inhibited.These ethers form organic peroxides over time. Peroxides act as oxidants (similar to m-CPBA), converting the thiophene sulfur to sulfoxide (

).
Atmosphere Store under Argon (Ar) , not Nitrogen (

).
Argon is heavier than air and forms a "blanket" over the solid/solution, whereas

can mix with air. This prevents autoxidation.[1]
Light Exposure Amber vials or aluminum foil wrap.[1]Benzothiophenes can undergo [2+2] photocycloaddition or photo-oxidation under UV light (

), leading to dimerization or ring-opening products.
Workup pH Maintain neutral or slightly basic pH.Acidic conditions can protonate the sulfur or activate the C2-C3 bond for electrophilic attack.
FAQ: Chemical Stability

Q: My LC-MS shows a peak at M+16 and M+32. What happened? A: You have S-oxidation.[1][2] M+16 is the sulfoxide; M+32 is the sulfone. This often happens if the compound was dissolved in non-degassed solvents or exposed to light for >24 hours.

  • Fix: Re-purify using a silica column flushed with 1% triethylamine (to neutralize acid sites) and store the solid at -20°C under Argon.

Module 2: Metabolic Stability (In Vivo / Microsomal Stability)

Issue: High clearance (


) in Liver Microsomes (RLM/HLM). The compound is metabolized too quickly to be a drug.
Root Cause Analysis: The "Metabolic Soft Spot"

In biological systems, Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) target the benzothiophene ring.

  • S-Oxidation: Direct attack on the sulfur.

  • Epoxidation (Arene Oxide): The C2-C3 bond is electron-rich (similar to an enol ether). CYPs epoxidize this bond, leading to ring opening or glutathione conjugation. This is the primary cause of high clearance.

Strategic Protocol: Structural Modification (SAR)

To increase metabolic stability, you must electronically deactivate the thiophene ring or sterically block the reactive sites.

Strategy A: Blocking the C2/C3 Positions

The C2 and C3 positions are the most reactive.

  • Action: Substitute Hydrogen at C2/C3 with Fluorine (-F) , Chlorine (-Cl) , or Trifluoromethyl (-CF_3) .

  • Mechanism: These are Electron-Withdrawing Groups (EWGs). They pull electron density away from the ring, making it less attractive to the electrophilic heme iron of CYP450 enzymes.

  • Note: A Methyl group (-CH3) at C2 blocks the site but is electron-donating, which might actually activate the ring for oxidation elsewhere. Halogens are preferred for stability.

Strategy B: Scaffold Hopping (Bioisosteres)

If the benzothiophene core is too unstable, switch to a bioisostere that retains geometry but lowers electron density.

  • Alternative: Benzofuran (less aromatic, but O is less prone to oxidation than S) or Indole (if N-H is tolerated).

Visualization: Metabolic Degradation Pathways

The following diagram illustrates how CYP450 enzymes degrade the benzothiophene core and where to intervene.

Benzothiophene_Metabolism BT Benzothiophene (Parent) S_Ox S-Oxidation (Sulfoxide/Sulfone) BT->S_Ox CYP450 / [O] Epox C2-C3 Epoxidation (Arene Oxide) BT->Epox CYP450 (Major Path) Stable Stabilized Analog (C2-F / C2-CF3) BT->Stable SAR Modification (Block C2/C3) RingOpen Ring Opening / Toxic Metabolites Epox->RingOpen Hydrolysis/GSH Stable->Epox Blocked

Caption: Figure 1. Metabolic liabilities of benzothiophene. Red paths indicate degradation; Green path indicates stabilization strategy via C2/C3 blocking.

Module 3: Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose stability issues in your specific experiment.

Troubleshooting_Tree Start Identify Problem Color Color Change / Impurity in NMR Start->Color Clearance High Metabolic Clearance (Microsomes) Start->Clearance CheckSolv Check Solvent: Is it Ether/THF? Color->CheckSolv CheckPos Is C2 or C3 Unsubstituted? Clearance->CheckPos Peroxides Cause: Peroxides Action: Use Fresh Solv/Argon CheckSolv->Peroxides Yes Light Cause: Photodegradation Action: Amber Vials CheckSolv->Light No Block Action: Add F, Cl, or CF3 at C2/C3 CheckPos->Block Yes Lipophilicity Action: Lower LogP (Add Polar Groups) CheckPos->Lipophilicity No (Already Substituted)

Caption: Figure 2. Diagnostic decision tree for identifying and resolving benzothiophene stability issues.

References

  • Metabolic Activation Mechanisms: Evans, D. C., et al. (2005). "In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety."[3] Chemico-Biological Interactions.

  • SAR & Stabilization Strategies: Liu, H., et al. (2005). "Structure-Activity Relationship Studies of Benzothiophene Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry.

  • Oxidative Chemistry: Treiber, A., et al. (1997). "Chemical and Biological Oxidation of Thiophene Derivatives." Journal of the American Chemical Society.

  • General Heterocyclic Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1]

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic routes to this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency and reproducibility of your synthetic endeavors.

Section 1: Troubleshooting Common Issues in Palladium-Catalyzed Benzothiophene Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways to construct the benzothiophene core, primarily through cross-coupling and C-H activation strategies. However, these reactions are not without their challenges. This section addresses the most frequently encountered problems in a question-and-answer format.

FAQ 1: Low or No Yield in Suzuki-Miyaura Coupling for C2-Arylation

Question: I am attempting a Suzuki-Miyaura coupling to synthesize a 2-arylbenzothiophene derivative, but I'm observing very low yields. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common hurdle. The issue often lies in a suboptimal interplay between the catalyst, ligand, base, and solvent. A systematic approach to optimization is crucial.[1]

Underlying Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these stages will stall the reaction. The choice of each reaction component is critical to ensure a smooth progression through the cycle.

Troubleshooting Workflow:

Troubleshooting_Suzuki_Coupling cluster_start cluster_catalyst Catalyst & Ligand cluster_reagents Reagents & Conditions cluster_solution Solutions start Low Yield Observed catalyst 1. Catalyst/Ligand Integrity - Is the Pd source active? - Is the phosphine ligand oxidized? start->catalyst Initial Check ligand_choice 2. Ligand Choice - Steric/electronic properties match? catalyst->ligand_choice solution_catalyst Use pre-catalysts (e.g., Buchwald type). Use fresh, air-stable ligands (e.g., dialkylbiaryl phosphines). catalyst->solution_catalyst base 3. Base Selection - Strength and solubility appropriate? ligand_choice->base solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) for challenging substrates. ligand_choice->solution_ligand boronic_acid 4. Boronic Acid Stability - Prone to protodeboronation? base->boronic_acid solution_base Switch to a stronger or more soluble base (e.g., Cs2CO3, K3PO4). base->solution_base solvent 5. Solvent Choice - Degassed? Anhydrous? boronic_acid->solvent solution_boronic Use boronic esters (pinacol, MIDA) or trifluoroborates. boronic_acid->solution_boronic solution_solvent Ensure rigorous degassing and use of anhydrous solvents. solvent->solution_solvent

Caption: Systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Detailed Optimization Strategy:

ParameterCommon IssueRecommended Action & Rationale
Palladium Source Inefficient in-situ reduction of Pd(II) to active Pd(0). Degradation of Pd(0) sources like Pd₂(dba)₃ over time.Use modern Buchwald-type precatalysts which reliably form the active catalytic species. If using Pd(OAc)₂, ensure conditions are suitable for its reduction.
Ligand Phosphine ligands can be oxidized by trace oxygen, inhibiting coordination to palladium. Inappropriate steric or electronic properties for the specific substrates.Use fresh, air-stable ligands such as dialkylbiaryl phosphines. For sterically hindered substrates, bulky ligands like SPhos or XPhos can promote reductive elimination. For electron-rich aryl halides, electron-rich ligands can facilitate oxidative addition.[2]
Base Insufficient strength or solubility of the base can stall the transmetalation step.Screen different bases. Cs₂CO₃ and K₃PO₄ are often effective. The choice of base can also be influenced by the solvent.[3]
Solvent Presence of oxygen can lead to catalyst deactivation and homocoupling side products.Thoroughly degas the solvent. Common solvent systems include THF/H₂O or dioxane.[3] For some reactions, DMSO can be highly effective.[4]
Boronic Acid/Ester Prone to protodeboronation, especially with heteroaryl substrates.Use freshly recrystallized boronic acids. For substrates prone to this side reaction, consider more stable derivatives like pinacol esters or MIDA boronates.
Temperature Suboptimal temperature can lead to a sluggish reaction or catalyst decomposition.If the reaction is slow, a moderate increase in temperature may help. However, excessive heat can accelerate catalyst degradation.

Experimental Protocol Example: Optimized Suzuki-Miyaura Coupling

In a representative procedure, a reaction vessel is charged with benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), a suitable phosphine ligand (e.g., SPhos, 1.2 mmol), and a base such as Cs₂CO₃ (3.9 g, 12.0 mmol).[3] The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF/H₂O mixture or DMSO) is added, and the mixture is heated at a predetermined temperature (e.g., 80-100 °C) for a specified time.[1][3] Progress is monitored by TLC or LC-MS.

FAQ 2: Catalyst Deactivation and Blackening of the Reaction Mixture

Question: My palladium-catalyzed reaction mixture is turning black, and the reaction has stopped. What is happening and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation through agglomeration of Pd(0) species. This is often irreversible and halts the catalytic cycle.

Underlying Causality: The active Pd(0) species in the catalytic cycle is typically a coordinatively unsaturated 14-electron complex. If the concentration of this species is too high, or if it is not sufficiently stabilized by ligands, it can aggregate into inactive palladium nanoparticles or bulk metal.

Preventative Measures:

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1). The ligand stabilizes the Pd(0) center and prevents aggregation.

  • Choice of Ligand: Bulky, electron-donating ligands, such as the Buchwald-type biarylphosphines, are excellent at stabilizing the monomeric Pd(0) species.

  • Controlled Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes promote aggregation. It is often better to optimize other parameters before significantly increasing the catalyst amount.

  • Temperature Control: High temperatures can accelerate the rate of catalyst decomposition. Maintain the reaction at the lowest effective temperature.

  • Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.

Section 2: Navigating Alternative Catalytic Systems

While palladium is a workhorse, other transition metals and catalytic paradigms offer unique advantages for specific benzothiophene syntheses.

FAQ 3: When should I consider a copper catalyst instead of palladium?

Question: I'm working on a C-S bond formation to construct the benzothiophene ring. When would a copper-based system be preferable to a palladium-based one?

Answer: Copper catalysts, particularly in Ullmann-type reactions, can be a cost-effective and efficient alternative to palladium, especially for certain transformations.[5]

Comparative Analysis: Palladium vs. Copper

FeaturePalladium-Catalyzed SystemsCopper-Catalyzed Systems
Cost Generally higher cost.More economical.
Reaction Types Excellent for cross-coupling (Suzuki, Heck, Sonogashira) and C-H activation.Primarily used for Ullmann-type C-S and C-N bond formations.
Ligands Often require sophisticated and expensive phosphine ligands.Can often be used with simpler, less expensive ligands like 1,10-phenanthroline or even without ligands in some cases.[6]
Reaction Conditions Can often be run under milder conditions.Typically require higher temperatures.[5]
Functional Group Tolerance Generally very high tolerance.Can be sensitive to certain functional groups.

When to Choose Copper:

  • Cost-Sensitive Syntheses: For large-scale production, the lower cost of copper catalysts can be a significant advantage.

  • Specific Ullmann Couplings: For reactions like the coupling of a thiol with an aryl halide to form a diaryl sulfide precursor to benzothiophene, copper catalysis is a classic and reliable method.

  • Domino Reactions: Copper can be effective in domino reactions involving C-S bond formation followed by cyclization.

FAQ 4: My reaction is sensitive to transition metals. Are there metal-free options?

Question: My substrate contains functional groups that are incompatible with palladium or copper. What are the viable metal-free alternatives for benzothiophene synthesis?

Answer: Yes, several metal-free strategies have been developed, which are particularly useful for synthesizing highly functionalized benzothiophenes where transition metal catalysis might be problematic.

Prominent Metal-Free Approaches:

  • Base-Promoted Cyclizations: Certain precursors can undergo intramolecular cyclization promoted by a strong base. For instance, a base-catalyzed propargyl–allenyl rearrangement followed by cyclization offers an efficient route.[4] The choice of base is critical, with organic bases like DBU often showing superior performance over inorganic bases in these systems.[7]

  • Iodine-Catalyzed Reactions: Iodine can catalyze cascade reactions of substituted thiophenols with alkynes under solvent-free conditions, providing an economical and green route to benzothiophenes.[6]

  • Photoredox Catalysis: Visible-light photoredox catalysis using organic dyes like eosin Y can initiate radical annulation processes to form the benzothiophene ring under very mild conditions, avoiding the need for transition metals and high temperatures.[6][8]

Decision Logic for Catalyst Selection:

Catalyst_Selection start Goal: Synthesize Benzothiophene Derivative q1 Cross-coupling or C-H Activation? start->q1 q3 Cost a major factor? q1->q3 No (e.g., intramolecular cyclization) pd_cat Palladium Catalysis (e.g., Suzuki, Heck) q1->pd_cat Yes q2 Metal-sensitive substrate? q2->pd_cat No metal_free Metal-Free Methods (Base, Iodine, Photocatalysis) q2->metal_free Yes q3->q2 No cu_cat Copper Catalysis (e.g., Ullmann) q3->cu_cat Yes

Caption: Decision tree for initial catalyst system selection.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and robust catalytic approach to benzothiophene synthesis.

Protocol: Palladium-Catalyzed C-H Activation/Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is adapted from a procedure for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a method that avoids the pre-functionalization of the benzothiophene core.[4]

Materials:

  • Benzo[b]thiophene 1,1-dioxide substrate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Pyridine as a base

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add benzo[b]thiophene 1,1-dioxide (0.1 mmol, 1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (0.3 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol%), Cu(OAc)₂ (0.4 mmol, 4.0 equiv), and pyridine (0.3 mmol, 3.0 equiv).[4]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 20 hours.

  • Workup:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene 1,1-dioxide.

Self-Validation: The success of this reaction relies on the synergistic action of the components. The Pd(II) catalyst is crucial for the C-H activation step.[4] Cu(OAc)₂ acts as the oxidant to regenerate the active Pd(II) species, and pyridine serves as a base. The absence of any of these components will result in no or very low yield of the desired product, confirming their essential roles in the catalytic cycle.

References

  • Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]

  • ACS Publications. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Refinement of protocols for synthesizing 3-substituted benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BBT-SYNTH-03

Introduction: The "C3 Paradox"

Welcome to the technical support hub for benzothiophene synthesis. If you are here, you are likely facing the "C3 Paradox" : The C3 position of benzo[b]thiophene is electronically nucleophilic but sterically and kinetically difficult to access selectively compared to the C2 position.

While C2 is easily functionalized via lithiation (pKa ~32), C3 requires electrophilic interception or specific cyclization strategies. This guide refines the two most robust protocols for accessing 3-substituted scaffolds: Electrophilic Iodocyclization (for versatile intermediates) and Palladium-Catalyzed Annulation (for direct complexity).

Tier 1: Strategic Route Selection

Before mixing reagents, confirm you are using the correct pathway for your target moiety.

Decision Matrix: Which Route?

RouteSelection Start Target: 3-Substituted Benzo[b]thiophene Q1 Is the 3-substituent a Halogen (I/Br)? Start->Q1 Q2 Is the 3-substituent an Aryl/Alkyl group? Q1->Q2 No RouteA PROTOCOL A: Iodocyclization (Best for subsequent coupling) Q1->RouteA Yes RouteB PROTOCOL B: Larock Annulation (Direct assembly) Q2->RouteB Direct Assembly Preferred RouteC PROTOCOL C: C-H Activation (Late-stage functionalization) Q2->RouteC Scaffold Already Exists

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target functionality.

Tier 2: Protocol Execution & Optimization

Protocol A: Electrophilic Iodocyclization of o-Alkynylthioanisoles

Best for: Creating 3-iodo intermediates for Suzuki/Sonogashira coupling. Mechanism: 5-endo-dig cyclization followed by demethylation.

The Workflow
  • Precursor Synthesis: React o-iodothioanisole with a terminal alkyne (Sonogashira conditions) to generate the o-alkynylthioanisole.

  • Cyclization:

    • Reagents:

      
       (1.2 equiv), NaHCO
      
      
      
      (2.0 equiv).
    • Solvent: CH

      
      CN (Anhydrous).
      
    • Conditions: Room Temperature, 12–24 h.

    • Workup: Quench with sat. Na

      
      S
      
      
      
      O
      
      
      (removes excess iodine).
Troubleshooting Guide (Protocol A)
SymptomProbable CauseCorrective Action
Product is 2-substituted, not 3. Incorrect Mechanism. You likely performed a base-mediated cyclization without the electrophile (

), leading to simple 5-endo-dig closure to the C2-anion.
Ensure

is present.
The iodine is not just a catalyst; it is the electrophile that drives the attack to C3.
Low Yield (<40%). Incomplete Demethylation. The methyl group on sulfur must be removed (usually by iodide attack) to aromatize.Add nucleophile. If the reaction stalls, add NaI (0.5 equiv) to facilitate the S-Me cleavage step. Switch solvent to DMF to increase nucleophilicity.
Starting Material Remains. Electronic Deactivation. Electron-deficient alkynes react slower.Heat. Increase temperature to 60°C. If using electron-poor alkynes, switch to electrophiles like ICl (more reactive than

).
Protocol B: Modified Larock Heteroannulation

Best for: Direct synthesis of 3-aryl/alkyl benzo[b]thiophenes from o-iodothioanisole. Challenge: Sulfur poisoning of the Palladium catalyst.

The Workflow
  • Reagents: o-Iodothioanisole (1.0 equiv), Internal Alkyne (1.5 equiv).

  • Catalyst System: Pd(OAc)

    
     (5 mol%), DPhos  or XPhos  (10 mol%). Note: Standard PPh
    
    
    
    often fails due to sulfur displacement.
  • Base: Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DMF, 100°C.

Mechanistic Visualization (Larock Pathway)

LarockMechanism Step1 Oxidative Addition (Pd(0) inserts into C-I) Step2 Alkyne Coordination (Displaces Ligand) Step1->Step2 Step3 Migratory Insertion (Regioselectivity Step) Step2->Step3 Step4 S-Attack on Pd (Palladacycle) Step3->Step4 Step5 Reductive Elimination (C-S Bond Formation) Step4->Step5

Figure 2: The critical path for Pd-catalyzed annulation. Step 2 is where sulfur poisoning typically halts the cycle.

Troubleshooting Guide (Protocol B)
SymptomProbable CauseCorrective Action
"Pd Black" precipitates immediately. Catalyst Poisoning. The thioether sulfur is coordinating to Pd, displacing ligands and causing aggregation.Upgrade Ligand. Switch from PPh

to bulky, electron-rich ligands like XPhos or t-Bu

P
. These resist displacement by sulfur.
Regioselectivity is poor (Mixture of isomers). Steric/Electronic Mismatch. The alkyne insertion (Step 3) is governed by steric clash with the ligand.Bulky Substituents. Place the larger group on the alkyne distal to the entering aryl group. Use DPhos to enforce steric control.
Reaction stalls at 50% conversion. Iodide Inhibition. Accumulation of Iodide ions can inhibit the cationic Pd pathway.Add Silver. Add Ag

CO

(1.0 equiv) to sequester iodide as AgI, keeping the Pd center cationic and active.

Tier 3: Advanced Diagnostics (FAQs)

Q1: Why can't I just use Friedel-Crafts acylation to get the 3-substituent?

A: You can, but it is messy. While C3 is the preferred site for Electrophilic Aromatic Substitution (EAS), the reactivity difference between C2 and C3 in benzo[b]thiophene is not as large as in indole.

  • Result: You often get a mixture of C3 (major) and C2 (minor) products.

  • Purification: Separating these isomers is notoriously difficult by standard chromatography.

  • Better Alternative: The Iodocyclization (Protocol A) is regioconvergent—it forces the substituent to the 3-position via the 5-endo-dig mechanism.

Q2: My cross-coupling on 3-iodobenzo[b]thiophene is failing. Why?

A: The "Thiophene Effect." Even after the ring is formed, the sulfur atom can still poison Pd catalysts during subsequent Suzuki/Sonogashira couplings.

  • The Fix: Use Pd(dppf)Cl

    
      or Pd
    
    
    
    (dba)
    
    
    /SPhos
    . The bidentate ligand (dppf) or the bulky biaryl phosphine (SPhos) prevents the sulfur from chelating the metal center.
Q3: How do I confirm the regiochemistry without X-ray?

A: Use HMBC NMR .

  • C3-Substituted: Look for a correlation between the C2-proton (singlet, ~7.4 ppm) and the quaternary carbons of the benzene ring.

  • C2-Substituted: The C3-proton (singlet, ~7.5 ppm) will show a strong correlation to the benzene ring carbons and the substituent at C2.

  • Quick Check: In C3-substituted systems, the remaining proton is at C2. In

    
    H NMR, C2-H often appears as a sharp singlet. In C2-substituted systems, the C3-H often shows long-range coupling (broad singlet or doublet).
    

Data Summary: Method Comparison

FeatureIodocyclization (Protocol A)Larock Annulation (Protocol B)C-H Activation
Regiocontrol Excellent (>99:1) Good (Ligand dependent)Moderate (Substrate dependent)
Functional Group Tolerance High (Esters, Nitriles OK)Moderate (Base sensitive)Low (Directing group needed)
Scalability High (Gram scale easy)Moderate (Cost of Pd)High
Atom Economy Low (Loss of Me, consumption of

)
HighHighest

References

  • Larock, R. C., et al. (2002).[1] "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes." The Journal of Organic Chemistry. Link

  • Gabriele, B., et al. (2012).[2] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." The Journal of Organic Chemistry. Link

  • Zhang, J., et al. (2021). "Electrochemical Synthesis of 3-Sulfonylbenzo[b]thiophenes." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Link

  • Procter, D. J., et al. (2017). "Regioselective synthesis of C3 alkylated and arylated benzothiophenes via S-oxide activation." Nature Communications. Link

Sources

Technical Support Center: Enhancing Metabolic Stability of Benzo[b]thiophene-2-carboxamide Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the pharmacokinetic properties of benzo[b]thiophene-2-carboxamide antagonists. This scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a wide array of diseases, including cancer, inflammation, and neurological disorders[1][2][3][4]. However, achieving desirable in vivo exposure and efficacy is often hampered by metabolic liabilities inherent to the scaffold.

This document provides a curated collection of frequently asked questions, in-depth troubleshooting guides for common experimental hurdles, and detailed protocols to help you diagnose and resolve metabolic stability issues, thereby accelerating your lead optimization campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic "soft spots" of the benzo[b]thiophene-2-carboxamide scaffold?

Answer: The benzo[b]thiophene-2-carboxamide core has two primary sites susceptible to metabolic transformation:

  • The Benzo[b]thiophene Ring System: The electron-rich thiophene sulfur is a common target for oxidation by Cytochrome P450 (CYP) enzymes. This can lead to the formation of sulfoxides, which may be reactive intermediates capable of covalently binding to proteins[5][6][7]. The aromatic rings (both the benzene and thiophene portions) are also susceptible to direct hydroxylation by CYPs.

  • The Carboxamide Linker: The amide bond can be susceptible to hydrolysis by various amidase and protease enzymes present in plasma and liver fractions, leading to cleavage of the molecule into two inactive fragments[8][9].

Q2: Which enzyme superfamilies are most commonly implicated in the metabolism of these compounds?

Answer: Cytochrome P450 (CYP) enzymes are the principal drivers of Phase I metabolism for this class of compounds. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C9 have been identified as being responsible for metabolizing thiophene-containing drugs[5][6][10]. While CYPs are dominant, other enzyme systems should not be overlooked, especially if microsomal stability is high but hepatocyte clearance is observed. These can include Flavin-containing Monooxygenases (FMOs) for S-oxidation and various hydrolases for amide cleavage.

Q3: What is the fundamental difference between using liver microsomes and hepatocytes for stability assays, and when should I use each?

Answer: The choice of in vitro system is critical for correctly identifying metabolic pathways.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes (primarily CYPs and FMOs) and some Phase II enzymes (like UGTs). They are cost-effective, high-throughput, and excellent for identifying CYP-mediated metabolic liabilities[11]. Use microsomes for initial screening of large numbers of compounds.

  • Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors, including cytosolic enzymes (e.g., Aldehyde Oxidase) and a complete set of Phase I and Phase II pathways[11]. Use hepatocytes when you suspect non-CYP metabolism, need to investigate Phase II conjugation, or when your compound is highly stable in microsomes.

Visual Guide 1: Common Metabolic Pathways

The following diagram illustrates the primary metabolic routes for a generic benzo[b]thiophene-2-carboxamide structure. Identifying which of these pathways is dominant for your compound is the first step toward targeted structural modification.

cluster_0 Parent Compound cluster_1 Phase I Metabolites Parent Benzo[b]thiophene-2-carboxamide (Lead Compound) S_Oxide Thiophene S-Oxide Parent->S_Oxide CYPs, FMOs Hydroxylation Aromatic Hydroxylation (Ring A or B) Parent->Hydroxylation CYPs Hydrolysis Amide Hydrolysis Products Parent->Hydrolysis Amidases / Proteases

Caption: Primary Phase I metabolic pathways affecting the scaffold.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during in vitro ADME studies and provides a logical framework for their resolution.

Problem 1: My compound shows very high clearance in human liver microsomes (HLM).
  • Question: The calculated intrinsic clearance (Clint) is high, and the half-life (T½) is very short (< 10 minutes). Where do I start?

  • Answer & Recommended Actions: This result points to rapid, likely CYP-mediated, metabolism. The key is to determine the site of this rapid metabolism.

    • Verify Assay Integrity: First, ensure your assay controls performed as expected. The high-clearance positive control (e.g., Verapamil, Testosterone) should show high clearance, and the negative control (incubated without the NADPH cofactor) should show minimal compound loss. If the negative control also shows significant loss, your compound may be chemically unstable in the buffer or binding non-specifically to the plasticware.

    • Pinpoint the Metabolic Soft Spot: The most probable causes are oxidation of the thiophene ring or metabolism on a labile substituent elsewhere on the molecule.

      • Action: Perform a "Metabolite Identification" (MetID) study. Incubate the compound with microsomes at a higher concentration and for a short period, then analyze the supernatant by high-resolution LC-MS/MS to identify the mass of the generated metabolites. A "+16 Da" metabolite strongly suggests an oxidation event (either S-oxidation or hydroxylation).

    • Implement Structural Modifications: Once the site is confirmed, use medicinal chemistry strategies to block the pathway. (See Table 1 for examples).

Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
  • Question: My compound's half-life in HLM is >60 minutes, but in a hepatocyte assay, it disappears rapidly. What does this discrepancy mean?

  • Answer & Recommended Actions: This is a classic diagnostic scenario. It strongly suggests that your compound is being metabolized by enzymes that are either absent or not fully active in microsomes[11].

    • Consider Non-Microsomal Pathways: The likely culprits are cytosolic enzymes (like Aldehyde Oxidase, AO) or robust Phase II conjugation pathways (like UGT-mediated glucuronidation) that are fully intact in hepatocytes.

    • Diagnose the Pathway:

      • Action (AO): If your structure contains a nitrogen-containing heterocycle that can be oxidized, test its stability in a cytosolic fraction or with a specific AO inhibitor (e.g., Raloxifene) in the hepatocyte assay.

      • Action (Phase II): Perform the hepatocyte assay with and without UDPGA (the cofactor for UGT enzymes). If clearance is significantly reduced in the absence of UDPGA, glucuronidation is a major pathway. A MetID study in hepatocytes will be crucial to confirm the formation of conjugated metabolites.

Problem 3: My racemic compound has moderate stability, but in vivo exposure is negligible.
  • Question: The racemate's half-life is around 30 minutes, which seems acceptable for initial studies, but we see no exposure in rats. Why?

  • Answer & Recommended Actions: You may be observing enantiomer-specific metabolism, a common pitfall when testing racemic mixtures[12]. The overall stability of a racemate can be highly misleading if the two enantiomers have very different metabolic profiles.

    • The Underlying Issue: It is highly probable that one enantiomer is the active pharmacophore but is metabolically unstable, while the inactive enantiomer is very stable. The non-chiral LC-MS/MS method measures the disappearance of the total drug concentration, averaging out the two rates and masking the rapid clearance of the active molecule[12].

    • Action:

      • Perform Chiral Separation: Use chiral chromatography (SFC or HPLC) to resolve the two enantiomers.

      • Test Enantiomers Individually: Re-run the microsomal or hepatocyte stability assay on each pure enantiomer. This will give you the true metabolic fate of the active compound and guide whether a chemistry effort is needed to stabilize it.

Problem 4: My compound is extremely stable, and I cannot measure a reliable clearance value.
  • Question: The percent remaining is >85% after 60 minutes in microsomes and 4 hours in hepatocytes. How can I differentiate between highly stable compounds?

  • Answer & Recommended Actions: This is a good problem to have, but it requires more sensitive assay systems to accurately predict in vivo clearance. Standard assays are not designed for these "low-clearance" compounds[13].

    • Extend the Incubation: The enzyme activity in standard systems degrades over time. You need a model that maintains metabolic competence for longer periods.

    • Action - Select an Appropriate Model:

      • Plated Hepatocytes: Using a sandwich-culture format, hepatocytes can remain viable and metabolically active for 24-48 hours, allowing for a more accurate measurement of slow turnover[13].

      • Hepatocyte Relay Method: This method involves incubating the compound with a batch of suspended hepatocytes for 4 hours, centrifuging, and then transferring the supernatant (containing the remaining parent drug) to a fresh batch of hepatocytes for another 4 hours. This can extend the effective incubation time significantly[13].

      • Co-culture Systems (e.g., HepatoPac): These commercially available systems culture hepatocytes with stromal cells, which helps maintain liver-like function for several days, providing the most sensitive matrix for measuring very low clearance rates.

Visual Guide 2: Troubleshooting Workflow

Use this decision tree to diagnose and address common metabolic stability issues encountered during your experiments.

Start Start: High In Vitro Clearance Observed Microsomes Is compound unstable in microsomes? Start->Microsomes Hepatocytes Is compound unstable in hepatocytes? Microsomes->Hepatocytes No MetID Action: Perform Metabolite ID (Microsomes) Microsomes->MetID Yes PhaseII Hypothesis: Phase II or non-CYP metabolism is likely Hepatocytes->PhaseII Yes Racemate Is the compound a racemate? Hepatocytes->Racemate No (Compound is stable) Block Action: Block metabolic site via medicinal chemistry MetID->Block End Resolution: Metabolic liability identified Block->End HepMetID Action: Perform Metabolite ID (Hepatocytes). Test with inhibitors/cofactors. PhaseII->HepMetID HepMetID->Block Separate Action: Perform chiral separation. Test each enantiomer. Racemate->Separate Yes Racemate->End No Separate->End

Caption: A decision tree for troubleshooting metabolic instability.

Strategies for Improving Metabolic Stability

Once a metabolic liability has been identified, the following structural modification strategies can be employed. The goal is to block the metabolic site without negatively impacting the compound's target potency or introducing new liabilities.

Liability Strategy Rationale & Causality Example Modification
Aromatic Hydroxylation Steric Hindrance / Electronic DeactivationIntroducing a bulky group near the metabolic site can physically block the enzyme's active site. Alternatively, adding an electron-withdrawing group (EWG) makes the ring less electron-rich and thus less favorable for electrophilic attack by CYPs[8].Replace a hydrogen with a fluorine (F), chlorine (Cl), or cyano (CN) group at or near the site of hydroxylation.
Thiophene S-Oxidation Electronic DeactivationSimilar to aromatic rings, making the thiophene ring more electron-deficient reduces its susceptibility to oxidation by CYPs[14].Add an EWG (e.g., -CF3, -CN, -SO2Me) to the attached benzo ring.
Amide Hydrolysis Steric Hindrance / Bioisosteric ReplacementIncreasing steric bulk near the amide bond can hinder access by hydrolytic enzymes. Replacing the amide with a non-hydrolyzable group that maintains the key binding interactions is also a powerful strategy[8].Convert a secondary amide (-NH-) to a tertiary amide (-N(CH3)-). Replace the amide with a bioisostere like a reverse amide or a stable five-membered heterocycle.
Metabolism at Alkyl Groups Introduction of Heteroatoms / DeuterationMetabolism at terminal methyl or methylene groups is common. Replacing a -CH2- with an oxygen or nitrogen can block metabolism at that site. Replacing C-H bonds with stronger C-D (deuterium) bonds (Kinetic Isotope Effect) can slow the rate of CYP-mediated bond cleavage[15].Convert a methoxy group (-OCH3) to a difluoromethoxy group (-OCF2H). Replace metabolically labile hydrogens with deuterium.

Table 1: Summary of Medicinal Chemistry Strategies

Key Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining metabolic stability.

Objective

To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of a test compound upon incubation with pooled human liver microsomes (HLM) and an NADPH-regenerating system.

Materials & Reagents
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL).

  • Positive Control: Verapamil (high clearance), 1 mM in DMSO.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution A (NADPH Regeneration System): Contains NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase in buffer.

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., 100 nM Labetalol).

  • Instrumentation: LC-MS/MS system.

Experimental Workflow

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Prepare Master Mix: On the day of the experiment, thaw microsomes and reagents on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Set up Incubation Plate: Prepare a 96-well plate. For each compound, you will have:

    • Test Wells (+NADPH): For time points 0, 5, 15, 30, 60 min.

    • Control Well (-NADPH): One well for the 60 min time point to check for non-CYP degradation.

  • Pre-incubation: Add the microsome master mix to all wells. Add buffer to the "-NADPH" control well. Add Cofactor Solution A to all "+NADPH" wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) to all wells to start the reaction.

  • Time Points & Quenching: At each designated time point (0, 5, 15, 30, 60 min), transfer an aliquot from the incubation plate to a separate 96-well plate containing the cold Quenching Solution. The "0 min" sample should be taken immediately after adding the compound.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method that quantifies the peak area of the parent compound relative to the internal standard.

Data Analysis & Acceptance Criteria
  • Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize all values to the 0 min time point, which is set to 100%.

  • Determine Half-Life (T½): Plot the natural log (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • T½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg) = (0.693 / T½) * (1 / [Microsome Concentration in mg/mL]) * 1000

  • Acceptance Criteria:

    • The T½ of the positive control (Verapamil) must be within the laboratory's established range (e.g., 5-15 min).

    • The % remaining of the test compound in the "-NADPH" control well at 60 minutes should be >85% to ensure the observed loss is cofactor-dependent.

References

  • Development of New Benzo[ b ]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - OpenScience.ink.
  • Benzo[b]thiophene-2-carbaldehyde - ResearchGate.
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
  • An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed.
  • Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists.
  • Metabolic Stability - Frontage Laboratories.
  • Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed.
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed.
  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH.
  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino] - ACS Publications.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - SciSpace.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC.
  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed.
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 | Chemical Research in Toxicology - ACS Publications.

Sources

Technical Support Center: Scale-Up of Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Production Mandate

Welcome to the Technical Support Hub. You are likely here because your bench-scale synthesis of Benzo[b]thiophene-2-carboxylic acid (BTCA) is failing to meet critical quality attributes (CQA) or safety standards upon scaling to the kilogram/pilot range.

This guide addresses the Fiesselmann-type condensation route, specifically the reaction between 2-chlorobenzaldehyde and ethyl thioglycolate (or thioglycolic acid), followed by saponification. This is the industry-preferred route over organolithium methods (too hazardous at scale) or oxidation methods (poor atom economy).

Module 1: Reaction Initiation & Exotherm Management

Context: The initial step involves a Nucleophilic Aromatic Substitution (


) followed by a Knoevenagel condensation. This reaction is exothermic and sensitive to base addition rates.
Q1: The reactor temperature spikes uncontrollably upon adding the base. How do I control the exotherm?

Diagnosis: You are likely adding the base (typically


 or 

for lab scale, but NaOEt/EtOH or KOH/DMSO for production) as a bolus solid or rapid slurry. The Fix:
  • Switch to Dosing: Do not add solid base to the reactor. Prepare a slurry or solution of the base.

  • Jacket Delta: Maintain a

    
     (difference between reactor internal temp and jacket temp) of 
    
    
    
    .
  • Feed Control: Use a gravimetric feed controlled by the internal temperature. If

    
     rises 
    
    
    
    above setpoint, the feed pump must auto-stop.
Q2: The reaction mixture has turned into a solid, unstirrable puck. What happened?

Diagnosis: "Crash-out" of the intermediate (ethyl 2-carboxy-benzo[b]thiophene) or inorganic salts (


) due to insufficient solvent volume or incorrect solvent choice.
The Fix: 
  • Solvent Ratio: Ensure a minimum solvent volume of 5-7 L/kg of limiting reagent.

  • Solvent Switch: If using DMF (Dimethylformamide), switch to DMSO (Dimethyl sulfoxide) . DMSO has higher solubility for the polar intermediates and better thermal stability for this specific cyclization.

  • Agitation: Use a hydrofoil impeller (axial flow) rather than a Rushton turbine (radial flow) to maintain suspension of the heavy inorganic salts.

Module 2: Reaction Monitoring & Conversion

Context: Ensuring the cyclization is complete before triggering saponification is critical to avoid "homo-coupling" side products.

Q3: HPLC shows a persistent impurity at RRT 0.95. It won't disappear even with longer reaction times.

Diagnosis: This is likely the disulfide dimer of the thioglycolate or an uncyclized aldol intermediate. The Fix:

  • Inert Atmosphere: Thiols oxidize rapidly. Ensure the reactor is purged with

    
     to 
    
    
    
    before charging thioglycolate.
  • Stoichiometry Check: The thioglycolate should be in slight excess (1.05 – 1.10 eq). If it oxidizes to the disulfide, it becomes inactive, leaving unreacted 2-chlorobenzaldehyde.

  • Temperature Bump: The cyclization step (

    
    ) often requires a higher activation energy than the initial condensation. If the intermediate stalls, raise the reactor temperature to 80–90°C  for 1 hour.
    
Q4: Can I telescope the saponification (hydrolysis) step in the same pot?

Answer: Yes, this is the preferred production method. Protocol:

  • Confirm conversion of 2-chlorobenzaldehyde to the ester intermediate via HPLC (<0.5% starting material).

  • Do not isolate.

  • Add aqueous NaOH (2.5 eq) directly to the DMSO/reaction matrix.

  • Heat to 60°C. The ester hydrolyzes rapidly.

  • Critical: Distill off the ethanol byproduct if generated (from ethyl thioglycolate) to drive the equilibrium forward, although under basic conditions this is irreversible.

Module 3: Work-up, Isolation & Purification[1][2]

Context: The final acid is precipitated by acidification. This is the most common point of failure for particle size and purity.

Q5: The product is off-white/brown instead of white. How do I improve color?

Diagnosis: Sulfur-containing trace impurities or polymerized aldehydes (tars). The Fix:

  • Oxidative Bleaching (Caution): Before acidification (while the product is still dissolved as the carboxylate salt), treat the aqueous solution with activated carbon (5 wt%) .

  • Filtration: Filter the carbon hot through a Celite pad.

  • Acidification Temp: Acidify slowly at high temperature (50-60°C) , then cool slowly. This promotes crystal growth over amorphous precipitation, excluding colored impurities from the lattice.

Q6: The filtration is extremely slow (clogging the filter cloth).

Diagnosis: You generated "fines" by acidifying too fast or at too low a temperature. The Fix:

  • Digestion: After full acidification to pH 1-2, heat the slurry to 85°C for 2 hours (Ostwald Ripening). This allows small crystals to dissolve and redeposit onto larger ones.

  • Solvent Wash: Wash the filter cake with 10% cold acetic acid followed by water. This removes surface impurities better than water alone.

Module 4: Safety & Environmental (HSE)

Context: Thioglycolic acid and its esters are potent sensitizers with a low odor threshold.

Q7: The facility smells like rotten eggs/skunk. How do I handle the odor?

The Fix:

  • Scrubber: All reactor vents must pass through a Caustic Scrubber (10% NaOH + 5% NaOCl) . The bleach oxidizes the thiols to sulfonates, which are odorless and water-soluble.

  • Spill Control: Do not wipe spills with paper towels. Neutralize immediately with dilute bleach solution before cleaning.

Visualizing the Workflow

Figure 1: Production Pathway & Critical Control Points

This diagram outlines the telescoped synthesis route with specific "Stop/Go" decision points for quality control.[1][2]

G Start Start: 2-Chlorobenzaldehyde + Ethyl Thioglycolate Step1 Step 1: Condensation & Cyclization (Base/DMSO, 80°C) Start->Step1 Check1 QC Point 1: HPLC SM < 0.5%? Step1->Check1 Check1->Step1 No (Extend Time/Heat) Step2 Step 2: Telescoped Saponification (Add aq. NaOH, 60°C) Check1->Step2 Yes Treat Purification: Carbon Treatment & Hot Filtration Step2->Treat Acid Isolation: Acidify to pH 1 (Digestion at 85°C) Treat->Acid Final Final Product: This compound Acid->Final

Caption: Figure 1. Telescoped synthesis workflow. Note the critical QC checkpoint before hydrolysis to prevent impurity carryover.

Figure 2: Troubleshooting Impurity Profiles

Use this logic tree to identify the root cause of specific HPLC impurity peaks.

G Problem Impurity Detected (HPLC) RRT09 RRT ~0.90-0.95 (Non-polar) Problem->RRT09 RRT11 RRT ~1.1 (Polar/Acidic) Problem->RRT11 Cause1 Disulfide Dimer (Oxidation) RRT09->Cause1 Cause2 Unreacted Ester (Incomplete Hydrolysis) RRT11->Cause2 Fix1 Action: Degas solvents, Check N2 purge Cause1->Fix1 Fix2 Action: Increase NaOH eq, Check pH > 12 Cause2->Fix2

Caption: Figure 2. Impurity diagnostic tree based on Relative Retention Time (RRT).

Summary Data Table: Process Parameters

ParameterRange (Lab)Range (Pilot/Production)Criticality
Solvent DMFDMSO High (Safety/Solubility)
Base

NaOH / KOH (aq) Medium (Cost/Handling)
Temperature (Cyclization) 60-100°C80-90°C High (Conversion Rate)
Acidification Temp RT50-60°C High (Crystal Purity)
Drying Vac OvenConical Dryer (<60°C) Medium

References

  • Reaction Mechanism & Route Selection

    • Title: A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde (and derivatives).[3][4]

    • Source: Molbank (MDPI), 2014.
    • URL:[Link][5][3][4]

  • Safety & Toxicology (Thioglycolic Acid)

    • Title: Opinion on Thioglycolic acid and its salts.

    • Source: Scientific Committee on Consumer Safety (SCCS), European Commission.

    • URL:[Link]

  • General Synthesis of Benzo[b]thiophene Derivatives

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.
    • Source: Molecules (NIH/NLM), 2022.
    • URL:[Link]

Sources

Validation & Comparative

Spectral Profiling of Benzo[b]thiophene-2-carboxylic Acid: A Comparative FT-IR & FT-Raman Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene-2-carboxylic acid (BT2CA) is a critical pharmacophore in the synthesis of NSAIDs, antimicrobial agents, and leukotriene biosynthesis inhibitors.[1] In drug development, ensuring the purity and structural integrity of this intermediate is paramount.[1]

This guide provides a comparative analysis of Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy for BT2CA.[1] While FT-IR is the industry standard for identifying the polar carbonyl functionality, we demonstrate that FT-Raman is indispensable for characterizing the sulfur-containing heterocyclic ring and distinguishing between structural isomers (e.g., the 3-carboxylic acid variant).[1]

Part 1: The Comparative Framework

The Mutual Exclusion Principle in Heterocycles

For centrosymmetric molecules, the Rule of Mutual Exclusion applies (vibrations are either IR or Raman active, never both).[1] BT2CA belongs to the


 point group (planar), meaning all modes are theoretically active in both, but their intensities differ drastically based on the selection rules:
  • FT-IR (Dipole Moment Change): Dominates in detecting the polar C=O (carbonyl) and O-H groups.

  • FT-Raman (Polarizability Change): Dominates in detecting the electron-rich Benzo[b]thiophene ring vibrations, C=C bonds, and C-S linkages.

Workflow: The Validation Loop

To ensure scientific integrity, spectral data must be validated against Density Functional Theory (DFT) calculations.[1]

ValidationWorkflow cluster_Analysis Spectral Acquisition Synthesis Synthesis of BT2CA Purification Recrystallization (Ethanol/Water) Synthesis->Purification FTIR FT-IR (KBr Pellet) Purification->FTIR Raman FT-Raman (Solid State) Purification->Raman Assignment Vibrational Assignment FTIR->Assignment Dipole Modes Raman->Assignment Polarizability Modes DFT DFT Calculation (B3LYP/6-31G**) DFT->Assignment Validation

Figure 1: Integrated workflow for the structural validation of this compound, utilizing complementary spectral techniques and computational verification.

Part 2: Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)
  • Rationale: The carboxylic acid dimer exhibits strong Hydrogen bonding.[1] The KBr matrix minimizes moisture interference compared to Nujol mulls.[1]

  • Protocol:

    • Mix 1 mg of crystalline BT2CA with 100 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grind to a fine powder (particle size < 2 µm) to avoid scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

    • Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]

FT-Raman Spectroscopy (Solid State)
  • Rationale: Fluorescence from impurities often swamps Raman signals in organic heterocycles.[1] Using a near-infrared (NIR) laser (1064 nm) mitigates this fluorescence.[1]

  • Protocol:

    • Place pure crystalline BT2CA in a quartz capillary or aluminum cup.[1]

    • Excitation: Nd:YAG laser (1064 nm).[1][2]

    • Power: Maintain <100 mW to prevent thermal degradation of the sulfur ring.

    • Acquisition: 3500–50 cm⁻¹, 2 cm⁻¹ resolution, 500 scans (to improve S/N ratio).

Part 3: Spectral Analysis & Assignments[1][3][4]

The Dimerization Effect

In the solid state, BT2CA exists primarily as a cyclic dimer held together by strong intermolecular hydrogen bonds.[1] This significantly impacts the O-H and C=O spectral regions.[1]

Dimerization Monomer Free Monomer (Gas/Dilute Soln) Dimer Cyclic Dimer (Solid State) Monomer->Dimer Hydrogen Bonding OH_Shift O-H Stretch: 3550 -> 2500-3300 cm⁻¹ (Broadening) Dimer->OH_Shift CO_Shift C=O Stretch: 1760 -> 1680 cm⁻¹ (Red Shift) Dimer->CO_Shift

Figure 2: Impact of cyclic dimerization on the vibrational frequencies of the carboxylic acid moiety.

Diagnostic Peak Table

The following table synthesizes experimental data typical for 2-substituted benzothiophenes, validated against DFT trends for similar heterocycles.

Vibrational ModeFT-IR Wavenumber (cm⁻¹)FT-Raman Wavenumber (cm⁻¹)Intensity (IR/Raman)Assignment Note
O-H Stretch 2500–3300 (Broad)Weak / SilentStrong / WeakCharacteristic of H-bonded carboxylic acid dimer.
C-H Stretch (Aromatic) 3050–30903060–3100Medium / StrongC-H vibrations of the fused benzene ring.[1]
C=O Stretch 1670–1690 1665–1685Very Strong / MediumThe "Diagnostic Peak."[1] Lower freq due to conjugation with the thiophene ring.[1]
Ring Stretching (C=C) 1510–15301520–1540Medium / Very Strong Asymmetric stretching of the benzothiophene skeleton.[1]
C-S Stretch 680–720690–710 Weak / Strong Best detected by Raman. The "breathing" of the thiophene ring.[1]
O-H Out-of-Plane 920–940-Medium (Broad)Characteristic "wobble" of the dimer interface.[1]

Part 4: Comparative Performance Analysis

BT2CA vs. Benzo[b]thiophene (Parent)
  • The Difference: The parent compound lacks the carbonyl and hydroxyl bands.[1]

  • Identification: The appearance of the intense 1680 cm⁻¹ (C=O) band in IR is the primary confirmation of successful carboxylation.[1]

  • Raman Specificity: The ring breathing mode near 700 cm⁻¹ shifts slightly upward in BT2CA due to the electron-withdrawing nature of the -COOH group compared to the parent.[1]

BT2CA vs. Benzo[b]thiophene-3-carboxylic acid (Isomer)

Distinguishing the 2-isomer from the 3-isomer is a common challenge in synthesis.

  • Conjugation Effects: In the 2-isomer (BT2CA) , the carboxylic acid is linearly conjugated with the sulfur atom, allowing for effective electron delocalization.[1]

  • Steric Effects: In the 3-isomer , the carboxylic group faces steric repulsion from the benzene ring protons (peri-interaction).[1] This often twists the C=O out of the plane.[1]

  • Spectral Consequence:

    • IR: The C=O stretch in the 3-isomer often appears at a higher frequency (less conjugation) than the 2-isomer.[1]

    • Raman: The skeletal vibrations of the 2-substituted ring are more intense and distinct due to the higher symmetry along the principal axis.[1]

References

  • Magdaline, J. D., & Chithambarathanu, T. (2014).[1] Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.[1][2][3] IOSR Journal of Applied Physics. Link

  • Cai, Y., et al. (2011).[1] Synthesis and biological evaluation of benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. (Referenced in context of spectral data for derivatives).

  • Bouchentouf, S., et al. (2020).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules. Link

  • PubChem. (2023).[1] this compound | C9H6O2S.[1][4] National Library of Medicine.[1] Link

  • Attimarad, M., et al. (2005).[1][5] Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.[1][5] Indian Journal of Heterocyclic Chemistry. Link

Sources

Benzothiophene vs. Benzofuran: A Comparative Guide to Synthesis, Reactivity, and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical comparison between benzothiophene and benzofuran scaffolds. While structurally homologous, the replacement of sulfur (benzothiophene) with oxygen (benzofuran) drastically alters electronic distribution, aromaticity, and metabolic fate. For the medicinal chemist, the choice between these two involves a trade-off: Benzothiophene offers superior aromatic stability and lipophilicity, making it a robust scaffold for drugs like Raloxifene. Benzofuran offers higher reactivity and distinct hydrogen-bond accepting capabilities but suffers from lower aromatic resonance energy, rendering it susceptible to acid-catalyzed ring opening and metabolic instability.

Electronic & Structural Fundamentals

The divergence in reactivity stems from the fundamental properties of the heteroatom within the fused 5-membered ring.

Aromaticity and Resonance Energy

Aromaticity is the primary driver of chemical stability. The sulfur atom in benzothiophene is less electronegative (2.58) than the oxygen in benzofuran (3.[1]44) and has better orbital overlap with the carbon


-system (despite the size mismatch of 3p vs 2p).
  • Benzothiophene: Exhibits significant aromatic character (Resonance Energy

    
     25–29 kcal/mol). It behaves like a deactivated indole.
    
  • Benzofuran: Exhibits lower aromaticity (Resonance Energy

    
     15–20 kcal/mol). It behaves electronically like a cyclic enol ether fused to benzene. This lower stabilization energy explains its tendency to polymerize under acidic conditions.
    
Physicochemical Comparison Table
FeatureBenzothiopheneBenzofuranImpact on Drug Design
Heteroatom Sulfur (S)Oxygen (O)S is a "soft" donor; O is a "hard" donor.
LogP (Lipophilicity) Higher (~3.1)Lower (~2.0)Benzothiophene increases membrane permeability but may lower solubility.
EAS Selectivity C3 (Major)C2 (Major/Unstable)Directing effects differ significantly (see Section 3).
Lithiation Site C2 (Exclusive)C2 (Exclusive)

-proton acidity allows regioselective functionalization for both.
Metabolic Liability S-Oxidation (Sulfoxide)Ring Opening / HydroxylationS-oxidation is often reversible; Furan ring opening is toxic.

Synthetic Methodology Comparison

Modern synthesis favors transition-metal-catalyzed annulation over classical cyclodehydration (e.g., McMurry) due to milder conditions, which is critical for the acid-sensitive benzofuran.

Strategy: Pd-Catalyzed Annulation (Sonogashira/Cyclization)

This is the industry-standard workflow for accessing 2-substituted derivatives.

  • Benzofuran: Requires o-iodophenol + terminal alkyne.

  • Benzothiophene: Requires o-halothiophenol + terminal alkyne.

Critical Comparison:

  • Yields: Benzothiophene syntheses generally report higher yields (80-95%) because the sulfur nucleophile is less prone to side reactions than the phenol oxygen, and the product is stable.

  • Catalyst Poisoning: Sulfur can poison Pd catalysts. Higher catalyst loading (3-5 mol%) or specific ligands (e.g., XPhos, dppf) are often required for benzothiophene compared to benzofuran.

Visualization: Synthesis & Reactivity Logic

G Start Precursor Selection Sub_S o-Halothiophenol (Sulfur) Start->Sub_S High LogP Target Sub_O o-Halophenol (Oxygen) Start->Sub_O H-Bond Acceptor Target Rxn Pd-Cat Annulation (Sonogashira/Cyclization) Sub_S->Rxn Requires Robust Cat. (S-poisoning risk) Sub_O->Rxn Mild Base Required Prod_S Benzothiophene Rxn->Prod_S Prod_O Benzofuran Rxn->Prod_O Reactivity_S EAS: C3 Selective Stable to Acid Prod_S->Reactivity_S Functionalization Reactivity_O EAS: C2 Selective Acid Sensitive (Polymerizes) Prod_O->Reactivity_O Functionalization

Figure 1: Decision matrix for synthesis and subsequent reactivity expectations.

Reactivity Profiles: The C2 vs. C3 Dichotomy

This is the most critical distinction for synthetic planning.

Electrophilic Aromatic Substitution (EAS)
  • Benzothiophene (C3-Selective): Like indole, the C3 position is preferred. The intermediate cation at C3 is stabilized by the benzene ring without disrupting the aromaticity of the benzene ring as severely as C2 attack.

    • Example: Nitration (

      
      ) 
      
      
      
      3-nitrobenzothiophene.
  • Benzofuran (C2-Selective): The oxygen atom exerts a strong inductive electron-withdrawing effect, which destabilizes the transition state at C3. Furthermore, the low aromaticity of the furan ring allows the C2-C3 bond to react like an isolated alkene.

    • Example: Nitration

      
       2-nitrobenzofuran (often accompanied by polymerization).
      
Lithiation (C-H Activation)
  • Both Scaffolds (C2-Selective): Treatment with n-BuLi at low temperatures (-78 °C) results in exclusive lithiation at C2 .

    • Mechanism: The heteroatom (S or O) acidifies the

      
      -proton (C2) via induction (Directing Group effect).
      
    • Utility: This allows researchers to override the natural C3-preference of benzothiophene EAS. If you need a C2-substituted benzothiophene, use lithiation, not EAS.

Medicinal Chemistry Implications[2][3][4][5][6]

Bioisosterism Case Study: Raloxifene

Raloxifene is a Selective Estrogen Receptor Modulator (SERM) built on a benzothiophene core.[2][3]

  • Why Benzothiophene? The sulfur atom increases lipophilicity (LogP ~5.9 for Raloxifene), aiding bioavailability. The scaffold is metabolically robust.

  • Benzofuran Analogs: Studies replacing the S with O showed maintained binding affinity to ER

    
    , but altered pharmacokinetics. The benzofuran analogs are more prone to metabolic ring opening (bioactivation to toxic quinones) compared to the benzothiophene, which typically undergoes S-oxidation or glucuronidation on the phenols.
    
Metabolic Pathways
  • Benzothiophene:

    
    -oxidation 
    
    
    
    Sulfoxide
    
    
    Sulfone. These are polar and excretable.
  • Benzofuran: Epoxidation of the C2-C3 double bond

    
     Ring opening 
    
    
    
    Reactive dialdehyde/quinone methide intermediates (Hepatotoxicity risk).

Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Trapping

Applicable to both scaffolds for introducing electrophiles at C2.

Reagents:

  • Substrate: Benzothiophene or Benzofuran (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF, MeI,

    
    .
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the substrate.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Benzofuran is unstable to base at high temps; keep cold.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.

  • Incubation: Stir at -78 °C for 45 minutes. (Benzothiophene lithiates slightly slower than benzofuran; 45 min ensures completion for both).

  • Quench: Add the electrophile (1.2 equiv) neat or in THF.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
Protocol B: Pd-Catalyzed Synthesis of 2-Arylbenzothiophenes

Selected for robustness over benzofuran synthesis.

Reagents:

  • o-Bromothiophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (degassed)

Step-by-Step:

  • Degassing: Sparge DMF with Argon for 30 mins. Why? Oxygen promotes homocoupling of alkynes (Glaser coupling).

  • Mixing: In a pressure tube, combine o-bromothiophenol, alkyne, Pd catalyst, and CuI.

  • Base Addition: Add

    
     and DMF. Seal the tube.
    
  • Heating: Heat to 80 °C for 4-6 hours.

  • Observation: Reaction typically darkens. Monitor by TLC (Benzothiophenes fluoresce strongly blue/purple under UV).

  • Purification: Filter through Celite (removes Pd/Cu), concentrate, and purify via silica column (Hexanes/EtOAc).

References

  • Aromaticity and Resonance Energy

    • Cyranski, M. K., et al. "Aromaticity of Five-Membered Heterocycles." Chem. Rev. (2005).[2][4] Confirms resonance energy order: Thiophene > Furan.

  • Synthetic Methodologies (Pd-Catalyzed)

    • Larock, R. C., et al.
  • Medicinal Chemistry (Raloxifene & Bioisosteres)

    • Grese, T. A., et al. "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene."[5] J. Med. Chem.

  • Reactivity Profiles (EAS vs Lithiation)

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[6] Distinction between C2/C3 attack in benzofuran vs benzothiophene.

Sources

Comparative Guide: Benzo[b]thiophene-2-Carboxylic Acid Derivatives vs. Standard Care in MDR-MTB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MDR Crisis and the Heterocyclic Solution

The emergence of Multidrug-Resistant Mycobacterium tuberculosis (MDR-MTB) has rendered standard first-line regimens (Isoniazid, Rifampicin) increasingly ineffective. The pharmaceutical pipeline requires novel scaffolds that do not share cross-resistance with existing hydrazide or rifamycin classes.

Benzo[b]thiophene-2-carboxylic acid derivatives represent a critical "Next-Generation" scaffold. Unlike Isoniazid (INH), which requires activation by the catalase-peroxidase KatG (often mutated in MDR strains), these derivatives primarily target DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) , an essential enzyme in cell wall arabinogalactan synthesis.

This guide objectively compares the efficacy, mechanism, and safety profile of these derivatives against standard-of-care antibiotics, supported by experimental protocols for validation.

Structural Rationale & SAR Analysis

The benzo[b]thiophene nucleus acts as a bioisostere to naphthalene and indole, offering enhanced lipophilicity—a crucial factor for penetrating the mycolic acid-rich mycobacterial cell wall.

Key Structural Drivers (SAR)
  • Position 2 (Carboxylic Acid/Hydrazide): Conversion of the acid to a hydrazide-hydrazone linker significantly lowers MIC values (from ~20 µg/mL to <1 µg/mL) by improving hydrogen bonding within the DprE1 active site.

  • Position 5/6 (Halogenation): Electron-withdrawing groups (Cl, Br, F) at these positions increase metabolic stability and potency.

  • Lipophilicity (LogP): Optimal activity is observed with a LogP between 3.5 and 5.0, balancing permeability and solubility.

SAR_Analysis Core Benzo[b]thiophene Core Scaffold Pos2 Position C-2 (Carboxylic Acid/Hydrazide) Core->Pos2 Pos56 Position C-5 / C-6 (Halogen/Nitro) Core->Pos56 Lipophilicity Overall Lipophilicity (LogP 3.5 - 5.0) Core->Lipophilicity Pos2_Effect Target Binding (H-Bonds) Linker Specificity Pos2->Pos2_Effect Pos56_Effect Metabolic Stability Electronic Modulation Pos56->Pos56_Effect Permeability Mycolic Acid Layer Penetration Lipophilicity->Permeability

Figure 1: Structural Activity Relationship (SAR) map highlighting critical modification zones for optimizing antitubercular activity.

Comparative Efficacy Data

The following data synthesizes performance metrics of optimized Benzo[b]thiophene derivatives (specifically Compound 7b analogues) against standard antibiotics.

Table 1: MIC Comparison (µg/mL)

Note: Lower values indicate higher potency.[1]

Compound ClassStrain: H37Rv (Susceptible)Strain: MDR-MTB (Resistant to INH/RIF)Cross-Resistance Risk
Benzo[b]thiophene Derivative (7b) 0.5 – 2.73 2.73 – 4.0 Low (Novel Target)
Isoniazid (INH)0.05 – 0.2> 25.0 (Resistant)High (KatG mutations)
Rifampicin (RIF)0.1 – 0.5> 32.0 (Resistant)High (rpoB mutations)
Moxifloxacin (2nd Line)0.25 – 0.50.5 – 2.0Moderate (gyrA mutations)
Table 2: Safety Profile (Selectivity Index)

Selectivity Index (SI) = CC50 (Vero Cells) / MIC (H37Rv).

CompoundCytotoxicity (CC50)Selectivity Index (SI)Clinical Viability
Benzo[b]thiophene (7b) > 200 µg/mL > 70 High (Safe window)
Isoniazid> 500 µg/mL> 2500Established
Thiophene-2-carboxamide~ 50 µg/mL~ 10Moderate (Toxicity concerns)

Key Insight: While INH is more potent against susceptible strains, Benzo[b]thiophene derivatives maintain their efficacy against MDR strains where INH fails completely. An SI > 10 is generally considered a "hit" for drug development; these derivatives often exceed SI 50.

Mechanism of Action: DprE1 Inhibition

Unlike Isoniazid, which targets mycolic acid synthesis via KatG/InhA, this compound derivatives inhibit DprE1 .

The Pathway:

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) works with DprE2.[2]

  • It converts DPR (Decaprenylphosphoryl-D-ribose) to DPA (Decaprenylphosphoryl-D-arabinofuranose).[2]

  • DPA is the sole donor of arabinose for Arabinogalactan (AG) and Lipoarabinomannan (LAM).[2]

  • Inhibition Result: Cell wall lysis and bacterial death.

MOA_Pathway Drug Benzo[b]thiophene Derivative Target Target: DprE1 Enzyme (Cys387 Interaction) Drug->Target Inhibits Product Product: DPA (Decaprenyl-P-Arabinose) Target->Product Catalysis Blocked Substrate Substrate: DPR (Decaprenyl-P-Ribose) Substrate->Target CellWall Arabinogalactan (AG) & Lipoarabinomannan (LAM) Product->CellWall Essential Precursor Lysis Cell Wall Destabilization & Lysis CellWall->Lysis Synthesis Failure

Figure 2: Mechanism of Action showing the blockade of DprE1, preventing the formation of essential cell wall arabinans.[2]

Experimental Protocols (Self-Validating)

To replicate these findings, use the Resazurin Microtiter Assay (REMA) . This colorimetric assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Protocol: REMA for MIC Determination[3]

Materials:

  • M. tuberculosis strains (H37Rv, MDR isolates).[1][3]

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt powder.

  • 96-well microtiter plates.[1][4]

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial 2-fold dilutions in 96-well plates (100 µL/well).

  • Inoculation: Adjust bacterial culture to McFarland 1.0, dilute 1:20, and add 100 µL to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (No drug).

    • Sterility Control: Broth only.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24-48 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC: The lowest concentration preventing color change from blue to pink.

REMA_Protocol Step1 1. Plate Setup Serial Dilution (DMSO) Step2 2. Inoculation (10^5 CFU/mL) Step1->Step2 Step3 3. Incubation 7 Days @ 37°C Step2->Step3 Step4 4. Add Resazurin (Redox Indicator) Step3->Step4 Step5 5. Readout (24-48h later) Step4->Step5 Result_Blue Blue = Inhibition (MIC Found) Step5->Result_Blue No Metabolism Result_Pink Pink = Growth (Failed) Step5->Result_Pink Reduction Occurred

Figure 3: REMA Workflow. The transition from Blue to Pink indicates bacterial viability, validating the MIC endpoint.

References

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PubMed Central (PMC). [Link]

  • Mechanism of action of benzothiazinone and inhibitors of DprE1. ResearchGate. [Link]

  • Rapid colorimetric Resazurin Microtiter Assay (REMA) for Testing susceptibility of Mycobacterium tuberculosis. World Health Organization / Journal of Clinical Microbiology. [Link]

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors. Journal of Medicinal Chemistry (ACS). [Link]

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparative Guide: BDK Inhibition – BT2 vs. (S)-α-Chlorophenylpropionate

[1]

Executive Summary

This guide provides a technical comparison between BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) and (S)-CPP ((S)-α-chlorophenylpropionate) as inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK).[1]

While both compounds function as allosteric inhibitors targeting the N-terminal domain of BDK, BT2 has emerged as the superior tool for in vivo applications due to its enhanced metabolic stability and potency.[1] However, recent data indicates BT2 possesses off-target mitochondrial uncoupling activity, a critical variable for researchers studying metabolic flux. (S)-CPP remains a foundational crystallographic tool but lacks the pharmacokinetic profile for robust animal studies.

Mechanistic Profiles & Structural Biology

The Target: BDK and the BCKDC Complex

The Branched-Chain

123

Allosteric Inhibition Mechanism

Both BT2 and (S)-CPP are allosteric inhibitors , not ATP-competitive inhibitors. They bind to a dedicated allosteric pocket in the N-terminal domain of BDK, distinct from the nucleotide-binding cleft.

  • Binding Event: The inhibitor binds to the N-terminal regulatory domain.[1]

  • Conformational Shift: Binding triggers a helix movement (specifically in the N-terminal bundle), forcing BDK into a conformation that is incompatible with binding to the BCKDC core (E2 subunit).

  • Result: BDK dissociates from the complex, preventing phosphorylation of E1

    
    . This effectively "locks" BCKDC in its active, dephosphorylated state, promoting BCAA oxidation.
    
Structural Specifics
  • (S)-CPP: Crystallographic studies reveal that (S)-CPP binding induces the side chain of Arg171 to flip to an "in" conformation, shielding the ligand from the solvent and stabilizing the inactive kinase structure.[4]

  • BT2: Binds to the same allosteric pocket but with higher affinity. Crucially, BT2 binding has been linked to accelerated proteolytic degradation of BDK in vivo, a feature not typically observed with (S)-CPP.[1]

Technical Comparison: Performance Metrics

The following data synthesizes in vitro enzymatic assays and in vivo pharmacokinetic profiles.

FeatureBT2 (S)-CPP Implication for Research
Chemical Class Benzothiophene carboxylatePhenylpropionate derivativeBT2 is more lipophilic.[5][6][7]
IC50 (Kinase Inhibition) ~0.96 – 3.19 µM ~6.3 µM BT2 is 2-6x more potent in vitro.
Binding Site N-terminal Allosteric PocketN-terminal Allosteric PocketCompetitive with each other; non-competitive with ATP.
Stereospecificity Achiral (planar)(S)-enantiomer active (R)-CPP is significantly less active (~21 µM).
Metabolic Stability High (No deg. in 240 min)LowBT2 is suitable for long-duration studies.
Plasma Half-life (Murine) ~730 min Short (< 60 min)BT2 allows for once-daily dosing; (S)-CPP requires frequent dosing.
Mitochondrial Uncoupling Yes (Mild) Not significantCRITICAL: BT2 acts as a protonophore at high concentrations.
In Vivo Effect on BDK Promotes DegradationInhibition onlyBT2 reduces total BDK protein levels; (S)-CPP inhibits activity only.
Expert Insight: The "Uncoupling" Artifact

Recent studies have identified that BT2 acts as a mild mitochondrial uncoupler (protonophore), roughly 5-6 fold less potent than DNP (2,4-dinitrophenol).[6][7]

  • Risk: If your readout is reduced ROS or altered lipogenesis, these effects might be due to membrane potential dissipation rather than BDK inhibition.

  • Control: When using BT2, validate results with a catalytically inactive BDK mutant or by measuring oxygen consumption rates (OCR) in the presence of oligomycin to quantify proton leak.

Visualizing the Pathway and Inhibition

The following diagram illustrates the regulatory node where BT2 and (S)-CPP intervene.

BDK_PathwayBCAAsBCAAs(Leu, Ile, Val)BCKAsBCKAs(Ketoacids)BCAAs->BCKAsTransaminationAcylCoAAcyl-CoA(Oxidation Products)BCKAs->AcylCoADecarboxylationBCKDC_ActiveBCKDC Complex(Active / Dephosphorylated)BCKDC_InactiveBCKDC Complex(Inactive / Phosphorylated)BCKDC_Active->BCKDC_InactivePhosphorylation(Ser293)BCKDC_Active->AcylCoACatalyzesBCKDC_Inactive->BCKDC_ActiveDephosphorylationBDKBDK(Kinase)BDK->BCKDC_ActiveInhibitsPPM1KPPM1K(Phosphatase)PPM1K->BCKDC_InactiveActivatesInhibitorsInhibitors:BT2 or (S)-CPPInhibitors->BDKAllosteric Binding(N-term)

Caption: BDK regulates the commitment step of BCAA oxidation. BT2 and (S)-CPP inhibit BDK, preventing the phosphorylation (inactivation) of the BCKDC complex.

Experimental Protocols

A. In Vitro Kinase Inhibition Assay

Purpose: Determine IC50 of BT2 or (S)-CPP against purified BDK.

Reagents:

  • Recombinant BDK (N-terminal His-tagged).

  • Substrate: Recombinant E1/E2 core or a synthetic peptide encompassing Ser293 of E1

    
    .
    
  • 
    ATP or ATP-Glo detection system.
    

Protocol:

  • Preparation: Dilute recombinant BDK (50-100 nM final) in Kinase Buffer (50 mM HEPES pH 7.4, 2 mM MgCl2, 1 mM DTT, 0.05% Tween-20).

  • Inhibitor Incubation: Add BT2 or (S)-CPP (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 100 µM). Maintain DMSO concentration <1%. Incubate for 15 minutes at room temperature to allow allosteric equilibration.

  • Reaction Start: Add ATP (100 µM) and Substrate (0.2 mg/mL E1/E2 complex).

  • Incubation: Incubate at 30°C for 20 minutes.

  • Termination: Stop reaction with SDS-loading buffer (for radioactive/Western readout) or detection reagent (for ATP-Glo).

  • Analysis:

    • Radioactive: Run SDS-PAGE, dry gel, expose to phosphor screen. Quantify band intensity of phosphorylated E1

      
      .
      
    • Western Blot:[6][8] Transfer to membrane, probe with anti-phospho-BCKDE1A (Ser293) antibody (e.g., Bethyl A303-567A or similar).

B. Validating Target Engagement In Vivo (Western Blot)

Purpose: Confirm BDK inhibition in tissue (Liver/Heart) after BT2 administration.

Protocol:

  • Dosing: Administer BT2 (e.g., 20-40 mg/kg IP or oral gavage) to mice. Harvest tissue after 4 hours.

  • Lysis: Homogenize tissue in RIPA buffer containing phosphatase inhibitors (PhosSTOP) and protease inhibitors. Critical: Phosphatase inhibitors are mandatory to preserve the p-Ser293 signal.

  • Normalization: Perform BCA assay to normalize total protein load (20-40 µg per lane).

  • Blotting:

    • Primary Ab 1: Anti-phospho-BCKDE1A (Ser293) (1:1000).

    • Primary Ab 2: Total Anti-BCKDE1A (1:1000) (Loading Control).

    • Primary Ab 3: Anti-BDK (to check for BT2-induced degradation).

  • Interpretation: Effective inhibition is visualized as a decrease in the p-Ser293 band intensity relative to Total E1

    
    , compared to vehicle control.
    

References

  • Tso, S. C., et al. (2013). "Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase."[1] Proceedings of the National Academy of Sciences, 110(24), 9728-9733.

  • Wynn, R. M., et al. (2014). "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase." Journal of Biological Chemistry, 289(30).[7]

  • Bole, M. B., et al. (2024). "The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis."[5] Journal of Biological Chemistry, 300(3), 105702.[5]

  • Roth Flach, R., et al. (2022). "BDK inhibition acts as a catabolic switch to mimic fasting and improve metabolism in mice." Molecular Metabolism, 66, 101611.

  • Neinast, M. D., et al. (2019). "Branched Chain Amino Acids."[7] Annual Review of Physiology, 81, 139-164.

A Senior Application Scientist's Guide to Comparative Docking Analysis of RhoA Inhibitors and Their Binding Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Molecular Switch of Cell Motility

The Ras homolog family member A (RhoA) is a small GTPase that functions as a critical molecular switch in a multitude of cellular processes.[1] It is a master regulator of the actin cytoskeleton, and its activity dictates cell shape, migration, and division.[1][2] The RhoA protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which facilitate inactivation.[3] Once active, RhoA engages with downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1/2) and the diaphanous-related formin (DIAPH1), to orchestrate cytoskeletal reorganization.[1][3]

Given its central role, it is no surprise that deregulated RhoA activity is a hallmark of numerous pathologies, including cancer metastasis, cardiovascular diseases like hypertension, and neurodegenerative disorders.[2][4][5][6] This makes RhoA a compelling therapeutic target. The development of small-molecule inhibitors that can modulate RhoA activity holds immense promise for treating these conditions.[4]

This guide provides a comprehensive framework for conducting a comparative in silico analysis of RhoA inhibitors using molecular docking. We will move beyond a simple procedural list to explain the causality behind the experimental design, emphasizing a self-validating workflow that ensures the trustworthiness of the results. This approach is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel RhoA-targeting compounds.

The Strategic Workflow: A Self-Validating Approach to Docking

Before screening a library of potential inhibitors, it is paramount to establish and validate the computational protocol. This ensures that the docking parameters are optimized for the specific target protein, RhoA, and can reliably predict the binding mode of a ligand. The entire workflow is designed to be a self-validating system, where the initial step confirms the integrity of the subsequent comparative analysis.

G Experimental Workflow for Comparative Docking cluster_0 Part A: Protocol Validation cluster_1 Part B: Comparative Analysis PDB 1. Select RhoA PDB Entry (with co-crystallized ligand) Extract 2. Extract & Prepare Co-crystallized Ligand PDB->Extract ReDock 3. Re-dock Ligand into Apo-Protein Extract->ReDock RMSD 4. Calculate RMSD (Docked vs. Crystal Pose) ReDock->RMSD Validate 5. Validation Check (RMSD < 2.0 Å?) RMSD->Validate Validate->ReDock Protocol Fails (Adjust Parameters) PrepProt 6. Prepare Target RhoA (using validated parameters) Validate->PrepProt Protocol Validated Docking 8. Perform Molecular Docking PrepProt->Docking PrepLig 7. Prepare Inhibitor Library (e.g., Rhosin analogs, Natural Products) PrepLig->Docking Analysis 9. Analyze Results (Binding Energy & Interactions) Docking->Analysis MD_Sim 10. (Optional) MD Simulation for Stability Assessment Analysis->MD_Sim

Caption: A self-validating workflow for reliable comparative docking analysis.

Part A: The Cornerstone of Trustworthiness: The Redocking Protocol

The credibility of any virtual screening campaign hinges on the validation of its docking protocol. The objective is to prove that the chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.[7][8] This is achieved by redocking a ligand back into the binding site of its own crystal structure.

Experimental Protocol: Docking Validation

  • Selection of Crystal Structure:

    • Action: Choose a high-resolution X-ray crystal structure of RhoA in complex with a ligand from the Protein Data Bank (PDB). For this example, we will consider the RhoA-LARG complex (PDB ID: 1X86), which reveals key interaction surfaces.[9]

    • Causality: A structure with a bound ligand provides the "ground truth" necessary for validation. High resolution ensures atomic coordinates are precise.

  • Protein and Ligand Preparation:

    • Action:

      • Separate the RhoA protein chain from the co-crystallized ligand and any solvent molecules.

      • Prepare the protein structure using a tool like AutoDockTools: add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.

      • Prepare the extracted ligand: detect the rotatable bonds and save it in the appropriate format (e.g., PDBQT).

    • Causality: Proper preparation is crucial for accurate calculation of electrostatic and van der Waals interactions. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility of the ligand.[10]

  • Grid Box Generation:

    • Action: Define the docking search space (the "grid box") to encompass the entire binding site occupied by the co-crystallized ligand. Center the grid on the ligand's geometric center.

    • Causality: The grid box focuses the computational search on the relevant binding pocket, saving resources and preventing irrelevant predictions.

  • Redocking Execution:

    • Action: Using a docking program such as AutoDock Vina, dock the prepared ligand back into the prepared protein structure using the defined grid box.[11]

    • Causality: This step tests the algorithm's ability to find the most favorable binding pose (conformation and orientation) within the defined search space.

  • Validation via RMSD Calculation:

    • Action: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness Metric: A successful validation is generally considered an RMSD value of less than 2.0 Angstroms (Å).[7][8] This indicates that the docking protocol can reliably reproduce the experimentally observed binding mode. If the RMSD is higher, parameters such as the grid box size or scoring function may need adjustment.

Part B: The Comparative Analysis

With a validated protocol, we can now confidently compare the binding of different inhibitor scaffolds to RhoA. For this guide, we will consider a comparative analysis between a known synthetic inhibitor class, Rhosin analogs , and a class of promising natural products .

Experimental Protocol: Comparative Docking

  • Target Protein Preparation:

    • Action: Prepare the apo (ligand-free) RhoA protein structure using the exact same steps and parameters established during the validation protocol. The binding site will be defined by the same grid box.

    • Causality: Consistency is key. Using the validated parameters ensures that the subsequent docking runs are performed under conditions known to be reliable for this specific target.

  • Ligand Library Preparation:

    • Action:

      • Class 1 (Synthetic): Obtain 2D structures of Rhosin and its analogs.[12] These inhibitors are known to target a surface region surrounding the Trp58 residue, which is critical for GEF interaction.[9]

      • Class 2 (Natural): Obtain 2D structures of natural compounds like Delphinidine and Cyanidin, which have shown good binding affinity in previous studies.[13]

      • Convert all 2D structures to 3D and perform energy minimization using a force field (e.g., MMFF94). Prepare them in the PDBQT format.

    • Causality: Energy minimization provides a low-energy, stable 3D conformation of the ligand before docking, which is a more realistic starting point for the simulation.

  • Molecular Docking Execution:

    • Action: Systematically dock each prepared ligand from both classes into the prepared RhoA protein using the validated AutoDock Vina protocol.

    • Causality: This computational experiment simulates the binding process for each inhibitor, generating a set of possible binding poses and corresponding binding energy scores.

  • Post-Docking Analysis and Interpretation:

    • Action:

      • Binding Energy: Rank the compounds based on their predicted binding affinity (docking score), typically expressed in kcal/mol. A more negative value indicates a stronger predicted interaction.

      • Binding Pose & Interactions: For the top-ranked compounds in each class, visualize the protein-ligand complex. Analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with key residues in the RhoA binding pocket.

    • Causality: The binding energy provides a quantitative comparison, while the interaction analysis provides a qualitative, mechanistic understanding of why a ligand binds. This is crucial for structure-activity relationship (SAR) studies and lead optimization.[12][14]

Results: A Comparative Look at Binding Patterns

The output of a comparative docking study allows for both quantitative and qualitative assessment.

Quantitative Data: Binding Affinity Comparison

The docking scores provide a first-pass filter to identify the most promising inhibitors. Based on published data, we can construct a representative comparison.[13]

Inhibitor ClassCompoundPredicted Binding Affinity (kcal/mol)
Natural Product Delphinidine-8.4
Natural Product Cyanidin-8.4
Synthetic Analog Rhosin (Hypothetical)-7.9
Conventional Drug Mitomycin-6.3

Note: Data for Delphinidine, Cyanidin, and Mitomycin are from a study on Rho-GTPase, providing a realistic benchmark.[13] The Rhosin value is hypothetical for comparative purposes.

Qualitative Data: Dissecting the Binding Modes

A deeper analysis reveals how different chemical scaffolds achieve their binding. For instance, Rhosin is known to bind a surface pocket that sandwiches the critical Trp58 residue, directly interfering with the binding of GEFs.[9] Its two aromatic rings and linker are designed to occupy this specific region.

In contrast, a natural product like Delphinidine, with its multiple hydroxyl groups, might achieve a similar binding energy through a different network of interactions, potentially forming numerous hydrogen bonds with polar residues within the same or an adjacent pocket. The key is to analyze which residues are involved. For example, interactions with residues in the Switch I (amino acids 29-42) and Switch II (62-68) regions are particularly significant, as these are the primary sites for effector protein binding.[15]

G Conceptual Binding of Different Inhibitor Scaffolds cluster_0 Binding Pocket 1 (Trp58 region) cluster_1 Binding Pocket 2 (Adjacent polar patch) RhoA RhoA Protein Surface Rhosin Rhosin Analog Trp58 Trp58 Rhosin->Trp58 π-stacking Delphinidine Natural Product PolarRes Polar Residues (e.g., Asp, Gln) Delphinidine->PolarRes H-bonds

Caption: Different inhibitor classes may achieve high affinity by targeting distinct interaction hotspots.

Advanced Validation and Future Perspectives

While molecular docking is a powerful predictive tool, its predictions are static. To further validate the findings, especially for top-ranked candidates, one should consider:

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked RhoA-inhibitor complex can assess the stability of the predicted binding pose over time.[13] If the key interactions observed in the static dock are maintained throughout a simulation of 100 nanoseconds or more, it significantly increases confidence in the prediction.[13]

  • In Vitro Experimental Validation: Ultimately, computational predictions must be confirmed experimentally. In vitro assays, such as GEF-mediated nucleotide exchange assays or pulldown assays to measure RhoA activation, are essential to confirm that the computationally predicted binders are indeed functional inhibitors.[15]

Conclusion

This guide outlines a robust, self-validating workflow for the comparative analysis of RhoA inhibitors using molecular docking. By prioritizing protocol validation through redocking, researchers can generate reliable and trustworthy data. The subsequent comparative analysis of binding energies and interaction patterns for different chemical scaffolds provides deep mechanistic insights that are invaluable for hit-to-lead optimization. This integrated computational approach, when coupled with experimental validation, significantly accelerates the rational design of novel and potent therapeutics targeting the critical RhoA signaling pathway.

References

  • What are RHOA inhibitors and how do they work? (2024). Synapse. [Link]

  • Fatima, N., et al. (2021). Chemo-informatics guided study of natural inhibitors targeting rho GTPase: a lead for treatment of glaucoma. Journal of Biomolecular Structure and Dynamics. [Link]

  • Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Al-Khafaji, K., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules. [Link]

  • Ullah, A., et al. (2024). Benchmarking docking, density functional theory and molecular dynamics studies to assess the aldose reductase inhibitory potential of Trigonella foenum-graecum compounds for managing diabetes-associated complications. ResearchGate. [Link]

  • Kurc, O., & Ozkirimli, E. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Computational Methods in Drug Discovery. [Link]

  • Wikipedia contributors. (2024). Transforming protein RhoA. Wikipedia. [Link]

  • Stiess, M., & Bradke, F. (2017). Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure. Pharmacological Research. [Link]

  • Karim, M. R., et al. (2024). Structural and Dynamic Insights into Podocalyxin–Ezrin Interaction as a Target in Cancer Progression. International Journal of Molecular Sciences. [Link]

  • Gautier, E., et al. (2021). Structural Design and Analysis of the RHOA-ARHGEF1 Binding Mode: Challenges and Applications for Protein-Protein Interface Prediction. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2023). Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents. International Journal of Molecular Sciences. [Link]

  • Shang, X., et al. (2012). Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases. Chemistry & Biology. [Link]

  • Ascone, G., et al. (2023). RHOA Therapeutic Targeting in Hematological Cancers. Cancers. [Link]

  • Singh, J., & Singh, P. (2018). Quantitative Structure-Activity Relationship Analysis of Selective Rho Kinase Inhibitors as Neuro-regenerator Agents. Journal of Young Pharmacists. [Link]

  • Molecular docking data of RHOA target and PRKCA target... (2023). ResearchGate. [Link]

  • Unbekandt, M., & Olson, M. F. (2014). Rho GTPase signaling in cancer progression and dissemination. Physiological Reviews. [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Löhn, M., et al. (2009). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. [Link]

  • Chen, K., et al. (2022). Quantitation of RhoA activation: differential binding to downstream effectors. Small GTPases. [Link]

  • Lawson, C. D., & Ridley, A. J. (2018). Targeting Rho GTPase Signaling Networks in Cancer. Frontiers in Oncology. [Link]

  • Baxter, C. A. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Vega, F. M., & Ridley, A. J. (2011). RhoA can lead the way in tumor cell invasion and metastasis. Small GTPases. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of Synthetic Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Purity in Drug Discovery

In the landscape of drug development and materials science, the precise characterization of a molecule's purity is not merely a quality control checkbox; it is the bedrock of reliable, reproducible, and translatable research. For heterocyclic compounds like Benzo[b]thiophene-2-carboxylic acid, which serve as crucial building blocks in medicinal chemistry, even minute impurities can drastically alter biological activity, toxicity profiles, and ultimately, the viability of a drug candidate.[1] This guide provides a comprehensive, field-tested framework for developing and validating a robust HPLC method to ascertain the purity of synthetically derived this compound, ensuring data integrity from the bench to potential clinical applications.

Section 1: Foundational Principles of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, a polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

In RP-HPLC, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar.[3] The separation mechanism is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[4]

Our target analyte, this compound, possesses a fused aromatic ring system (hydrophobic character) and a carboxylic acid group (polar, ionizable character). This duality is key to method development. The ionization state of the carboxylic acid, controlled by the mobile phase pH, will be a critical parameter for manipulating its retention and achieving optimal separation from potential impurities.[4] Furthermore, the benzothiophene moiety contains a chromophore that strongly absorbs ultraviolet (UV) light, making a UV detector an ideal choice for sensitive and linear detection.[5]

Section 2: A Strategic Approach to HPLC Method Development

A successful purity assay is not born from a single experiment but is the result of a logical, stepwise optimization process. The goal is to develop a method that can separate the main compound from all potential process-related impurities and degradation products.

Analyte Characterization & Initial Parameter Selection
  • Analyte Properties: this compound (C9H6O2S, MW: 178.21 g/mol ) is an acidic compound.[6] Its aromatic structure suggests strong UV absorbance. Literature indicates that benzothiophenes absorb significantly around 250-300 nm.[5] A photodiode array (PDA) detector is invaluable here to determine the optimal detection wavelength (λmax) that maximizes the signal for the main peak while also detecting potential impurities that may have different spectral properties.

  • Column Selection: The choice of stationary phase is paramount. While a standard C18 (octadecylsilane) column is a workhorse in RP-HPLC, the aromatic nature of our analyte suggests that a column with alternative selectivity, such as a Phenyl-Hexyl or Biphenyl phase, could be advantageous. These phases offer π-π interactions in addition to hydrophobic interactions, which can significantly improve the resolution of aromatic compounds.[7] For this guide, we will compare a C18 and a Phenyl-Hexyl column.

  • Mobile Phase Selection: A typical mobile phase for RP-HPLC consists of an aqueous component (Phase A) and an organic modifier (Phase B), usually acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure the carboxylic acid is in its neutral, more retained form, the pH of the aqueous phase must be acidified to at least 2 pH units below the analyte's pKa.[7] Phosphoric acid or formic acid are common choices.[2]

The Method Development Workflow

The development process is an iterative cycle of testing and refinement. The following workflow illustrates the logical progression from initial scouting to a finalized, robust method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (UV Scan, Solubility) B Select Columns (e.g., C18, Phenyl-Hexyl) A->B C Select Mobile Phases (ACN/Water, MeOH/Water) A->C D Run Gradient Scouts B->D C->D E Evaluate Peak Shape & Retention D->E Initial Data F Optimize Mobile Phase pH (e.g., 0.1% H3PO4) E->F G Optimize Gradient Profile (Slope & Time) F->G H Select Optimal Column G->H I Confirm Resolution of All Impurities H->I Optimized Conditions J Perform System Suitability Test (SST) I->J K Finalized Method J->K Purity_Calculation Total_Area Total Peak Area (Sum of all peaks) Purity % Purity Total_Area->Purity Main_Peak_Area Main Peak Area (this compound) Main_Peak_Area->Purity (Main Area / Total Area) * 100

Sources

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthetic Routes of 2-Arylbenzo[b]thiophenes for Researchers and Drug Development Professionals

The 2-arylbenzo[b]thiophene scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional organic materials.[1][2][3] Its prevalence in drug candidates, such as selective estrogen receptor modulators (SERMs) like raloxifene, underscores the importance of efficient and versatile synthetic strategies for accessing this key heterocyclic system.[2] This guide provides a comparative analysis of the most prominent synthetic routes to 2-arylbenzo[b]thiophenes, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific applications.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5] Its application in the synthesis of 2-arylbenzo[b]thiophenes typically involves the coupling of a 2-halobenzo[b]thiophene with an arylboronic acid or its ester derivatives.

Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the 2-halobenzo[b]thiophene to a Pd(0) complex. Subsequent transmetalation with the arylboronic acid, facilitated by a base, forms an arylpalladium(II) intermediate. The final step is reductive elimination, which yields the desired 2-arylbenzo[b]thiophene and regenerates the active Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Intermediate_1 R-Pd(II)Ln(X) (R = 2-Benzo[b]thienyl) Oxidative\nAddition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 R-Pd(II)Ln(Ar) Transmetalation->Intermediate_2 Reductive\nElimination Reductive Elimination Intermediate_2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Product 2-Arylbenzo[b]thiophene (R-Ar) Reductive\nElimination->Product Arylboronic_Acid ArB(OH)₂ Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation 2_Halo_BT 2-Halobenzo[b]thiophene (R-X) 2_Halo_BT->Oxidative\nAddition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages:

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.

  • Mild Reaction Conditions: Often proceeds under relatively mild conditions.

  • Commercial Availability of Reagents: A vast array of arylboronic acids is commercially available.

Limitations:

  • Pre-functionalization Required: Requires the synthesis of a 2-halobenzo[b]thiophene precursor.

  • Cost of Palladium Catalysts: Palladium catalysts and ligands can be expensive.

Intramolecular Cyclization Strategies

A multitude of methods rely on the construction of the benzo[b]thiophene ring through intramolecular cyclization. These approaches offer the advantage of building the core heterocycle and introducing the 2-aryl substituent in a concerted or sequential manner.

Friedel-Crafts Acylation and Cyclization

A classic approach involves the Friedel-Crafts acylation of a substituted thiophene or a related precursor, followed by cyclization. For instance, the reaction of a phenacyl thioether with a suitable acid catalyst can lead to the formation of the benzo[b]thiophene ring.[6]

Mechanistic Considerations: The mechanism involves an initial electrophilic acylation of an activated aromatic ring, followed by an intramolecular condensation to form the thiophene ring. The choice of Lewis or Brønsted acid is crucial for the success of the reaction.

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Thiophenol_Derivative Thiophenol Derivative SN2_Reaction SN2 Reaction Thiophenol_Derivative->SN2_Reaction Aryl_Halide α-Haloarylketone Aryl_Halide->SN2_Reaction Friedel_Crafts_Acylation Intramolecular Friedel-Crafts Acylation SN2_Reaction->Friedel_Crafts_Acylation Intermediate Formation Cyclization Dehydrative Cyclization Friedel_Crafts_Acylation->Cyclization Final_Product 2-Arylbenzo[b]thiophene Cyclization->Final_Product

Figure 2: General workflow for Friedel-Crafts based synthesis.

Advantages:

  • Readily Available Starting Materials: Utilizes common and often inexpensive starting materials.

  • Scalability: The reactions can often be performed on a large scale.

Limitations:

  • Harsh Conditions: Often requires strong acids and high temperatures.

  • Limited Functional Group Tolerance: Not suitable for substrates with acid-sensitive functional groups.

  • Regioselectivity Issues: Can lead to mixtures of isomers depending on the substitution pattern of the starting materials.

Annulation of o-Halogenated Precursors

This strategy involves the reaction of an ortho-halogenated aromatic compound bearing a suitable side chain with a sulfur source. For example, o-halovinylbenzenes can react with potassium sulfide to yield 2-substituted benzo[b]thiophenes.[7]

Advantages:

  • Convergent Synthesis: Allows for the rapid assembly of the benzo[b]thiophene core.

  • Good Yields: Often provides the desired products in high yields.

Limitations:

  • Availability of Starting Materials: The synthesis of the required ortho-halogenated precursors can be multi-stepped.

One-Pot and Tandem Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and tandem reactions for the synthesis of 2-arylbenzo[b]thiophenes. These methods combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates and reducing waste.

An efficient one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones has been reported.[2] This reaction proceeds via an SN2 reaction followed by an in-situ intramolecular cyclization. While not directly yielding 2-arylbenzo[b]thiophenes, the resulting 2-aroyl derivatives are valuable precursors that can be readily converted to the target compounds.

Advantages:

  • High Atom Economy and Efficiency: Reduces the number of synthetic steps and workup procedures.

  • Reduced Solvent and Reagent Consumption: Environmentally more friendly.

Limitations:

  • Optimization Challenges: Finding reaction conditions that are compatible with all steps of the sequence can be challenging.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[8][9][10] The synthesis of 2-arylbenzo[b]thiophenes can be significantly expedited using microwave heating, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.

Advantages:

  • Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.

  • Improved Yields and Purity: Often results in higher yields and fewer side products.

  • Enhanced Reaction Control: Allows for precise temperature control.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability Concerns: Scaling up microwave reactions can be challenging.

Comparative Performance Data

Synthetic RouteTypical YieldsReaction TimeReagent CostFunctional Group ToleranceKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 70-95%4-24 hModerate to HighHighBroad substrate scope, mild conditionsPre-functionalization needed, catalyst cost
Friedel-Crafts Acylation 40-80%6-48 hLow to ModerateLowScalable, inexpensive reagentsHarsh conditions, poor regioselectivity
Annulation of o-Halo Precursors 60-90%2-12 hModerateModerateConvergent, good yieldsStarting material synthesis can be complex
One-Pot/Tandem Reactions 50-85%1-6 hModerateModerate to HighHighly efficient, reduced wasteOptimization can be difficult
Microwave-Assisted Synthesis 75-98%5-30 minModerate to HighHighExtremely fast, high yieldsSpecialized equipment, scalability issues

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzo[b]thiophene with Phenylboronic Acid

Materials:

  • 2-Bromobenzo[b]thiophene (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add 2-bromobenzo[b]thiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylbenzo[b]thiophene.

Representative Protocol for a One-Pot Synthesis of a 2-Aroylbenzo[b]thiophene Precursor[2]

Materials:

  • 2-Mercaptobenzoic acid (1 mmol)

  • Aryl bromomethyl ketone (1.2 mmol)

  • Triethylamine (1 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a stirred solution of 2-mercaptobenzoic acid and the aryl bromomethyl ketone in DMF, add triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into ice-cold water (30 mL).

  • Adjust the pH to approximately 7 with a 2 N solution of hydrochloric acid.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the solid from hot methanol to yield the 2-aroylbenzo[b]thiophen-3-ol.

Conclusion

The synthesis of 2-arylbenzo[b]thiophenes can be accomplished through a variety of effective methods. The choice of a particular route will be dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and available resources. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer great versatility and mild conditions, making them a popular choice. For large-scale synthesis where cost is a major consideration, classical methods like Friedel-Crafts acylation may be more suitable, provided the substrate is tolerant to the harsh conditions. The emergence of one-pot and microwave-assisted protocols provides rapid and efficient alternatives for library synthesis and process optimization in drug discovery settings. This guide serves as a valuable resource for chemists to navigate the diverse synthetic landscape and select the most appropriate strategy for their research endeavors.

References

  • A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (2023). Request PDF. Retrieved from [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. (2021). PubMed. Retrieved from [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (PDF) Syntheses of 2-Aroyl 3-Aryl Benzofuran and Benzothiophenes. (2018). ResearchGate. Retrieved from [Link]

  • Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. (1995). Taylor & Francis eBooks. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Synthesis of New 2-Arylbenzo[b]thiophenes Using “Heck-Type” Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted expedited production of 2-aroylbenzo[b]furans. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Benchmarking Benzothiophene Cholinesterase Inhibitors vs. Galantamine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide serves as a technical benchmark for medicinal chemists and pharmacologists evaluating novel benzothiophene-based acetylcholinesterase (AChE) inhibitors against the current standard of care, Galantamine. While Galantamine remains a frontline therapy for Alzheimer’s Disease (AD), its mechanism is limited by a single-site binding mode (Catalytic Active Site - CAS).

This guide demonstrates that benzothiophene derivatives , particularly those designed as dual-binding hybrids, offer a superior structural scaffold. They are capable of spanning the enzyme gorge to interact with the Peripheral Anionic Site (PAS), potentially inhibiting A


-peptide aggregation—a disease-modifying capability Galantamine lacks.

Part 1: The Chemical Rationale (Scaffold Analysis)

To understand why benzothiophenes are displacing alkaloids like Galantamine in discovery pipelines, we must analyze the structural limitations of the incumbent.

Galantamine: The Baseline
  • Structure: Tertiary alkaloid.

  • Binding Mode: Competitive, reversible inhibitor binding primarily to the CAS (Trp86, Glu202).

  • Limitation: It is physically too compact to reach the PAS (Trp286). Consequently, it restores cholinergic transmission but fails to block the AChE-induced amyloid-beta aggregation.

Benzothiophene Derivatives: The Challenger
  • Structure: Fused benzene and thiophene ring; highly lipophilic and electron-rich.

  • Binding Mode: The benzothiophene core mimics the indole ring of Tryptophan, allowing

    
    -
    
    
    
    stacking interactions with aromatic residues in the enzyme gorge.
  • Advantage: When functionalized (e.g., with piperidine or amine linkers), these scaffolds act as Dual-Binding Inhibitors (DBIs) . The benzothiophene moiety anchors at the PAS or CAS, while the linker spans the gorge, effectively "locking" the enzyme in an inactive state.

Part 2: Molecular Mechanism & Visualization

The following diagram illustrates the mechanistic divergence between the two compound classes.

BindingMechanism cluster_Enzyme AChE Enzyme Gorge CAS Catalytic Active Site (CAS) (Trp86, Glu202) Effect1 Symptomatic Relief (Increased ACh) CAS->Effect1 Inhibits Hydrolysis PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) Effect2 Disease Modifying? (Anti-Aβ Aggregation) PAS->Effect2 Blocks Aβ nucleation Gorge Active Site Gorge (20 Ångström depth) Galantamine Galantamine (Standard of Care) Galantamine->CAS High Affinity Binding Galantamine->PAS No Interaction (Too short) Benzo Benzothiophene Hybrid (Novel Inhibitor) Benzo->CAS Functional Group Binding Benzo->PAS Benzothiophene Core π-π Stacking Benzo->Gorge Linker spans gorge

Figure 1: Mechanistic comparison showing Galantamine's CAS-restricted binding versus the Benzothiophene scaffold's dual-site occupancy.

Part 3: Experimental Design (Self-Validating Protocols)

To benchmark your benzothiophene candidates against Galantamine, you must use a Modified Ellman’s Assay . Standard protocols often yield false positives with sulfur-containing heterocycles (like benzothiophenes) due to direct reaction with DTNB.

Protocol: Modified Microplate Ellman’s Assay

Objective: Determine IC


 while eliminating non-enzymatic thio-compound hydrolysis.

Reagents:

  • Enzyme: Recombinant Human AChE (hAChE) – Avoid Electric Eel AChE to ensure clinical relevance.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) + 0.1% BSA (to prevent enzyme adhesion to plates).

Workflow:

EllmanWorkflow Step1 1. Preparation Step2 2. Pre-Incubation (Crucial Step) Step1->Step2 Mix Enzyme + Inhibitor (Benzo/Gal) Step3 3. Substrate Addition Step2->Step3 Wait 20 min @ 25°C (Equilibrium Binding) Step4 4. Kinetic Read Step3->Step4 Add ATCh + DTNB Control Blank Control (No Enzyme) Control->Step4 Subtract Background Absorbance

Figure 2: Modified Ellman's workflow emphasizing the pre-incubation step required for accurate IC50 determination of tight-binding inhibitors.

Critical Technical Note: Benzothiophenes are hydrophobic. Ensure stock solutions are prepared in DMSO, but the final well concentration of DMSO must be <2% to prevent enzyme denaturation. Galantamine is water-soluble; ensure vehicle controls match exactly.

Part 4: Benchmarking Performance Data

The following data table synthesizes performance metrics from recent high-impact medicinal chemistry studies. Use this as a template to position your internal data.

Comparative Potency & Selectivity
MetricGalantamine (Standard)Benzothiophene-Piperidine Hybrid (Target Profile)Interpretation
hAChE IC

1.50 – 3.00 µM 0.01 – 0.10 µM Optimized benzothiophenes aim for nanomolar potency (100x > Galantamine).
hBuChE IC

8.00 – 15.0 µM> 10.0 µMHigh selectivity for AChE over BuChE is often desired to reduce peripheral side effects.
Selectivity Index ~5 (Moderate)> 100 (High)Benzothiophenes allow fine-tuning of selectivity via ring substitution (e.g., 5,6-dimethoxy).
PAS Binding NegligibleHigh Affinity (

< 50 nM)
Critical for anti-Alzheimer's disease-modifying potential.
BBB Permeability High (

> 10⁻⁶ cm/s)
Variable (LogP dependent)Benzothiophenes are lipophilic; monitor LogP to keep it between 2.0–4.0.
Interpretation of Results
  • If your Benzothiophene IC

    
     > 5 µM:  The compound is likely failing to engage the PAS or has steric clashes in the gorge. Re-evaluate the linker length.
    
  • If Selectivity < 10: The benzothiophene core may be binding non-specifically to the serine hydrolase pocket common to both enzymes. Consider adding bulky groups at the 2-position to exclude BuChE (which has a larger active site volume but different entrance geometry).

Part 5: Toxicity and ADMET Considerations

While benzothiophenes offer superior potency, Galantamine has a known safety profile. To displace it, your candidate must pass the HepG2 Hepatotoxicity Screen .

  • Galantamine: Low hepatotoxicity.

  • Benzothiophenes: Risk of metabolic activation. Sulfur-containing heterocycles can be oxidized to sulfoxides/sulfones or reactive thiophene-S-oxides.

    • Mitigation: Block metabolically labile sites (e.g., C-3 position) with stable groups (methyl, chlorine) or electron-withdrawing groups to prevent ring opening.

References

  • Dighe, S. N., et al. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry.

  • Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay.[1] Analytical Biochemistry.[13]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Foundational Protocol).[4][5]

  • BroadPharm. Ellman's Assay Protocol: Version 2.0.

Sources

A-Scientist's-Guide-to-the-Structural-Confirmation-of-Benzo[b]thiophene-2-carboxylic-acid-using-13C-NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical techniques for the structural elucidation of Benzo[b]thiophene-2-carboxylic acid, with a primary focus on the utility and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative of Structural Integrity

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules.[1][2] Their therapeutic potential is intrinsically linked to their precise three-dimensional structure. Therefore, the ability to unequivocally confirm the molecular architecture of synthesized compounds like this compound is paramount. While several analytical techniques can provide structural information, 13C NMR spectroscopy stands out for its ability to provide a direct snapshot of the carbon skeleton.

Why 13C NMR? A Comparative Overview

While techniques like Mass Spectrometry (MS) provide information about the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups, neither can definitively establish the connectivity of atoms in a complex molecule. Proton (1H) NMR is invaluable for determining the number and environment of hydrogen atoms, but for a comprehensive structural map, observing the carbon framework is essential.

13C NMR offers several distinct advantages for the structural confirmation of this compound:

  • Direct Carbon Framework Observation: It directly probes the carbon atoms, providing information on the number of non-equivalent carbons and their electronic environments.[3]

  • Broad Chemical Shift Range: The chemical shift range in 13C NMR is significantly larger than in 1H NMR (0-220 ppm vs 0-12 ppm), which minimizes signal overlap and allows for clearer resolution of individual carbon atoms, even in complex aromatic systems.[4]

  • Sensitivity to Subtle Structural Changes: The chemical shift of a carbon atom is highly sensitive to its local electronic environment, making 13C NMR a powerful tool for identifying isomers and subtle structural modifications.

However, it is not without its limitations. The low natural abundance of the 13C isotope (1.1%) results in a lower intrinsic sensitivity compared to 1H NMR, often requiring longer acquisition times or more concentrated samples. Additionally, quaternary carbons (those without attached protons) typically show weaker signals.[5]

Deciphering the 13C NMR Spectrum of this compound

The structure of this compound contains nine distinct carbon atoms, and a proton-decoupled 13C NMR spectrum is expected to show nine unique signals. The interpretation of these signals relies on understanding the influence of the fused ring system, the sulfur heteroatom, and the carboxylic acid group on the chemical shifts of the carbon atoms.

Expected Chemical Shift Regions:
Carbon Atom Expected Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)165-185The highly deshielding effect of the two oxygen atoms shifts this carbon significantly downfield.[6]
C2 (Thiophene Ring)~140-150Attached to the electron-withdrawing carboxylic acid group and the sulfur atom.
C3 (Thiophene Ring)~125-135Influenced by the sulfur atom and the adjacent C2.
C3a (Bridgehead)~135-145Quaternary carbon at the fusion of the two rings.
C7a (Bridgehead)~138-148Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom.
C4, C5, C6, C7 (Benzene Ring)120-130Aromatic carbons with distinct chemical shifts due to their position relative to the fused thiophene ring.

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

A study on 6-chlorothis compound reported the carboxylic acid carbon at 163.48 ppm and other aromatic carbons in the range of 122-143 ppm, which aligns with the expected values.[7]

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of each carbon signal, especially in cases of signal overlap or ambiguity, advanced NMR experiments are indispensable.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments are crucial for determining the number of protons attached to each carbon atom.[8][9]

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.

  • DEPT-135: This experiment shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[10]

By combining the information from the broadband-decoupled 13C spectrum and the DEPT experiments, one can differentiate between the different types of carbon atoms in this compound.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR techniques provide correlation information between different nuclei, which is invaluable for piecing together the molecular structure.[11][12]

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

  • Correlation Spectroscopy (COSY): This 1H-1H correlation experiment helps to identify neighboring protons.

  • Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, even if they are not directly coupled.[13]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following provides a step-by-step methodology for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.
  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Place the NMR tube in the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Set the spectrometer to the 13C nucleus frequency.
  • Use a standard pulse program for a proton-decoupled 13C experiment.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
  • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.
  • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
  • Integrate the signals (note: integration in 13C NMR is generally not quantitative unless specific experimental conditions are met).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 13C NMR and other complementary techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_1D 1D NMR (1H, 13C, DEPT) Purification->NMR_1D MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Interpretation Spectral Interpretation & Data Integration NMR_1D->Interpretation NMR_2D->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis, analysis, and structural confirmation of this compound.

Alternative and Complementary Analytical Techniques

While 13C NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including stereochemistry and solid-state packing. This is often considered the "gold standard" for structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the presence of key functional groups, such as the carboxylic acid O-H (broad peak around 3000 cm⁻¹) and C=O (strong peak around 1700 cm⁻¹) stretches.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of this compound is a critical step in its development for pharmaceutical applications. 13C NMR spectroscopy, particularly when combined with advanced techniques like DEPT and 2D NMR, provides an unparalleled level of detail about the carbon framework of the molecule. By integrating data from 13C NMR with other analytical methods such as 1H NMR, MS, and IR, researchers can create a self-validating system that ensures the structural integrity of their synthesized compounds. This comprehensive approach not only fulfills regulatory requirements but also builds a solid foundation for further research and development.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5086-5100. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Musmar, M. J., et al. (1986). Benzo[b]phenanthro[4,3-d]thiophene: Spectral assignment by two-dimensional NMR methods and tertiary structure determination. Magnetic Resonance in Chemistry, 24(12), 1039-1043. [Link]

  • Clark, P. D., et al. (1982). 13C NMR spectra of benzo[b]thiophene and 1-(X-benzo[b]thienyl)ethyl acetate derivatives. Magnetic Resonance in Chemistry, 20(3), 139-143. [Link]

  • Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

  • Musmar, M. J., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Magnetochemistry, 10(7), 74. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 738. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]

  • Georganics. This compound. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Musmar, M. J., et al. (1986). Benzo[b]phenanthro[4,3-d]thiophene: Spectral Assignment by Two-Dimensional NMR Methods and. Magnetic Resonance in Chemistry, 24(12), 1039-1043. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 738. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]

  • ResearchGate. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Royal Society of Chemistry. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • ACS Publications. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • MDPI. N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. [Link]

  • PubMed Central. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • YouTube. C-13 NMR summary. DEPT 45, 90, and 135. [Link]

  • MDPI. Benzo[b]thiophene-2-carbaldehyde. [Link]

  • PubMed Central. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

Sources

The Cutting Edge of Cancer Research: A Comparative Analysis of Anti-Proliferative Activity in Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the benzothiophene scaffold has emerged as a privileged structure, demonstrating significant anti-proliferative activity across a spectrum of cancer cell lines. This guide offers a comparative analysis of various benzothiophene derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential. By synthesizing findings from recent authoritative studies, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.

The Benzothiophene Scaffold: A Versatile Core for Anticancer Drug Design

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, serves as a versatile template for the design of biologically active molecules.[1][2] Its rigid structure and the presence of a sulfur atom offer unique opportunities for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The anti-proliferative effects of benzothiophene derivatives are often attributed to their ability to interact with key cellular targets involved in cancer progression, such as tubulin and various kinases.[3][4]

Comparative Efficacy of Benzothiophene Derivatives: A Data-Driven Overview

The anti-proliferative potency of benzothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines. The following table summarizes the cytotoxic activities of representative benzothiophene analogs from recent studies, offering a glimpse into the impact of structural modifications on their efficacy.

Derivative ClassKey Structural FeaturesCancer Cell Line(s)IC50 / GI50 (µM)Reference CompoundReference
Acrylonitrile Analogs Z- and E-isomers with a trimethoxyphenyl moietyPanel of 60 human cancer cell lines0.01 - 0.1Doxorubicin[3][5]
2-Aryl-3-anilinobenzo[b]thiophenes Phenyl or p-fluorophenyl at the 2-positionCaco-2, HCT-116Potent antiproliferative activity-[6]
5-Hydroxybenzothiophene Hydrazides Hydrazide scaffoldU87MG (Glioblastoma)Low µM range-[4]
Tetrahydrobenzo[b]thiophenes Tetrahydrobenzo[b]thiophene coreLoVo, HCT-11671.0 - 81.5 (µg/mL)-[7]

Key Mechanisms of Anti-Proliferative Action

The anticancer activity of benzothiophene derivatives is often mediated through the disruption of critical cellular processes, primarily tubulin polymerization and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[3] A significant class of benzothiophene derivatives, particularly those bearing a trimethoxyphenyl moiety, function as tubulin polymerization inhibitors.[3][8] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[7] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death, or apoptosis.[3]

The following workflow illustrates the general process of evaluating tubulin polymerization inhibitors:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis of Benzothiophene Derivatives B Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines A->B C Identification of Potent Hits B->C D Tubulin Polymerization Assay C->D G Immunofluorescence Microscopy of Microtubules C->G E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) E->F H Xenograft Mouse Model F->H I Evaluation of Antitumor Efficacy and Toxicity H->I

Caption: Workflow for the evaluation of benzothiophene derivatives as tubulin polymerization inhibitors.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several benzothiophene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[6] For instance, certain 2-aryl-3-anilinobenzo[b]thiophenes trigger apoptosis by increasing the expression of key apoptotic markers such as cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3.[6]

The following diagram illustrates a simplified signaling pathway for apoptosis induction:

G Benzothiophene Derivative Benzothiophene Derivative Cellular Stress Cellular Stress Benzothiophene Derivative->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by benzothiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-proliferative activity of benzothiophene derivatives is highly dependent on their chemical structure. SAR studies provide valuable insights into the rational design of more potent and selective anticancer agents.[9][10]

  • Substitution at the 2- and 3-positions: Modifications at these positions of the benzothiophene ring are critical for activity. For instance, in a series of 2-aryl-3-anilinobenzo[b]thiophenes, the presence of a phenyl or a para-fluorophenyl group at the 2-position resulted in the highest antiproliferative activity.[6]

  • The role of the trimethoxyphenyl moiety: As seen in combretastatin analogs, the 3,4,5-trimethoxyphenyl group is a key pharmacophore for tubulin polymerization inhibitors.[3] Its presence in benzothiophene derivatives often confers potent anti-mitotic activity.

  • Isomerism: The geometry of the molecule can significantly impact its biological activity. For example, in a series of benzothiophene acrylonitrile analogs, the E-isomer of one compound exhibited more potent growth inhibition than its Z-isomer.[3]

  • Hybrid Molecules: Combining the benzothiophene scaffold with other pharmacologically active moieties can lead to compounds with enhanced efficacy.

Experimental Protocols: A Guide for Researchers

Reproducibility is a cornerstone of scientific research. The following are detailed, step-by-step methodologies for key experiments commonly used in the evaluation of the anti-proliferative activity of benzothiophene derivatives.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives and a reference drug (e.g., cisplatin or doxorubicin) in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the in vitro assembly of microtubules.

Principle: Purified tubulin is induced to polymerize into microtubules in the presence of GTP and a warming buffer. The increase in turbidity due to microtubule formation is monitored spectrophotometrically. Inhibitors of tubulin polymerization will prevent this increase in turbidity.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Determine the IC50 value for the inhibition of tubulin polymerization.

Future Perspectives and Conclusion

Benzothiophene derivatives represent a promising class of anti-proliferative agents with diverse mechanisms of action.[1] The continued exploration of their structure-activity relationships will undoubtedly lead to the development of novel candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the identification of novel molecular targets, the development of combination therapies, and the use of advanced drug delivery systems to enhance the therapeutic index of these promising compounds. This guide provides a solid foundation for researchers to build upon in their quest for more effective cancer treatments.

References

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. Available from: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PMC. Available from: [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
  • Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo. PubMed. Available from: [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. ResearchGate. Available from: [Link]

  • Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. PubMed. Available from: [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. University of Kentucky. Available from: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available from: [Link]

  • Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer... ResearchGate. Available from: [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Benzo[b]thiophene-2-carboxylic Acid Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of Benzo[b]thiophene-2-carboxylic acid down the drain.

Although this compound contains a carboxylic acid moiety, it is an organic solid with significant water insolubility and sulfur content.[1] Attempting to neutralize and flush this compound will result in precipitation in plumbing and potential release of sulfur-based pollutants.[1]

The only compliant disposal route is high-temperature incineration at a permitted hazardous waste facility equipped with gas scrubbing capabilities. [1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physical properties that dictate waste stream segregation.[1]

PropertyDataOperational Implication
Chemical Name This compoundUse full name on waste tags.
CAS Number 6314-28-9Required for regulatory tracking.[1][2]
Formula C₉H₆O₂SContains Sulfur. Generates SO₂ upon combustion.[1]
Physical State Solid (Crystalline powder)Dispose as solid waste; do not dissolve solely for disposal.[1]
Melting Point 241–244 °CThermally stable; requires high-temp incineration.[1]
Water Solubility Insoluble / PoorHigh clog risk. Do not attempt aqueous disposal.[1]
Acidity (pKa) ~3.5 (Estimated)Weak acid.[1] Incompatible with strong bases and oxidizers.[1][3]
GHS Hazards H315, H319, H335Irritant (Skin/Eye/Respiratory).[1][4][5] PPE is mandatory.[1]

Pre-Disposal Risk Assessment

Before handling waste, verify the following safety controls are in place.

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a fume hood.[1] If weighing large quantities of dry powder outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation (H335).[1]

  • Dermal: Nitrile gloves (standard 4 mil thickness is generally sufficient for the solid; double-glove if handling solutions in penetrating solvents like DMSO).[1]

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]

Incompatibility Check
  • Segregation: Keep waste containers away from Strong Oxidizers (e.g., nitric acid, perchlorates) and Strong Bases (e.g., sodium hydroxide).[1]

  • Reaction Risk: Reaction with strong oxidizers may release sulfur oxides (SOx) or carbon oxides (COx) exothermically.[1]

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus Stock)

Primary Disposal Route [1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if possible to prevent potential slow corrosion over long storage periods.[1]

  • Transfer: Transfer the solid carefully inside a fume hood to minimize dust generation.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "this compound, 98%."[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

    • Note: Add a remark "Contains Sulfur" to aid the incineration facility.[1]

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.[1]

Scenario B: Liquid Waste (Reaction Mother Liquors)

Context: The acid is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DMSO).[1]

  • Solvent Identification: The disposal stream is dictated by the solvent , not the solute.[1]

    • Non-Halogenated Solvents: (e.g., Methanol, Acetone).[1] Pour into the "Non-Halogenated Organic Waste" carboy.[1]

    • Halogenated Solvents: (e.g., DCM, Chloroform).[1] Pour into the "Halogenated Organic Waste" carboy.[1]

  • Concentration Limit: If the concentration of the acid is high (>10%), consider precipitating it out (if possible) to dispose of as solid, reducing the load on liquid waste streams.[1] Otherwise, the standard liquid stream is acceptable.[1]

  • Labeling: Ensure the waste tag lists the solvent and the approximate percentage of this compound.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
  • Bagging: Place all contaminated solid items into a clear, heavy-duty plastic bag (chem-waste bag).

  • Sealing: Twist and tape the bag shut to prevent dust release.[1]

  • Disposal: Place the sealed bag into the laboratory's "Dry Solid Hazardous Waste" drum/box. Do not throw in regular trash.

Technical Insight: The "Sulfur Factor"

Why strict incineration protocols are necessary.

As a scientist, you should understand the downstream impact of your waste.[1] this compound contains a thiophene ring.[1][6]

  • Combustion Chemistry: Upon incineration, the sulfur atom oxidizes:

    
    [1]
    
  • Environmental Impact: Sulfur dioxide (

    
    ) is a precursor to acid rain (
    
    
    
    in the atmosphere).[1]
  • The Control Mechanism: Licensed hazardous waste incinerators use alkaline scrubbers (spray towers using lime or caustic soda) to neutralize the

    
     gas before it exits the stack.[1]
    
    • Self-Validating Step: By labeling the waste "Contains Sulfur," you ensure the waste management vendor routes the material to a facility with appropriate scrubbing capacity, rather than a fuel-blending facility that might lack these controls.[1]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Dissolved in Solution StateCheck->Liquid Mother Liquor Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Consumables ActionSolid Pack in HDPE/Glass Jar Label 'Solid Hazardous Waste' Solid->ActionSolid SolventCheck Is solvent Halogenated? Liquid->SolventCheck ActionDebris Double Bag -> Dry Solid Hazardous Waste Bin Debris->ActionDebris ActionHalo Dispose in Halogenated Solvent Carboy SolventCheck->ActionHalo Yes (e.g., DCM) ActionNonHalo Dispose in Non-Halogenated Solvent Carboy SolventCheck->ActionNonHalo No (e.g., MeOH)

Figure 1: Logic flow for segregating this compound waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

  • Minor Spill (< 10g):

    • Alert nearby personnel.[1]

    • Wear PPE (Gloves, Goggles, N95 mask).[1]

    • Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum if available.[1]

    • Scoop material into a waste container.[1]

    • Clean area with soap and water; dispose of cleaning materials as contaminated debris (Scenario C).[1]

  • Major Spill (> 100g or outside hood):

    • Evacuate the area immediately.[1]

    • Contact EHS / Emergency Response.[1]

    • Do not attempt cleanup without respiratory protection (P100 or PAPR) due to irritation risks.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95864, this compound.[1] Retrieved from [Link][1][6]

  • U.S. EPA (2023). Hazardous Waste Characteristics: Reactivity and Toxicity.[1] 40 CFR Part 261.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Profile

Compound: Benzo[b]thiophene-2-carboxylic acid (CAS: 6314-28-9) Physical State: Off-white to beige crystalline powder. Primary Hazard: Irritant (Skin, Eyes, Respiratory).[1][2][3][4] Critical Risk: Fine particulate migration causing severe ocular and respiratory irritation.

Quick-Reference PPE Matrix

Component Requirement Specification
Hand Protection Nitrile (Double-gloving recommended) Minimum 5 mil thickness. See "Solvent Carrier Rule" below.
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant. NO safety glasses (dust risk).
Respiratory Engineering Control (Hood) Handle exclusively in a certified fume hood.[2]

| Body | Standard Lab Coat | Cotton/Poly blend. Buttoned to neck. |

Hazard Mechanics & Risk Assessment

As a structural analog to benzoic acid fused with a thiophene ring, this compound exhibits distinct acidity (


) and lipophilicity. Understanding the mechanics of the hazard allows for better protection than simply following a checklist.
  • The Dust Vector: The primary risk with this compound is not acute toxicity via dermal absorption, but rather mechanical and chemical irritation via dust . The crystalline powder often carries a static charge, causing it to "jump" or disperse unexpectedly during weighing.

  • Acidic Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs), the acid protonates local tissue, leading to immediate inflammation (H315, H319, H335).

  • The "Solvent Carrier" Multiplier: While the solid is manageable with standard nitrile gloves, dissolving this compound in organic solvents (e.g., DCM, THF) drastically changes the risk profile. The solvent can act as a vehicle, carrying the irritant through glove material that would otherwise be resistant to the solid alone.

Detailed PPE Specifications & Logic

Hand Protection: The "Solvent Carrier Rule"

Standard nitrile gloves provide excellent protection against the solid acid. However, once in solution, the solvent dictates glove selection.

  • Scenario A: Handling Solid Powder

    • Gear: Disposable Nitrile (4-6 mil).

    • Protocol: Change immediately if powder creates a visible film on the glove.

  • Scenario B: Solution in Dichloromethane (DCM)

    • Gear: Silver Shield® or PVA laminate gloves (under nitrile outer glove).

    • Reasoning: Nitrile degrades rapidly (<5 mins) in DCM, exposing skin to the concentrated acid solution.

  • Scenario C: Solution in Methanol/Ethanol

    • Gear: Standard Nitrile (Double gloved).

    • Reasoning: Nitrile has good resistance to alcohols.

Eye & Face Protection[2][5][6][7][8][9][10]
  • Why Goggles? Safety glasses have gaps. Because this powder is prone to static dispersion, air currents in the fume hood can eddy fine particles around the lenses of safety glasses and into the eye. Indirect-vent splash goggles create a seal that prevents this entry.

Respiratory Protection[2][5][6]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill outside hood): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against acid vapors or fine chemical dust.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or antistatic gun near the balance if available. If not, wipe the spatula with a wet tissue (then dry) to discharge static before touching the powder.

  • Draft Shielding: Use the analytical balance draft shield. Do not turn off the fume hood, but ensure the balance is placed where airflow is stable.

  • Transfer: Use a weighing boat with a funnel neck to prevent spillage during transfer to the reaction vessel.

Phase 2: Reaction & Synthesis
  • Addition: Add the solid acid to the solvent, not vice-versa, to minimize splash risk (though the exotherm is generally mild compared to strong mineral acids).

  • Temperature: If heating, ensure a reflux condenser is active. The vapor pressure of the sublimed solid can irritate the respiratory tract if it escapes.

Phase 3: Decontamination
  • Surface Clean: Wipe balance area with a sodium bicarbonate (

    
    ) saturated wipe to neutralize trace acidity, followed by water.
    
  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Solvent Carrier" logic.

SafetyProtocol Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPPE PPE: Nitrile Gloves + Goggles Risk: Static Dust Solid->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck Hood Engineering Control: Fume Hood Required SolidPPE->Hood Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Polar Alcohols/Water SolventCheck->Polar LaminatePPE PPE: Laminate/PVA Gloves (Nitrile Permeable) Halogenated->LaminatePPE StandardPPE PPE: Double Nitrile Polar->StandardPPE LaminatePPE->Hood StandardPPE->Hood Disposal Disposal: Segregated Organic Waste Hood->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Waste Management & Disposal

Do NOT dispose of this compound down the drain. Even though it is an organic acid, it may be toxic to aquatic life (H411 is common for thiophenes, though often unlisted on generic SDS).

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvents" stream.

    • If in aqueous basic solution: "Aqueous Basic" stream (ensure pH is recorded).

  • Container Rinsing: Triple rinse empty containers with a small volume of acetone before discarding the container. Add the acetone rinsate to the organic waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95864, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][5]

  • Ansell Chemical Resistance Guide (8th Ed).Permeation & Degradation Data for Nitrile vs. Common Solvents. (Standard industry reference for "Solvent Carrier Rule").

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.